4-(2-Hydroxyethyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(2-hydroxyethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-2-1-5-3-6(9)7-4-5/h5,8H,1-4H2,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLIRRDZCYCNQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1319736-87-2 | |
| Record name | 4-(2-hydroxyethyl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-Hydroxyethyl)pyrrolidin-2-one: Structural Characterization and Synthesis Guide
The following technical guide details the molecular structure, physicochemical properties, and synthesis of 4-(2-Hydroxyethyl)pyrrolidin-2-one .
Executive Summary & Critical Distinction
4-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 1319736-87-2 ) is a specialized heterocyclic building block distinct from its common industrial isomer, N-(2-Hydroxyethyl)-2-pyrrolidone (HEP, CAS: 3445-11-2). While the N-substituted isomer is a widely used solvent, the 4-substituted isomer serves as a critical chiral scaffold in the development of pyrrolidone-based pharmaceuticals, including racetam-class nootropics (e.g., Brivaracetam analogues) and GABA-mimetics.
This guide provides a definitive technical analysis of the 4-isomer, focusing on its molecular architecture, validated synthetic pathways, and analytical differentiation from the N-isomer.
Molecular Architecture
2.1. Chemical Identity
| Property | Data |
| IUPAC Name | 4-(2-Hydroxyethyl)pyrrolidin-2-one |
| CAS Number | 1319736-87-2 (Specific to 4-isomer) |
| Molecular Formula | C₆H₁₁NO₂ |
| Molecular Weight | 129.16 g/mol |
| SMILES | OCCC1CC(=O)NC1 |
| InChI Key | USLIRRDZCYCNQT-UHFFFAOYSA-N |
| Chirality | The C4 carbon is a stereocenter. The compound exists as (R)- and (S)- enantiomers. |
2.2. Structural Isomerism (Critical Check)
Researchers must verify the substitution pattern using NMR to prevent reagent error.
-
4-Isomer (Target): The hydroxyethyl group is attached to the Carbon-4 of the ring. The Nitrogen atom (N1) is unsubstituted (N-H).
-
1-Isomer (Common Solvent): The hydroxyethyl group is attached to the Nitrogen-1 . The ring carbons are unsubstituted.
Physicochemical Profile
Due to the limited commercial availability of the 4-isomer compared to the N-isomer, the following properties are derived from validated computational models (ACD/Labs, EPISuite) and structural analogues (e.g., Rolipram, Brivaracetam precursors).
| Property | 4-(2-Hydroxyethyl)pyrrolidin-2-one (Target) | N-(2-Hydroxyethyl)-2-pyrrolidone (Solvent) |
| LogP (Octanol/Water) | -0.82 ± 0.2 (Predicted) | -0.65 (Experimental) |
| Polar Surface Area (PSA) | 49.3 Ų | 49.3 Ų |
| H-Bond Donors | 2 (N-H, O-H) | 1 (O-H) |
| H-Bond Acceptors | 2 (C=O, O-H) | 2 (C=O, O-H) |
| Boiling Point | ~320°C (Predicted @ 760 mmHg) | 295°C (Experimental) |
| Solubility | Highly soluble in Water, Methanol, DMSO. | Miscible with Water.[1] |
| pKa (Acidic) | ~14.5 (Amide N-H) | N/A (Tertiary Amide) |
Key Differentiator: The presence of the Amide N-H in the 4-isomer allows for further functionalization at the nitrogen, a capability absent in the N-isomer.
Synthesis & Manufacturing
The synthesis of 4-(2-Hydroxyethyl)pyrrolidin-2-one requires constructing the pyrrolidone ring with specific regiochemistry. The most robust route involves Conjugate Addition to an unsaturated lactam or Cyclization of a substituted itaconate derivative.
Protocol A: Conjugate Addition (Stereoselective Route)
This method is preferred for drug development as it allows for the introduction of chirality at C4.
-
Precursor: 1,5-Dihydro-2H-pyrrol-2-one (Unsaturated Lactam), N-protected with a Boc or Benzyl group.
-
Reagent: A protected 2-hydroxyethyl cuprate reagent (e.g., derived from 2-(tert-butyldimethylsilyloxy)ethylmagnesium bromide).
-
Mechanism: 1,4-Conjugate addition of the organocuprate to the unsaturated lactam installs the side chain at Position 4.
-
Deprotection: Removal of the silyl group (TBAF) and N-protecting group (TFA or Hydrogenation) yields the target.
Protocol B: Itaconate Cyclization (Industrial Route)
A scalable route utilizing commodity chemicals.
-
Step 1: Michael Addition. Reaction of Dimethyl Itaconate with Nitromethane (catalyzed by DBU) yields Dimethyl 2-(nitromethyl)succinate.
-
Step 2: Hydrogenation & Cyclization. Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, which spontaneously cyclizes to form Methyl (4-oxopyrrolidin-3-yl)acetate (also known as 4-methoxycarbonylmethyl-2-pyrrolidone).
-
Step 3: Selective Reduction. The ester side chain is selectively reduced to the alcohol using Lithium Borohydride (LiBH₄) or Borane-DMS , leaving the lactam ring intact.
Figure 1: Synthetic pathway via Itaconate derivatives, highlighting the formation of the 4-substituted core.[2]
Analytical Characterization
To validate the structure and purity, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Key Signals:
-
N-H Proton: Broad singlet at ~7.5-8.0 ppm (Absent in N-isomer).
-
C4-H (Methine): Multiplet at ~2.3-2.6 ppm . This proton couples with the ring methylene (C3, C5) and the side chain.
-
Side Chain (-CH₂CH₂OH): The methylene adjacent to the hydroxyl group appears as a triplet/multiplet at ~3.5 ppm .
-
C5 Protons: Distinct diastereotopic protons at ~3.0-3.4 ppm .
-
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 130.09 m/z .
-
Fragmentation: Loss of H₂O ([M+H-18]⁺ = 112.08) is common for primary alcohols.
Pharmaceutical Applications
6.1. Racetam Drug Development
The 4-substituted pyrrolidone core is the pharmacophore for the "Racetam" family of nootropics and antiepileptics.
-
Brivaracetam: Features a 4-propyl substituent.[3][4] The 4-(2-hydroxyethyl) derivative serves as a polar analogue for Structure-Activity Relationship (SAR) studies, potentially modulating blood-brain barrier (BBB) permeability.
-
Rolipram Analogues: 4-substituted pyrrolidones are investigated as PDE4 inhibitors for anti-inflammatory applications.
6.2. Chiral Building Block
The (S)-4-(2-hydroxyethyl)pyrrolidin-2-one enantiomer is a versatile precursor for synthesizing GABA analogues (gamma-aminobutyric acid derivatives). Ring opening (hydrolysis) yields 3-(2-hydroxyethyl)-GABA , a potential neuromodulator.
References
-
National Institute of Standards and Technology (NIST). N-(2-Hydroxyethyl)-2-pyrrolidone (Isomer Comparison Data). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Kenda, B. et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A. Journal of Medicinal Chemistry, 47(3), 530–549. Link
-
PubChem. Compound Summary: 4-(2-hydroxyethyl)pyrrolidin-2-one (CID 18464561).[5] National Library of Medicine. Available at: [Link]
- Sargent, B. J. (2009). Novel 4-Substituted Pyrrolidone Derivatives: Synthesis and Neuroprotective Activity. Patent WO2009053709. (Demonstrates synthetic utility of 4-substituted cores).
Sources
- 1. ashland.com [ashland.com]
- 2. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]
- 3. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
- 4. WO2007031263A1 - 4-substituted pyrr0lidin-2-0nes and their use - Google Patents [patents.google.com]
- 5. PubChemLite - 4-(2-hydroxyethyl)pyrrolidin-2-one (C6H11NO2) [pubchemlite.lcsb.uni.lu]
Solubility profile of 4-(2-Hydroxyethyl)pyrrolidin-2-one in organic solvents
This guide outlines the physicochemical characterization and solubility profiling strategy for 4-(2-Hydroxyethyl)pyrrolidin-2-one , a specific regioisomer of the common industrial solvent
While HEP (the 1-isomer) is widely documented, the 4-isomer (CAS 1319736-87-2) is a specialized intermediate often encountered in the synthesis of racetam-class nootropics (e.g., Brivaracetam analogs) and modified pyrrolidone scaffolds. Due to the scarcity of public experimental data for the 4-isomer, this guide provides a predictive solubility model based on structure-property relationships (SPR) and a validated experimental protocol for researchers to generate empirical solubility data.
Part 1: Structural Analysis & Physicochemical Basis
To understand the solubility profile of 4-(2-Hydroxyethyl)pyrrolidin-2-one, we must contrast it with its well-known isomer, HEP. The position of the hydroxyethyl group fundamentally alters the intermolecular hydrogen bonding network.
Structural Comparison
| Feature | 4-(2-Hydroxyethyl)pyrrolidin-2-one (Target) | 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP) |
| CAS Number | 1319736-87-2 | 3445-11-2 |
| Substitution | C4-position (Ring Carbon) | N1-position (Ring Nitrogen) |
| Lactam Nitrogen | Unsubstituted (-NH-) | Substituted (-N-R) |
| H-Bond Donors | 2 (Lactam NH + Hydroxyl OH) | 1 (Hydroxyl OH only) |
| H-Bond Acceptors | 2 (Lactam C=O[1] + Hydroxyl O) | 2 (Lactam C=O + Hydroxyl O) |
| Predicted State | Viscous Oil or Low-Melting Solid | Liquid (MP: ~25°C) |
The Solubility Implication
The presence of the unsubstituted lactam nitrogen (NH) in the 4-isomer is the critical differentiator.
-
HEP Behavior: Lacks the NH donor. It cannot form stable lactam dimers. This lowers lattice energy, making it a liquid with broad miscibility in water and organic solvents.
-
4-Isomer Behavior: Possesses both an NH donor and a C=O acceptor. This allows for intermolecular lactam dimerization (typical of 2-pyrrolidone) plus additional networking via the hydroxyethyl group.
-
Prediction: The 4-isomer will exhibit lower solubility in non-polar solvents (Hexane, Toluene) compared to HEP due to stronger self-association.
-
Prediction: It will retain high water solubility but may require polar protic solvents (Methanol, Ethanol) or dipolar aprotic solvents (DMSO, DMF) to disrupt the crystal lattice/intermolecular network effectively.
-
Part 2: Predicted Solubility Profile
Based on Group Contribution Methods and comparison with the 2-pyrrolidone core, the expected solubility profile is categorized below.
Table 1: Predicted Solubility Landscape
| Solvent Class | Representative Solvent | Predicted Solubility (4-Isomer) | Mechanistic Rationale |
| Aqueous | Water (pH 7) | High (>100 mg/mL) | Dual H-bond donors (NH, OH) facilitate extensive hydration. |
| Alcohols | Methanol, Ethanol | High (>100 mg/mL) | Solvent acts as both donor/acceptor, disrupting lactam dimers. |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High (>200 mg/mL) | Strong acceptors in solvent break the NH...O=C lactam network. |
| Chlorinated | Dichloromethane (DCM) | Moderate (10-50 mg/mL) | Soluble, but less than HEP due to polarity mismatch. |
| Ethers | THF, MTBE | Low to Moderate | Limited ability to solvate the dual-donor system. |
| Hydrocarbons | Hexane, Heptane | Negligible (<1 mg/mL) | Highly polar core is lipophobic; phase separation likely. |
Part 3: Experimental Protocols
Since specific literature values are sparse, the following self-validating protocols are designed to generate a definitive solubility profile.
Protocol A: Kinetic Solubility Screening (Visual)
For rapid assessment during early-stage development.
-
Preparation: Weigh 5 mg of 4-(2-Hydroxyethyl)pyrrolidin-2-one into a chemically resistant glass vial (e.g., borosilicate).
-
Titration: Add solvent in aliquots starting at 50 µL (equivalent to 100 mg/mL concentration).
-
Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
-
Endpoint: Record the volume required for complete dissolution (clear solution, no schlieren lines).
-
Calculation:
.
Protocol B: Thermodynamic Solubility Determination (HPLC)
For regulatory-grade data (IND/NDA support).
Reagents:
-
Reference Standard: 4-(2-Hydroxyethyl)pyrrolidin-2-one (>95% purity).
-
Internal Standard: 2-Pyrrolidone (for structural normalization).
Workflow:
-
Saturation: Add excess compound to the target solvent (e.g., 100 mg in 0.5 mL) to ensure a suspension.
-
Equilibration: Shake at constant temperature (25°C ± 0.1°C) for 24 hours using a thermomixer.
-
Filtration: Filter supernatant through a 0.22 µm PVDF syringe filter (pre-heated to 25°C to prevent precipitation).
-
Dilution: Dilute the filtrate 1:100 with Mobile Phase A.
-
Quantification: Inject into HPLC-UV or LC-MS.
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase: Isocratic 95% Water (0.1% H3PO4) / 5% Acetonitrile. Note: High aqueous content is required to retain this polar compound.
-
Detection: UV at 210 nm (Amide absorption).
-
Flow Rate: 1.0 mL/min.
Part 4: Visualization of Logic & Workflow
The following diagram illustrates the structural logic distinguishing the 4-isomer from HEP and the decision tree for solubility determination.
Caption: Structural comparison showing how the free lactam NH in the 4-isomer increases lattice energy, reducing non-polar solubility compared to HEP.
Part 5: Applications & Synthesis Context
Understanding the solubility of this intermediate is crucial for:
-
Purification: Since the 4-isomer is likely highly water-soluble, extraction from aqueous reaction mixtures using DCM or Ethyl Acetate may be inefficient. Continuous extraction or evaporation followed by recrystallization from an alcohol/ether mix is recommended.
-
Racetam Synthesis: This compound serves as a precursor for 4-substituted pyrrolidine drugs (e.g., analogs of Rolipram or Piracetam). The hydroxyethyl group is often converted to a leaving group (tosylate/mesylate) for further cyclization or substitution.
References
-
PubChem. 4-(2-hydroxyethyl)pyrrolidin-2-one (Compound). National Library of Medicine. Accessed Feb 2026.
-
Sigma-Aldrich. 1-(2-Hydroxyethyl)-2-pyrrolidone (HEP) Product Specification & Solubility Data. Merck KGaA.
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.
-
Beilstein Journal of Organic Chemistry. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. (Contextual synthesis of substituted pyrrolidones).
Sources
An In-Depth Technical Guide to the Thermodynamic Stability of Hydroxyethyl Pyrrolidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a hydroxyethyl substituent creates a class of derivatives with unique physicochemical properties, influencing everything from solubility to target engagement. However, this functionalization also introduces specific vulnerabilities that can compromise the compound's integrity. This guide offers a comprehensive examination of the thermodynamic stability of hydroxyethyl pyrrolidinone derivatives. It moves beyond theoretical principles to provide actionable, field-proven insights into identifying degradation pathways, designing robust stability studies, and leveraging analytical chemistry to ensure the development of safe and effective drug products. We will explore the causal mechanisms behind hydrolysis, oxidation, and thermal degradation, detail the profound influence of environmental factors, and provide validated protocols for assessing and predicting the long-term viability of these critical pharmaceutical compounds.
Introduction: The Pharmaceutical Significance of Pyrrolidinone Scaffolds
Pyrrolidinone derivatives are a cornerstone of modern drug discovery, valued for their versatile chemical nature and biological activity. The five-membered lactam ring system is present in a wide array of approved drugs, from nootropics to antibiotics. The addition of a 1-(2-hydroxyethyl) group can significantly enhance properties such as aqueous solubility and bioavailability, making these derivatives particularly attractive for pharmaceutical development.[1][2] However, the inherent chemical reactivity of the lactam ring, combined with the alcohol functionality, presents a unique set of stability challenges that must be rigorously understood and quantified.
The thermodynamic stability of an Active Pharmaceutical Ingredient (API) is not an academic curiosity; it is a critical determinant of a drug's safety, efficacy, and shelf-life.[3][4] An unstable compound can degrade into inactive byproducts, reducing its potency, or worse, transform into toxic degradants. Therefore, a deep understanding of the degradation kinetics and pathways of hydroxyethyl pyrrolidinone derivatives is essential throughout the entire drug development lifecycle.[5]
Core Principles of Thermodynamic Stability
At its core, the stability of a molecule is governed by its Gibbs free energy (ΔG). A degradation reaction is thermodynamically favorable if it leads to a lower energy state (a negative ΔG). This process is influenced by both enthalpy (ΔH), the heat of reaction related to bond breaking and formation, and entropy (ΔS), the measure of disorder in the system. Chemical degradation, therefore, is the molecule's natural progression toward a more stable, lower-energy state. Our role as scientists is to understand the pathways of this progression and establish conditions that kinetically inhibit it to an acceptable degree over the product's intended lifespan.
Primary Degradation Pathways
Hydroxyethyl pyrrolidinone derivatives are susceptible to several primary degradation mechanisms, principally hydrolysis, oxidation, and thermal decomposition. Understanding these pathways is the first step in designing effective stabilization strategies.
Hydrolytic Degradation
The most significant vulnerability of the pyrrolidinone core is the lactam (cyclic amide) bond. Its susceptibility to hydrolysis is highly dependent on pH.[6]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form the corresponding γ-aminobutyric acid derivative.
-
Base-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, directly attacking the carbonyl carbon. This pathway is often more aggressive than acid-catalyzed hydrolysis for lactam rings.[6][7] The degradation rate often follows a U-shaped profile as a function of pH, with maximum stability typically observed in the neutral to slightly acidic range.[8]
Oxidative Degradation
The pyrrolidinone ring and its substituents can be targets for oxidation. The presence of atmospheric oxygen, residual peroxides in excipients, or metal ion catalysts can initiate these reactions.[9]
-
Mechanism: Oxidation often proceeds via free-radical mechanisms.[10] For nitrogen-containing heterocycles, the carbons adjacent to the nitrogen are often susceptible to oxidation.[11] The reaction can be initiated by abstraction of a hydrogen atom, leading to a cascade of reactions that can result in N-oxidation, ring-opening, or the formation of various carbonyl and hydroxylated species.[12][13] The hydroxyethyl side chain itself can also be a site of oxidation, potentially forming an aldehyde or carboxylic acid.
Thermal and Photolytic Degradation
-
Thermal Decomposition: High temperatures provide the activation energy needed to overcome reaction barriers, accelerating both hydrolysis and oxidation.[14][15] In some cases, unique, high-energy degradation pathways can emerge, such as decarboxylation or fragmentation of the pyrrolidine ring.[16][17] For some N-substituted pyrrolidinones, thermal decomposition can be a significant concern at temperatures used in manufacturing or during analytical procedures like gas chromatography.[14][18]
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. Molecules with chromophores that absorb light in this region can be excited to higher energy states, leading to bond cleavage and the formation of reactive radical species. Photostability studies are mandated by ICH guidelines to assess this vulnerability.[10][19]
Caption: Primary degradation pathways for hydroxyethyl pyrrolidinone derivatives.
Experimental Assessment: A Validated Approach
To robustly characterize the thermodynamic stability of a compound, a systematic experimental approach is required. Forced degradation (or stress testing) is the cornerstone of this effort.[4][10] The objective is not to destroy the molecule completely, but to induce a predictable level of degradation (typically 5-20%) to identify likely degradants and establish a "stability-indicating" analytical method.[5][19]
Forced Degradation Protocol
This protocol outlines a comprehensive approach to stress testing, designed to be a self-validating system. The success of the study relies on the ability of the chosen analytical method to separate all generated degradation products from the parent peak and from each other.
Step 1: Preparation of Stock Solutions
-
Accurately prepare a stock solution of the hydroxyethyl pyrrolidinone derivative in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL). The choice of solvent should prioritize solubility and minimize solvent-induced degradation.
Step 2: Application of Stress Conditions
-
For each condition, mix the stock solution with the stressor in separate vials. Include a control sample (drug substance in solvent) stored under ambient or refrigerated conditions.
-
Acid Hydrolysis: Mix with 0.1 M HCl.[20]
-
Base Hydrolysis: Mix with 0.1 M NaOH.[20]
-
Oxidation: Mix with 3% Hydrogen Peroxide (H₂O₂).[20]
-
Thermal: Heat the stock solution at an elevated temperature (e.g., 70°C).[10]
-
Photolytic: Expose the stock solution to a controlled light source providing a minimum of 1.2 million lux hours and 200 watt hours/m², as per ICH Q1B guidelines.[10][19]
Step 3: Monitoring and Sample Quenching
-
Monitor the reactions over time (e.g., 0, 2, 4, 8, 24 hours). The goal is to find the time point that yields approximately 5-20% degradation.
-
Once the target degradation is achieved, the reaction must be stopped (quenched).
-
For acid and base samples, neutralize with an equimolar amount of base or acid, respectively. This is critical to prevent further degradation and protect analytical equipment.[19]
-
For thermal samples, cool to room temperature.
-
Oxidative and photolytic samples often do not require quenching but should be protected from further exposure.
-
Step 4: Analytical Methodology
-
Analyze all samples (stressed, control, and a blank) using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[21][22]
-
Method Causality: A reverse-phase C18 column is often the first choice due to its versatility with polar and moderately non-polar compounds. The mobile phase (e.g., a gradient of acetonitrile and water with a buffer like phosphate or formate) is optimized to achieve separation. The buffer is critical for controlling the ionization state of the analyte and degradants, ensuring reproducible retention times.
-
The method is considered "stability-indicating" if it can resolve all degradation product peaks from the parent compound, demonstrating specificity.
Step 5: Data Interpretation and Mass Balance
-
Identify and quantify the degradation products. The peak area percentage is used to estimate the extent of degradation.
-
Calculate the "mass balance," which is the sum of the assay of the parent drug and the levels of all degradation products. A mass balance close to 100% provides confidence that all significant degradants have been detected.
Caption: Workflow for a comprehensive forced degradation study.
Key Analytical Techniques
The selection of appropriate analytical tools is paramount for successful stability assessment.[23][24]
-
High-Performance Liquid Chromatography (HPLC): The workhorse of stability testing, HPLC excels at separating the parent drug from its degradation products with high resolution and sensitivity.[21][22]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the structural elucidation of unknown degradation products.[23] By providing the mass-to-charge ratio of the degradants, LC-MS offers direct clues to their chemical identity, such as identifying a +16 Da shift indicative of oxidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of a critical or unusual degradant, NMR provides detailed information about the molecule's atomic connectivity.[21]
| Stress Condition | Typical Reagent/Setting | Primary Degradation Pathway | Key Analytical Considerations |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Lactam Ring Opening | Neutralize sample before injection to protect HPLC column. |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Lactam Ring Opening | Neutralize sample before injection. This reaction is often faster than acid hydrolysis. |
| Oxidation | 3-30% H₂O₂ | Ring/Side-Chain Oxidation | Use a mass spectrometer to detect mass shifts (e.g., +16 Da for hydroxylation). |
| Thermal | >60°C (Dry or Wet Heat) | Accelerates all pathways | Monitor for non-linear degradation kinetics that may indicate complex mechanisms. |
| Photolytic | ICH Q1B Light Box | Photochemical Reactions | Run a dark control to differentiate between light- and heat-induced degradation. |
Computational Approaches to Stability Prediction
In modern drug development, computational tools are increasingly used to predict stability early in the discovery phase, saving time and resources.[3][25]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish correlations between a molecule's structural features and its degradation rate. By training models on existing stability data, the stability of new derivatives can be predicted.[25]
-
Molecular Dynamics (MD) Simulations: MD simulations can model the physical movements of atoms over time, providing insights into the conformational flexibility of the molecule and its interaction with solvents like water.[25][26] This can help identify reactive conformations that are precursors to degradation.
-
Metabolism Prediction Tools: While designed to predict enzymatic metabolism, these tools can also highlight metabolically labile sites on a molecule, which often correspond to sites of chemical instability.[27]
Conclusion
The thermodynamic stability of hydroxyethyl pyrrolidinone derivatives is a multifaceted property governed by the interplay of the compound's intrinsic structure and its external environment. A thorough understanding of the primary degradation pathways—hydrolysis, oxidation, and thermal decomposition—is non-negotiable for the successful development of these compounds into viable drug products. By implementing systematic and self-validating experimental protocols, such as forced degradation studies, and leveraging powerful analytical techniques like LC-MS, researchers can confidently identify and characterize potential liabilities. This empirical data, supported by emerging computational models, provides the critical foundation for formulating stable dosage forms, establishing appropriate storage conditions, and ultimately ensuring the delivery of a safe and effective therapeutic to patients.
References
- Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH. (n.d.).
- Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed. (n.d.). PubMed.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online.
- Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
- AI-driven predictive modeling for enhancing drug solubility and stability in pharmaceutical formulations. (n.d.). INTERNATIONAL JOURNAL OF ADVANCE RESEARCH IN MULTIDISCIPLINARY.
- Stability Testing of Pharmaceuticals: Why is it important? (2023, February 16). Synergy Bioscience.
- Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC. (2024, February 8).
- What are computational methods for rational drug design? (2025, May 21).
- Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs.
- Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. (2023, September 18).
- Oxidation methods of nitrogen-containing heterocyclic compounds. (2025, August 7).
- Analytical Techniques for the Assessment of Drug Stability | Request PDF. (n.d.).
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- Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. (2025, June 12). MDPI.
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF. (n.d.).
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- Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry | Request PDF. (n.d.).
- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC. (n.d.).
- Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme - Glen Jackson. (2020, April 20). West Virginia University.
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- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
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- N-(2-Hydroxyethyl)pyrrolidine. (n.d.). Chem-Impex.
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Technical Guide: Differentiating 4-(2-Hydroxyethyl)pyrrolidin-2-one and N-Hydroxyethylpyrrolidone
[1]
Executive Summary
This technical guide delineates the structural, synthetic, and functional distinctions between N-hydroxyethylpyrrolidone (HEP) and its regioisomer 4-(2-Hydroxyethyl)pyrrolidin-2-one .[1] While they share the same molecular formula (
-
N-Hydroxyethylpyrrolidone (HEP): A commodity industrial solvent and pharmaceutical excipient used for solubilization and permeation enhancement.[1] It is chemically stable and pharmacologically inert in most contexts.[1]
-
4-(2-Hydroxyethyl)pyrrolidin-2-one: A specialized chiral building block and pharmacophore.[1] It serves as a critical intermediate in the synthesis of pyrrolidone-based nootropics (racetams) and antiepileptics (e.g., Brivaracetam analogs), where the C4-substitution pattern dictates receptor binding affinity.[1]
Part 1: Structural & Physicochemical Analysis[1]
The fundamental difference lies in the attachment point of the hydroxyethyl group on the lactam ring.[1] This structural isomerism drastically alters the hydrogen bonding network and reactivity profile.[1]
Structural Comparison
| Feature | N-Hydroxyethylpyrrolidone (HEP) | 4-(2-Hydroxyethyl)pyrrolidin-2-one |
| IUPAC Name | 1-(2-Hydroxyethyl)pyrrolidin-2-one | 4-(2-Hydroxyethyl)pyrrolidin-2-one |
| Substitution Type | N-Substituted (Tertiary Amide) | C-Substituted (Secondary Amide) |
| H-Bond Donors | 1 (Hydroxyl -OH) | 2 (Hydroxyl -OH + Amide -NH) |
| H-Bond Acceptors | 2 (Carbonyl O, Hydroxyl O) | 2 (Carbonyl O, Hydroxyl O) |
| Chirality | Achiral | Chiral (C4 is a stereocenter) |
| Physical State | Liquid (BP ~300°C) | Solid or Viscous Oil (High MP due to NH...O bonding) |
| Reactivity | Inert to N-alkylation; susceptible to ring opening.[1] | Active at Nitrogen (allows N-alkylation); C4 side chain derivatization.[1] |
3D Conformation & Hydrogen Bonding
HEP lacks an amide proton (NH), preventing the formation of strong intermolecular amide-amide hydrogen bonds.[1] This results in a lower melting point and liquid state at room temperature.[1]
4-(2-Hydroxyethyl)pyrrolidin-2-one retains the lactam NH.[1] This allows for the formation of stable dimers or chains via
Part 2: Synthesis Pathways
The synthesis of these isomers highlights their divergent industrial roles. HEP is produced via a bulk commodity process, whereas the 4-isomer requires multi-step stereoselective synthesis.
Pathway Visualization[1]
Caption: Comparative synthesis showing the direct condensation route for HEP versus the multi-step cyclization/reduction route for the 4-isomer.
Detailed Experimental Protocols
Protocol A: Industrial Synthesis of HEP (Reference Standard)
Note: This process is typically continuous in industrial settings but described here for bench-scale reference.
-
Reagents: Charge a high-pressure autoclave with Gamma-butyrolactone (GBL) (1.0 eq) and Monoethanolamine (1.05 eq).
-
Reaction: Heat to 200–250°C under autogenous pressure for 4–6 hours. Water is generated as a byproduct.[1]
-
Purification: Distill water and excess amine. Fractionally distill the product under vacuum (BP 140–142°C at 3 mmHg).
-
Yield: >95%.
Protocol B: Laboratory Synthesis of 4-(2-Hydroxyethyl)pyrrolidin-2-one
Targeting the chiral scaffold for drug development.
-
Michael Addition:
-
Reductive Cyclization:
-
Selective Reduction:
-
Suspend the lactam-ester in dry THF under
. -
Add Lithium Borohydride (LiBH₄) (2.0 eq) at 0°C (selectively reduces ester over lactam).
-
Stir at room temperature for 4 hours.
-
Quench with dilute HCl, neutralize, and extract with ethyl acetate.[1]
-
-
Validation: Recrystallize from EtOAc/Hexanes. Confirm structure via NMR (presence of NH signal).[1]
Part 3: Functional Applications & Pharmacology[1]
N-Hydroxyethylpyrrolidone (HEP)[1]
-
Primary Role: Solvent & Permeation Enhancer .[1]
-
Mechanism: HEP disrupts the lipid bilayer packing in the stratum corneum, facilitating transdermal drug delivery.[1] Its high boiling point makes it ideal for high-temperature polymer coatings.
-
Toxicity: Mild skin/eye irritant.[1] Low acute toxicity (
Oral Rat > 2000 mg/kg).[1] Not mutagenic (Ames negative).[1]
4-(2-Hydroxyethyl)pyrrolidin-2-one[1]
-
Primary Role: Pharmacophore & Intermediate .[1]
-
Mechanism:
-
GABA Mimicry: The 4-substitution mimics the side chain of GABA.[1]
-
SV2A Ligand Precursor: This scaffold is structurally homologous to Brivaracetam (which has a 4-propyl group).[1] Derivatization of the 4-hydroxyethyl group (e.g., to a halide or ether) allows for the introduction of lipophilic side chains essential for binding to Synaptic Vesicle Protein 2A (SV2A), the target for levetiracetam-class antiepileptics.[1]
-
-
Reactivity: The free NH group allows for the attachment of the acetamide tail characteristic of the "Racetam" family (e.g., Piracetam).[1]
Part 4: Analytical Differentiation
To validate the identity of a sample, use the following analytical markers.
| Method | HEP (N-Substituted) | 4-Isomer (C-Substituted) |
| 1H NMR (DMSO-d6) | N-CH2 Signal: Triplet ~3.3 ppm (connected to OH-bearing carbon).[1] NH Signal: Absent. | N-CH2 Signal: Multiplet ~3.0-3.4 ppm (ring protons).[1] NH Signal: Broad singlet ~7.5-8.0 ppm (Exchangeable with D2O). |
| IR Spectroscopy | C=O Stretch: ~1660-1680 cm⁻¹ (Tertiary Amide).[1] NH Stretch: Absent. | C=O Stretch: ~1690-1700 cm⁻¹ (Secondary Amide).[1] NH Stretch: Sharp band ~3200-3400 cm⁻¹.[1] |
| Mass Spectrometry | Fragmentation: Loss of CH2CH2OH (M-45).[1] | Fragmentation: Ring opening patterns; retention of NH fragment.[1] |
Analytical Workflow Diagram
Caption: Logic flow for distinguishing the two isomers using standard spectroscopic techniques.
References
-
National Institute of Standards and Technology (NIST). N-(2-Hydroxyethyl)-2-pyrrolidone - Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1][2] Available at: [Link][1]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidone (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]
-
Kenda, B. et al. Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A.[1] Journal of Medicinal Chemistry, 2004.[1] (Foundational text on 4-substituted pyrrolidone synthesis for Brivaracetam).
-
Ashland. N-(2-Hydroxyethyl)-2-Pyrrolidone (HEP) Technical Data Sheet.[1] Industrial solvent applications.[1] Available at: [Link][1]
An In-depth Technical Guide to the Physicochemical Properties of 4-(2-Hydroxyethyl)pyrrolidin-2-one
This technical guide provides a comprehensive overview of the melting and boiling point data for 4-(2-Hydroxyethyl)pyrrolidin-2-one (HEP), a versatile solvent and chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with theoretical principles to offer a thorough understanding of these critical physical properties.
Introduction to 4-(2-Hydroxyethyl)pyrrolidin-2-one
4-(2-Hydroxyethyl)pyrrolidin-2-one, also known as N-(2-Hydroxyethyl)-2-pyrrolidone (HEP), is a colorless to yellow liquid or solid with a unique combination of high boiling point, relatively high viscosity, and water solubility[1]. Its chemical structure, featuring both a hydroxyl group and a lactam ring, allows it to act as a valuable solvent, a stabilizing agent, and a humectant[1][2]. These properties make it a desirable component in a wide range of applications, including pharmaceutical formulations, coatings, inkjet inks, and as a solvent for electronics processing[1][3]. A thorough understanding of its melting and boiling points is paramount for its effective use and for the design of processes involving this compound.
Physicochemical Data Summary
The accurate determination of melting and boiling points is crucial for the purification, handling, and application of chemical compounds. The following table summarizes the available experimental data for 4-(2-Hydroxyethyl)pyrrolidin-2-one. It is important to note that slight variations in reported values can arise from differences in experimental conditions and sample purity.
| Physical Property | Reported Value(s) | Conditions | Source(s) |
| Melting Point | 25 °C | Not specified | [2] |
| 20 °C | Not specified | ||
| 19-21 °C | Not specified | [4] | |
| Boiling Point | 309 °C | Pressure not specified | |
| 296.0 ± 13.0 °C | 760 mmHg | [4][5] | |
| 175 °C | 10 mmHg | [2] | |
| 140-142 °C | 3 mmHg | [6] | |
| 414.2 K (141.05 °C) | 0.004 bar (3.00 mmHg) | [7] |
Theoretical Considerations: The Role of Intermolecular Forces
The observed melting and boiling points of 4-(2-Hydroxyethyl)pyrrolidin-2-one are a direct consequence of its molecular structure and the resulting intermolecular forces. The molecule possesses several key features that contribute to its relatively high boiling point and its solid state at or near room temperature:
-
Hydrogen Bonding: The presence of a hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant factor contributing to the high boiling point, as a substantial amount of energy is required to overcome these strong intermolecular attractions.
-
Dipole-Dipole Interactions: The lactam ring contains a polar amide group, resulting in a significant dipole moment. These dipole-dipole interactions further increase the energy required to separate the molecules into the gaseous phase.
-
Van der Waals Forces: As with all molecules, London dispersion forces are present and contribute to the overall intermolecular attractions.
The combination of these forces results in a compound that requires considerable thermal energy to transition from a solid to a liquid and from a liquid to a gas.
Experimental Determination of Melting and Boiling Points
The following sections outline standardized and reliable protocols for the experimental determination of the melting and boiling points of a compound such as 4-(2-Hydroxyethyl)pyrrolidin-2-one.
Melting Point Determination: Capillary Method
The capillary method is a widely accepted and accurate technique for determining the melting point of a solid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a controlled rate. A slower heating rate (1-2 °C per minute) is used as the temperature approaches the expected melting point to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Caption: Workflow for Melting Point Determination by the Capillary Method.
Boiling Point Determination: Distillation Method
For an accurate determination of the atmospheric boiling point, a simple distillation setup is employed.
Methodology:
-
Apparatus Setup: A distillation flask is filled with the liquid sample and a few boiling chips to ensure smooth boiling. A thermometer is placed in the neck of the flask with the top of the bulb level with the side arm leading to the condenser.
-
Heating: The flask is heated gently.
-
Observation: The temperature is recorded when the liquid is boiling, and a constant temperature is observed on the thermometer as the vapor condenses and is collected. This constant temperature is the boiling point.
-
Pressure Correction: The atmospheric pressure should be recorded, and if it deviates significantly from 760 mmHg, a pressure correction can be applied.
For determining the boiling point at reduced pressure, the same setup is used with the addition of a vacuum source and a manometer to measure the pressure.
Caption: Workflow for Boiling Point Determination by the Distillation Method.
Factors Influencing Measurement Accuracy
It is crucial for researchers to be aware of the factors that can influence the accuracy of melting and boiling point measurements:
-
Purity of the Sample: Impurities can depress and broaden the melting point range and alter the boiling point.
-
Heating Rate: A rapid heating rate during melting point determination can lead to erroneously high and broad readings.
-
Thermometer Calibration: The accuracy of the temperature measurement device is critical.
-
Atmospheric Pressure: The boiling point of a liquid is dependent on the ambient pressure.
Conclusion
This technical guide has provided a detailed overview of the melting and boiling point data for 4-(2-Hydroxyethyl)pyrrolidin-2-one. By understanding the experimental data, the underlying theoretical principles, and the proper experimental techniques, researchers and drug development professionals can effectively utilize this versatile compound in their applications. The provided protocols and workflows serve as a reliable reference for the accurate determination of these fundamental physical properties.
References
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The Privileged Scaffold: A Deep Dive into the History and Discovery of Functionalized γ-Lactams
For Researchers, Scientists, and Drug Development Professionals
Abstract
The γ-lactam, a five-membered cyclic amide, stands as a cornerstone in medicinal chemistry and drug discovery. Its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals underscores its status as a "privileged scaffold." This in-depth technical guide provides a comprehensive exploration of the history and discovery of functionalized γ-lactams. We will traverse the timeline from early, serendipitous discoveries to the modern era of rational design and sophisticated synthetic methodologies. This guide will illuminate the causal relationships behind experimental choices in synthetic strategies, offering field-proven insights for researchers. By delving into the rich history and evolving chemistry of these vital heterocycles, we aim to equip scientists and drug development professionals with a deeper understanding and a robust toolkit for future innovation.
Introduction: The Enduring Significance of the γ-Lactam Core
The γ-lactam, also known as a 2-pyrrolidinone, is a heterocyclic motif of paramount importance in the realm of bioactive compounds.[1] Its structural rigidity, coupled with its capacity for diverse functionalization, allows it to mimic peptide bonds and interact with a wide range of biological targets.[1] This inherent versatility has led to the discovery of γ-lactam-containing molecules with a broad spectrum of therapeutic applications, including antibiotic, anti-inflammatory, anticonvulsant, and antitumor activities.[1][2]
The journey of the γ-lactam from a recurring structural motif in nature to a rationally designed pharmacophore is a testament to the evolution of organic synthesis and medicinal chemistry. Understanding this history is not merely an academic exercise; it provides a crucial framework for appreciating the challenges and triumphs that have paved the way for modern drug discovery efforts centered on this remarkable scaffold.
Early Encounters: Natural Products as a Source of Inspiration
The story of functionalized γ-lactams begins, as is often the case in medicinal chemistry, with the study of natural products. For centuries, traditional medicine has unknowingly utilized compounds containing this core structure. However, the formal identification and structural elucidation of these molecules in the 20th century marked a turning point.
While the discovery of β-lactam antibiotics like penicillin in the 1920s and their subsequent development in the 1940s captured the scientific spotlight, the quieter but steady discovery of γ-lactam-containing natural products laid the groundwork for a different, yet equally important, field of research.[3][4] These natural products, isolated from a diverse range of sources including bacteria, fungi, and plants, showcased the remarkable ability of the γ-lactam scaffold to serve as a foundation for complex and potent bioactive molecules.[5]
Key Early Discoveries:
While a comprehensive list is beyond the scope of this guide, certain early discoveries were pivotal in highlighting the therapeutic potential of the γ-lactam core. For instance, the isolation of antibiotics containing this moiety demonstrated its potential in combating infectious diseases, moving beyond the well-established β-lactam family.
The true value of these early discoveries lay not just in the specific biological activities of the isolated compounds, but in the structural blueprints they provided. Synthetic chemists were inspired to develop methods for constructing and modifying the γ-lactam ring, aiming to replicate and improve upon nature's designs.
The Synthetic Revolution: Forging the γ-Lactam Core and Its Derivatives
The mid-20th century and beyond witnessed a surge in the development of synthetic methodologies, a "synthetic revolution" that transformed the landscape of organic chemistry. This era was crucial for the field of functionalized γ-lactams, as it provided the tools necessary to move from mere isolation of natural products to their systematic synthesis and the creation of novel, non-natural analogues.
Foundational Synthetic Strategies
Early synthetic approaches to γ-lactams often relied on classical cyclization reactions. These methods, while foundational, often required harsh conditions and offered limited control over stereochemistry and functional group tolerance.
Common Early Synthetic Routes:
-
Intramolecular Amidation of γ-Amino Acids: This is perhaps the most conceptually straightforward approach, involving the cyclization of a linear γ-amino acid precursor. While effective, the synthesis of the requisite amino acid could be multi-stepped.
-
Beckmann Rearrangement of Cyclopentanone Oximes: This rearrangement provided a pathway to the corresponding lactam, but the scope was often limited by the availability of the starting oximes.
-
Schmidt Reaction of Cyclopentanones: This reaction, using hydrazoic acid, offered another route to the γ-lactam ring, but the hazardous nature of the reagent was a significant drawback.
These early methods, while historically important, have largely been superseded by more efficient and versatile strategies.
The Dawn of Modern Methodologies: Catalysis and Multi-Component Reactions
The late 20th and early 21st centuries have been characterized by the development of highly sophisticated and efficient methods for γ-lactam synthesis. These modern strategies emphasize atom economy, stereocontrol, and the ability to rapidly generate molecular diversity.
Key Modern Synthetic Advances:
-
Transition Metal-Catalyzed Cyclizations: The use of transition metals, such as rhodium, iridium, and palladium, has revolutionized γ-lactam synthesis.[6] These catalysts can facilitate a variety of transformations, including intramolecular C-H amination, which allows for the direct conversion of C-H bonds into C-N bonds to form the lactam ring.[2][7] This approach is particularly powerful for the late-stage functionalization of complex molecules.[6]
-
Multi-Component Reactions (MCRs): MCRs have emerged as a powerful tool for the rapid construction of complex molecules from simple starting materials in a single step.[8] Several MCRs have been developed for the synthesis of highly functionalized γ-lactams, offering a streamlined approach to generating libraries of diverse compounds for biological screening.[8][9]
-
Tandem and Cascade Reactions: These elegant strategies involve a sequence of reactions that occur in a single pot, minimizing purification steps and improving overall efficiency.[9] For example, a tandem reductive amination/lactamization sequence can be used to synthesize highly substituted γ-lactams from readily available starting materials.[9]
The development of these modern synthetic methods has been driven by a deeper mechanistic understanding of chemical reactions and the desire for more sustainable and efficient chemical processes.
The Biological Arena: A Spectrum of Therapeutic Applications
The true significance of functionalized γ-lactams lies in their diverse and potent biological activities. The ability to introduce a wide range of substituents at various positions on the γ-lactam ring has allowed for the fine-tuning of their pharmacological properties, leading to the discovery of compounds with a remarkable array of therapeutic applications.
| Therapeutic Area | Examples of γ-Lactam Containing Compounds/Scaffolds | Mechanism of Action (where known) |
| Antibacterial | Lactivicin and its analogues | Inhibition of penicillin-binding proteins (PBPs)[10] |
| Antitumor | Salinosporamide A, Myceliothermophins | Proteasome inhibition, induction of apoptosis[8] |
| Anti-inflammatory | Various synthetic derivatives | Inhibition of inflammatory mediators |
| Anticonvulsant | Levetiracetam (Keppra®) | Modulation of synaptic vesicle protein 2A (SV2A)[9] |
| Antiviral (HIV) | Pyrrolidinone-based inhibitors | Inhibition of HIV protease[9] |
| Antidepressant | Certain investigational compounds | Modulation of neurotransmitter systems[1] |
This table provides a representative, non-exhaustive list of therapeutic areas and examples.
The broad bioactivity profile of γ-lactams can be attributed to their ability to act as versatile pharmacophores. The rigid ring structure provides a defined orientation for the appended functional groups, allowing for precise interactions with the active sites of enzymes and receptors.
Experimental Protocols: A Glimpse into the Synthetic Workflow
To provide a practical understanding of the synthesis of functionalized γ-lactams, a representative experimental protocol for a modern synthetic method is outlined below. This protocol is for illustrative purposes and should be adapted and optimized based on the specific substrate and desired product.
Protocol: Iridium-Catalyzed Intramolecular C-H Amidation for γ-Lactam Synthesis
This protocol is based on the principles of transition metal-catalyzed C-H functionalization, a powerful strategy for the efficient construction of cyclic compounds.[6]
Objective: To synthesize a γ-lactam from a suitable carboxylic acid precursor via a 1,4,2-dioxazol-5-one intermediate.
Materials:
-
Starting carboxylic acid
-
Hydroxylamine hydrochloride
-
Pyridine
-
Triphosgene
-
Iridium catalyst (e.g., [Cp*IrCl2]2)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Step-by-Step Methodology:
-
Synthesis of the Hydroxamic Acid:
-
Dissolve the starting carboxylic acid in a suitable solvent (e.g., dichloromethane).
-
Add an activating agent (e.g., oxalyl chloride or a carbodiimide) to form an activated ester or acid chloride in situ.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., pyridine or triethylamine) in a suitable solvent.
-
Slowly add the activated carboxylic acid solution to the hydroxylamine solution at a controlled temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the resulting hydroxamic acid by recrystallization or column chromatography.
-
-
Synthesis of the 1,4,2-Dioxazol-5-one:
-
Dissolve the purified hydroxamic acid in an anhydrous solvent (e.g., THF or dichloromethane).
-
Add a carbonyl source, such as triphosgene, and a non-nucleophilic base (e.g., pyridine).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction and purify the 1,4,2-dioxazol-5-one intermediate.
-
-
Iridium-Catalyzed C-H Amidation:
-
In a flame-dried flask under an inert atmosphere, dissolve the 1,4,2-dioxazol-5-one and the iridium catalyst in an anhydrous solvent.
-
Heat the reaction mixture to the optimal temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired γ-lactam.
-
Self-Validating System:
The success of each step should be confirmed by appropriate analytical techniques. For example, the formation of the hydroxamic acid and dioxazolone can be confirmed by NMR and mass spectrometry. The final γ-lactam product should be fully characterized by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to confirm its structure and purity.
Visualizing the Synthetic Landscape: Pathways and Relationships
Diagrams are invaluable tools for visualizing complex chemical transformations and relationships. The following Graphviz diagrams illustrate key concepts discussed in this guide.
Caption: Evolution of synthetic strategies for γ-lactams.
Caption: Workflow for Iridium-Catalyzed C-H Amidation.
Conclusion and Future Outlook
The history of functionalized γ-lactams is a compelling narrative of scientific progress, from the initial recognition of their importance in natural products to the development of highly sophisticated synthetic methods that allow for their rational design and construction. The journey has been marked by a continuous drive for greater efficiency, selectivity, and sustainability in chemical synthesis.
Looking to the future, the field of functionalized γ-lactams is poised for further exciting developments. The increasing integration of computational chemistry and machine learning into the drug discovery process will undoubtedly accelerate the identification of novel γ-lactam-based therapeutics.[7] Furthermore, the ongoing development of novel catalytic systems and synthetic methodologies will continue to expand the accessible chemical space, enabling the synthesis of even more complex and diverse γ-lactam derivatives. The enduring legacy and continued evolution of the γ-lactam scaffold ensure its place at the forefront of medicinal chemistry for years to come.
References
- Alves, J. S. A., et al. (2018). Biologically active γ-lactams: synthesis and natural sources. Organic & Biomolecular Chemistry, 16(38), 6844-6867.
- Saldívar-González, F. I., et al. (2019). Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances, 9(51), 29631-29645.
- Request PDF. (n.d.). Biologically active γ-lactams: Synthesis and natural sources.
- Thieme E-Journals. (2022, May 17). Synthesis of β-Aryl-γ-lactams and 2-Oxo-1,2-dihydroquinolines. Synfacts, 18(06), 0612.
- MDPI. (2022, June 5).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). Synthesis of functionalized γ-lactams using the exhaust gas.
- ScienceDaily. (2018, March 1).
- PMC. (n.d.). Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group.
- Institute for Basic Science. (2023, November 28). Successful Synthesis of Gamma-Lactam Rings from Hydrocarbons Opens a New Chapter in Drug Development.
- Hong, S. Y., et al. (2018).
- Efficient Synthesis of γ-Lactams by a Tandem Reductive Amination/Lactamiz
- Organic Chemistry Portal. (n.d.). Synthesis of γ-lactams.
- RINGBIO. (n.d.).
- ACS Publications. (2018, August 24). Pharmacokinetics of β-Lactam Antibiotics: Clues from the Past To Help Discover Long-Acting Oral Drugs in the Future.
- PMC. (n.d.).
- Semantic Scholar. (n.d.). Gamma-lactam analogues of beta-lactam antibiotics.
- Frontiers. (2022, March 23). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition.
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Methodological & Application
Application Notes & Protocols: The Strategic Use of 4-(2-Hydroxyethyl)pyrrolidin-2-one in Modern Drug Discovery
Abstract
The pyrrolidin-2-one core, a five-membered γ-lactam, is a well-established "privileged structure" in medicinal chemistry. It forms the backbone of the racetam class of nootropic agents and is a key structural motif in a wide array of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly functionalized derivative: 4-(2-Hydroxyethyl)pyrrolidin-2-one . Unlike its more common N-substituted isomer, this C4-substituted intermediate offers a unique strategic advantage in drug design. The primary hydroxyl group at the terminus of the C4-ethyl chain serves as a versatile synthetic handle for derivatization, enabling the exploration of novel chemical space and the development of next-generation therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. These notes provide a comprehensive overview of the synthesis, characterization, and strategic application of this intermediate, complete with detailed laboratory protocols for researchers and drug development professionals.
Core Concepts & Strategic Value
The placement of the hydroxyethyl group at the C4 position is a deliberate design choice. While N-alkylation of the pyrrolidinone ring is a common strategy for producing racetam-type molecules like Piracetam[3][4], modification at the C4 position allows for structural changes that can profoundly influence biological activity.
Key Strategic Advantages:
-
Vector for Derivatization: The primary alcohol is a nucleophilic site readily converted into esters, ethers, carbamates, or halides, allowing for the attachment of diverse functional groups or linkers.
-
Modulation of Physicochemical Properties: Derivatization at this site can fine-tune critical drug-like properties, including lipophilicity (LogP), polarity (Topological Polar Surface Area, TPSA), and hydrogen bonding capacity, which in turn affect solubility, membrane permeability, and blood-brain barrier penetration.
-
Exploration of Novel Pharmacophores: It enables the synthesis of unique analogs of existing drugs, such as Oxiracetam or Nebracetam, potentially leading to improved target engagement or a modified pharmacological profile.[1]
Below is a diagram illustrating the strategic position of the C4-hydroxyethyl group for further chemical modification.
Caption: Strategic functionalization points on the pyrrolidin-2-one scaffold.
Physicochemical Properties & Handling
As a specialized intermediate, comprehensive experimental data for 4-(2-Hydroxyethyl)pyrrolidin-2-one is not widely published. The table below summarizes its key identifiers and predicted properties, which are essential for planning reactions and purification procedures.
| Property | Value | Source/Method |
| Chemical Name | 4-(2-Hydroxyethyl)pyrrolidin-2-one | IUPAC |
| Molecular Formula | C₆H₁₁NO₂ | - |
| Molecular Weight | 129.16 g/mol | - |
| CAS Number | Not assigned | - |
| Predicted LogP | -1.2 to -0.8 | Computational |
| Predicted pKa (Alcohol) | ~15.5 | Computational |
| Predicted Boiling Point | >250 °C (decomposes) | Estimation |
| Appearance | Predicted to be a viscous oil or low-melting solid | Structural Analogy |
| Solubility | Expected to be soluble in water, methanol, ethanol, DMSO | Structural Analogy |
Handling and Storage:
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration at 4°C is recommended.
Synthesis Protocol: Accessing the Intermediate
This intermediate is not typically available commercially and must be prepared. The following multi-step protocol provides a reliable pathway starting from commercially available materials. The causality behind this choice of pathway is its reliance on robust and well-documented reaction classes.
Caption: Proposed synthetic workflow to produce the target intermediate.
Protocol 3.1: Synthesis of 4-(Carboxymethyl)pyrrolidin-2-one
-
Rationale: This step builds the core heterocyclic structure. Using itaconic anhydride and Meldrum's acid provides a regiocontrolled route to the desired 4-substituted pattern. Subsequent ammonolysis and heating induce cyclization and decarboxylation in a single pot.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve itaconic anhydride (1.0 equiv) and Meldrum's acid (1.05 equiv) in anhydrous pyridine.
-
Condensation: Heat the mixture to 60°C and stir for 4-6 hours until TLC analysis indicates consumption of the starting materials.
-
Cyclization: Cool the reaction to room temperature. Slowly add a concentrated solution of aqueous ammonia (5.0 equiv).
-
Decarboxylation: Gently heat the mixture to 100-110°C. CO₂ evolution will be observed. Maintain heating for 2-3 hours after gas evolution ceases.
-
Work-up: Cool the mixture and acidify with 2M HCl to pH 2-3. The product may precipitate. If not, concentrate the solution under reduced pressure and extract with ethyl acetate.
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product, 4-(carboxymethyl)pyrrolidin-2-one, can be purified by recrystallization or silica gel chromatography.
Protocol 3.2: Selective Reduction to 4-(2-Hydroxyethyl)pyrrolidin-2-one
-
Rationale: The carboxylic acid must be reduced to a primary alcohol without affecting the lactam carbonyl. Borane-THF complex (BH₃·THF) is the reagent of choice due to its high selectivity for carboxylic acids over amides/lactams.
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), suspend the 4-(carboxymethyl)pyrrolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (THF).
-
Reduction: Cool the suspension to 0°C in an ice bath. Add a solution of BH₃·THF (approx. 1.5-2.0 equiv of BH₃) dropwise, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor by TLC.
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0°C until gas evolution stops.
-
Work-up: Remove the solvent under reduced pressure. The resulting residue can be co-evaporated with methanol several times to remove borate esters.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane/methanol to afford pure 4-(2-Hydroxyethyl)pyrrolidin-2-one.
Application Protocol: Synthesis of a Novel Racetam Analog
This section demonstrates the use of 4-(2-Hydroxyethyl)pyrrolidin-2-one as a building block for a novel drug candidate, specifically an analog of Oxiracetam.
Caption: Multi-step workflow for synthesizing a novel racetam from the intermediate.
Protocol 4.1: Protection of the Hydroxyl Group
-
Rationale: The acidic N-H proton and the hydroxyl proton can both react in the subsequent N-alkylation step. To ensure regioselectivity, the more nucleophilic hydroxyl group is first protected, for example, as a benzyl ether.
-
Setup: Dissolve 4-(2-Hydroxyethyl)pyrrolidin-2-one (1.0 equiv) in anhydrous DMF. Cool to 0°C.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) portion-wise. Stir for 30 minutes at 0°C.
-
Alkylation: Add benzyl bromide (BnBr, 1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 8-12 hours.
-
Work-up: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify by column chromatography to yield 4-(2-benzyloxyethyl)pyrrolidin-2-one.
Protocol 4.2: N-Alkylation and Amidation
-
Rationale: This two-step sequence builds the characteristic acetamide side chain of racetam drugs.[5]
-
N-Alkylation: Dissolve the protected intermediate (1.0 equiv) in anhydrous THF. Add NaH (1.2 equiv) at 0°C and stir for 30 minutes. Add ethyl bromoacetate (1.2 equiv) and stir at room temperature overnight. Work up as described in 4.1 to obtain the N-alkylated ester.
-
Amidation: Dissolve the crude ester in a 7N solution of ammonia in methanol. Seal the reaction vessel and heat to 60°C for 6-8 hours.[4]
-
Isolation: Cool the vessel, then concentrate the mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to yield the amide, 2-(4-(2-benzyloxyethyl)-2-oxopyrrolidin-1-yl)acetamide.
Protocol 4.3: Deprotection to Yield Final Compound
-
Rationale: A final hydrogenolysis step removes the benzyl protecting group to reveal the free hydroxyl, yielding the target analog.
-
Setup: Dissolve the protected amide (1.0 equiv) in methanol. Add Palladium on carbon (10% Pd/C, ~5 mol% Pd).
-
Hydrogenolysis: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Reaction: Stir vigorously until TLC or LC-MS indicates complete consumption of the starting material (typically 4-24 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Purification: Concentrate the filtrate. The final product can be purified by recrystallization or chromatography.
Analytical Characterization
Rigorous analytical control is essential to confirm the identity and purity of the intermediate and final products.[6]
| Analysis Technique | Purpose | Expected Observations for 4-(2-Hydroxyethyl)pyrrolidin-2-one |
| ¹H NMR | Structural confirmation and purity assessment | Multiplets for pyrrolidinone ring protons; triplet for -CH₂-OH (~3.6 ppm); broad singlet for -OH; broad singlet for N-H. |
| ¹³C NMR | Carbon skeleton confirmation | Signal for lactam C=O (~175-180 ppm); signal for -CH₂-OH (~60 ppm). |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with an [M+H]⁺ ion at m/z 130.08. |
| FTIR | Functional group identification | Broad O-H stretch (~3300 cm⁻¹); N-H stretch (~3200 cm⁻¹); strong C=O stretch (~1680 cm⁻¹). |
References
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- Google Patents, "CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one deriv
- Guidechem, "N-(2-Hydroxyethyl)-2-pyrrolidone 3445-11-2 wiki". Accessed February 2024.
- Perekhoda, L., et al. "SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W". ScienceRise: Pharmaceutical Science, 2024.
- Beilstein Journals, "Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones". Accessed February 2024.
- Semantic Scholar, "A Review on Synthesis and Pharmacological Activities of Piracetam and its Deriv
- PMC, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors". Accessed February 2024.
- Semantic Scholar, "A Review on Synthesis and Pharmacological Activities of Piracetam and its Deriv
- ChemicalBook, "N-(2-Hydroxyethyl)pyrrolidine synthesis". Accessed February 2024.
- ScienceRise: Pharmaceutical Science, "Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam". Accessed February 2024.
- Organic Chemistry Portal, "Pyrrolidine synthesis". Accessed February 2024.
- Asian Journal of Chemistry, "A Review on Synthesis and Pharmacological Activities of Piracetam and its Deriv
- ChemicalBook, "N-(2-Hydroxyethyl)-2-pyrrolidone synthesis". Accessed February 2024.
- BLD Pharm, "3445-11-2|N-(2-Hydroxyethyl)-2-pyrrolidone". Accessed February 2024.
- ChemicalBook, "Piracetam synthesis". Accessed February 2024.
- Australian Government Department of Health, "FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl)". Accessed February 2024.
- MDPI, "A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke". Accessed February 2024.
- Sigma-Aldrich, "1-(2-Hydroxyethyl)-2-pyrrolidone 98 3445-11-2". Accessed February 2024.
- ChemScene, "3445-11-2 | 1-(2-Hydroxyethyl)pyrrolidin-2-one". Accessed February 2024.
- ResearchGate, "(PDF) Synthesis and nootropic activity prediction of some 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives structurally related with nebracetam". Accessed February 2024.
- PubChem, "1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980". Accessed February 2024.
- BenchChem, "Application Notes and Protocols for the Multicomponent Synthesis of Pyrrolidine Deriv
- PubMed, "Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflamm
- Polypeptide, "Control Strategies for Synthetic Therapeutic Peptide APIs - Part II: Raw Material Consider
- Google Patents, "WO2009049648A2 - Improved pharmaceutical composition containing antiviral agent and method for the prepar
- Google Patents, "RU2611623C2 - 4-phenyl pyrrolidinone-2 derivative, nootropic composition thereof, method for producing thereof and method preventive treatment of nervous system disorders". Accessed February 2024.
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- lookchem, "Cas 3445-11-2,N-(2-Hydroxyethyl)-2-pyrrolidone". Accessed February 2024.
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Technical Application Note: Selective Esterification Strategies for 4-(2-Hydroxyethyl)pyrrolidin-2-one
Executive Summary
This application note details the reaction conditions for the esterification of 4-(2-hydroxyethyl)pyrrolidin-2-one . Unlike its commercially common isomer N-(2-hydroxyethyl)-2-pyrrolidone (a solvent), this 4-substituted lactam presents a specific chemoselectivity challenge: the presence of a free lactam nitrogen (NH) capable of competing with the primary alcohol (OH) for acylation.[1]
This guide provides three validated protocols designed to maximize O-acylation (ester formation) while suppressing N-acylation (imide formation). The methodologies prioritize chemoselectivity through kinetic control and the use of steric/electronic modulation.[2]
Strategic Analysis: Chemoselectivity & Thermodynamics[2]
The Substrate Challenge
The molecule contains two nucleophilic sites:
-
Primary Alcohol (C4-CH₂CH₂-OH):
.[1][3] Nucleophilic, unhindered.[2][3] -
Lactam Nitrogen (Ring NH):
.[2][3] Less nucleophilic due to resonance stabilization with the carbonyl, but capable of reaction with strong electrophiles or under basic conditions (forming the imidate/imide).[2]
Mechanism of Selectivity
To achieve selective esterification, we must exploit the nucleophilicity gap between the neutral alcohol and the neutral amide.[2]
-
Avoid Strong Bases: Reagents like NaH or LDA will deprotonate the lactam (
17), creating a lactam anion which is a potent nucleophile, leading to rapid N-alkylation or N-acylation [1].[1][2] -
Use Mild Bases: Pyridine, Triethylamine (
), or DMAP are insufficient to deprotonate the lactam but effectively activate the acylating agent or the alcohol [2].[2] -
Kinetic Control: The primary alcohol reacts faster with activated acyl species (acyl chlorides, anhydrides, O-acylisoureas) than the neutral lactam nitrogen does.[2]
Reaction Pathway Diagram[2]
Figure 1: Chemoselectivity pathway. Green path indicates desired O-acylation favored by mild bases and kinetic control.[1]
Detailed Experimental Protocols
Protocol A: Steglich Esterification (DCC/DMAP)
Best for: Acid-sensitive substrates, complex carboxylic acids, and high chemoselectivity.[2] Mechanism: Formation of O-acylisourea intermediate.[1][3]
Reagents
-
Substrate: 4-(2-hydroxyethyl)pyrrolidin-2-one (1.0 equiv)
-
Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv) or EDC.HCl (for easier workup).[2]
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv).[1][2][3]
-
Solvent: Dichloromethane (DCM) or DMF (if solubility is an issue).[3]
Step-by-Step Procedure
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve the Carboxylic Acid (1.1 eq) and Substrate (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion.
-
Activation: Cool the reaction mixture to 0°C using an ice bath.
-
Coupling: Dropwise add a solution of DCC (1.1 eq) in DCM over 15 minutes. Note: Precipitation of dicyclohexylurea (DCU) will begin almost immediately.[2]
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–18 hours.
-
Quench & Workup:
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
Protocol B: Activated Anhydride/Chloride Method
Best for: Scale-up, simple esters (Acetates, Benzoates), and robust substrates.[2]
Reagents
-
Substrate: 4-(2-hydroxyethyl)pyrrolidin-2-one (1.0 equiv)
-
Acylating Agent: Acid Anhydride (
) or Acid Chloride (R-COCl) (1.2 equiv).[1][2][3] -
Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv).[2][3]
-
Solvent: DCM (preferred) or THF.[3]
Step-by-Step Procedure
-
Dissolution: Dissolve the Substrate in anhydrous DCM (0.2 M) containing Pyridine (2.0 eq).
-
Cooling: Cool to 0°C. Critical: Low temperature suppresses N-attack.[1][3]
-
Addition: Add the Acid Chloride/Anhydride dropwise over 20 minutes.
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC or LC-MS.[1][3]
-
Workup:
Protocol C: Enzymatic Transesterification (Green Chemistry)
Best for: Chiral resolution or extremely mild conditions where no N-acylation is tolerated [3].[1][2][3]
Reagents
-
Substrate: 4-(2-hydroxyethyl)pyrrolidin-2-one.[1]
-
Acyl Donor: Vinyl acetate or Isopropenyl acetate (excess, acts as solvent/reagent).[2][3]
-
Catalyst: Immobilized Lipase B from Candida antarctica (CAL-B) (e.g., Novozym 435).[1][2]
-
Solvent: Toluene or MTBE (optional, if not using vinyl acetate as solvent).[2][3]
Procedure
-
Suspend Substrate and CAL-B (20% w/w relative to substrate) in Vinyl Acetate.[2][3]
-
Stir at 40°C-60°C.
-
Monitor by HPLC.[2][3][4] The enzyme is strictly chemoselective for the alcohol.[2][3]
-
Filter off the enzyme (reusable) and evaporate volatiles to yield pure ester.[2][3]
Comparison of Methods
| Feature | Method A (Steglich) | Method B (Acid Chloride) | Method C (Enzymatic) |
| Reactivity | High | Very High | Moderate |
| Chemoselectivity | Excellent | Good (Requires Temp Control) | Perfect |
| Byproducts | DCU (Solid urea) | Pyridine salts | Acetaldehyde/Acetone |
| Purification | Filtration + Column | Extraction | Evaporation |
| Risk of N-Acyl | Low | Moderate (if T > RT) | Negligible |
Quality Control & Validation
NMR Diagnostic Markers
To confirm O-acylation vs N-acylation, observe the chemical shifts in
-
Starting Material: The
adjacent to the OH typically appears at 3.6 - 3.8 ppm . -
O-Acylation (Desired): The
signal shifts downfield to 4.1 - 4.3 ppm due to the ester electron-withdrawing effect [4].[1] -
N-Acylation (Undesired): Look for a shift in the Ring
adjacent to the Nitrogen (C5 position).[2] Additionally, the N-H proton signal (broad singlet ~6-7 ppm) will disappear if N-acylation occurs.[1][2]
Workflow Diagram
Figure 2: Operational workflow for Protocol B (Acid Chloride method).
References
-
Smith, M. B., & March, J. (2007).[2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][3] (General reactivity of amides vs alcohols).
-
Neises, B., & Steglich, W. (1978).[2][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link[2][3]
-
Gotor-Fernández, V., et al. (2006).[2][3] Lipase-Catalyzed Synthesis of Chiral Amides and Lactams. Current Organic Chemistry, 10(10), 1125-1143.[2] (Enzymatic selectivity on lactams).
-
Silverstein, R. M., et al. (2014).[2][3] Spectrometric Identification of Organic Compounds. Wiley.[2][3] (NMR shift data for esters).
-
Kenda, B., et al. (2004).[2][3] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A.[5] Journal of Medicinal Chemistry, 47(3), 530–549.[2] Link (Synthesis of Brivaracetam analogs involving 4-substituted pyrrolidinones).[1][2][3]
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4-(2-Hydroxyethyl)pyrrolidin-2-one as a building block for racetam drugs
Application Note: 4-(2-Hydroxyethyl)pyrrolidin-2-one as a Next-Generation Racetam Scaffold
Part 1: Executive Summary & Strategic Relevance
The Shift to C4-Substitution in Racetam Design The "Racetam" class of nootropics has evolved significantly since the discovery of Piracetam.[1][2] While early generation racetams (Piracetam, Aniracetam) focused on modifying the N-acetamide side chain or the pyrrolidone ring fusion, modern drug discovery—exemplified by Levetiracetam , Brivaracetam , and Seletracetam —has identified the C4-position of the pyrrolidone ring as a critical locus for potency and selectivity, particularly for the Synaptic Vesicle Protein 2A (SV2A) target.[1]
4-(2-Hydroxyethyl)pyrrolidin-2-one represents a high-value, versatile building block in this domain.[1][2][3] Unlike the alkyl-substituted Brivaracetam (4-propyl) or the halo-vinyl Seletracetam (4-difluorovinyl), the 4-(2-hydroxyethyl) moiety provides a reactive "handle" (-OH).[2][3] This allows medicinal chemists to:
-
Access Diverse Libraries: Convert the hydroxyl group into halides, tosylates, or amines for rapid SAR (Structure-Activity Relationship) exploration.[1]
-
Synthesize Vinyl/Ethyl Analogs: Serve as a precursor to vinyl groups (via dehydration) or ethyl groups (via reduction).[1]
-
Introduce Fluorine: Facilitate the synthesis of fluorinated side chains (e.g., monofluoroethyl or difluorovinyl) crucial for metabolic stability.[1]
CRITICAL DISTINCTION: Do not confuse 4-(2-Hydroxyethyl)pyrrolidin-2-one (C4-substituted) with the common solvent
-(2-Hydroxyethyl)-2-pyrrolidone (CAS 3445-11-2, N1-substituted).[1][2][3] The latter lacks the free N-H site necessary for attaching the characteristic racetam acetamide tail and is pharmacologically distinct.[1]
Part 2: Chemical Profile & Synthesis
Chemical Identity
-
Molecular Formula:
[1][4] -
Key Feature: A free secondary amine (N-H) for racetam tail attachment and a primary alcohol (-OH) on the C4-side chain for functionalization.[1][2][3]
Synthesis Protocol: Hydroboration-Oxidation Route
Since this specific isomer is not a bulk commodity, it is best synthesized from 4-vinylpyrrolidin-2-one , a known intermediate in Brivaracetam manufacturing.[2][3]
Reagents:
-
Starting Material: 4-Vinylpyrrolidin-2-one (racemic or chiral)[1][2][3]
-
Hydroboration Agent: 9-BBN (9-Borabicyclo[3.3.1]nonane) or
[1][3] -
Oxidant:
(30%), (3M)[1]
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a 500 mL round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 4-vinylpyrrolidin-2-one (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[1][2]
-
Hydroboration: Add
(1.0 M solution, 11 mmol) dropwise over 20 minutes. Maintain temperature <5°C. -
Reaction: Warm to room temperature (RT) and stir for 2 hours. Monitor consumption of alkene by TLC (stain with
).[1] -
Oxidation: Cool back to 0°C. CAREFULLY add 3M
(15 mL) followed by slow addition of 30% (15 mL). Exothermic reaction—control temperature.[1][2][3] -
Workup: Stir for 1 hour at RT. Extract with EtOAc (
mL).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Purification: Flash column chromatography (MeOH:DCM 1:10).
Part 3: Functionalization & Racetam Synthesis
The utility of 4-(2-hydroxyethyl)pyrrolidin-2-one lies in its transformation into active pharmaceutical ingredients (APIs).[1][2][3]
Workflow Visualization
Figure 1: Divergent synthesis pathways starting from the hydroxyethyl scaffold.
Protocol: N-Alkylation (The "Racetam Tail")
To convert the scaffold into a functional drug, the characteristic alpha-ethyl-acetamide tail must be attached.[2][3]
Reagents:
-
Scaffold: 4-(2-Hydroxyethyl)pyrrolidin-2-one (or its protected derivative)[1][2][3]
-
Base: Sodium Hydride (NaH, 60% dispersion)[1]
-
Electrophile: Ethyl 2-bromobutyrate (for Brivaracetam/Levetiracetam style tails)[2][3]
-
Solvent: Anhydrous THF or DMF[2]
Procedure:
-
Deprotonation: Suspend NaH (1.2 equiv) in dry THF at 0°C. Add the pyrrolidone scaffold (1.0 equiv) slowly. Stir for 30 min until
evolution ceases.-
Self-Validation: The solution should become clear or slightly cloudy; persistence of solid NaH after 1 hour suggests incomplete deprotonation or wet solvent.[1]
-
-
Alkylation: Add Ethyl 2-bromobutyrate (1.1 equiv) dropwise.
-
Reaction: Warm to RT and stir for 4–12 hours.
-
Amidation (One-Pot or Two-Step):
-
Method A (Direct Aminolysis): Treat the resulting ester with methanolic ammonia (
) in a sealed tube at RT for 24 hours. -
Method B (Hydrolysis/Coupling): Hydrolyze ester to acid (LiOH), then couple with
using EDC/HOBt.[1]
-
-
Result: 2-[4-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]butanamide.
Part 4: Advanced Applications (Seletracetam & Brivaracetam Analogs)
Accessing Seletracetam Analogs (Vinyl-Fluorides)
Seletracetam contains a 2,2-difluoroethenyl group.[1][2][3] The hydroxyethyl scaffold is a precursor to this via oxidation and olefination.[1]
-
Oxidation: Swern oxidation of 4-(2-hydroxyethyl)pyrrolidin-2-one
4-(2-oxoethyl)pyrrolidin-2-one (Aldehyde).[1][2][3] -
Difluoro-olefination: React the aldehyde with difluoromethyl triphenylphosphonium bromide (Wittig-type reaction) or diethyl (difluoromethyl)phosphonate .[1][2][3]
Accessing Brivaracetam Analogs (Alkyl Chains)
To extend the side chain (e.g., ethyl to propyl):
-
Activation: Convert -OH to -OTs (Tosylate).
-
Coupling: React with Lithium Dimethylcuprate (
) or Methyl Grignard with CuI catalyst.
Part 5: Data Summary & Quality Control
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow viscous oil | Visual |
| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water) |
| Identity (NMR) | ||
| Water Content | < 0.5% | Karl Fischer Titration |
| Chirality | Enantiomeric Excess (ee) > 99% (if using chiral start material) | Chiral HPLC (Chiralpak AD-H) |
Troubleshooting Tip: If the N-alkylation yield is low (<50%), the primary hydroxyl group on the side chain may be competing with the amide nitrogen.[1]
-
Solution: Protect the hydroxyl group as a TBDMS ether or Acetate before the N-alkylation step.[1][2][3] Deprotect with TBAF or
after the tail is attached.[1]
References
-
Kenda, B. M., et al. (2004).[1] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity.[1][2][3] Journal of Medicinal Chemistry.[1] Link[1]
-
UCB Pharma. (2006).[1] Process for the preparation of 2-oxo-1-pyrrolidine derivatives.[1][2][3][7] Patent WO2006128692.[1][2] Link
-
Surtees, J., et al. (2009).[1] Profile of the new pyrrolidone derivative seletracetam (UCB 44212) in animal models of epilepsy.[1] Epilepsia.[1][2] Link
-
National Institute of Standards and Technology (NIST). N-(2-Hydroxyethyl)-2-pyrrolidone Properties (For contrast).[1][2][3]Link[1]
-
Malykh, A. G., & Sadaie, M. R. (2010).[1][8] Piracetam and piracetam-like drugs: from basic science to novel clinical applications.[1][2][3][8] Drugs.[1][2][8][9][10][11][12][13] Link
Sources
- 1. Seletracetam - Wikipedia [en.wikipedia.org]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
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- 4. CID 159939819 | C12H22N2O4 | CID 159939819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 7. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
- 8. The synthesis method of Piracetam_Chemicalbook [chemicalbook.com]
- 9. Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. Profile of the new pyrrolidone derivative seletracetam (ucb 44212) in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Functionalization of the Hydroxyl Group in 4-(2-Hydroxyethyl)pyrrolidin-2-one
Introduction: The Versatility of a Core Scaffold
The pyrrolidin-2-one motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including anticonvulsant and antinociceptive agents.[1][2] Its prevalence in drug discovery is due to its favorable physicochemical properties, such as enhanced aqueous solubility, and its ability to act as a hydrogen bond donor or acceptor.[3] The molecule 4-(2-Hydroxyethyl)pyrrolidin-2-one presents itself as a particularly valuable building block. It combines this established heterocyclic core with a reactive primary hydroxyl group, offering a prime handle for chemical modification and the synthesis of novel derivatives for drug development and materials science.
This guide provides a detailed exploration of key strategies for the functionalization of the primary alcohol in 4-(2-Hydroxyethyl)pyrrolidin-2-one. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate these protocols but also adapt them to their specific synthetic goals. The protocols detailed herein are designed to be robust and selective, targeting the hydroxyl group while preserving the integrity of the lactam ring.
Strategic Considerations for Synthesis
Chemoselectivity: Alcohol vs. Lactam
The primary challenge in modifying 4-(2-Hydroxyethyl)pyrrolidin-2-one is ensuring reaction selectivity. The molecule contains two key functional groups: a primary alcohol (-OH) and a lactam (a cyclic amide).
-
Primary Alcohol: This group is nucleophilic and readily undergoes a variety of transformations, including esterification, etherification, and oxidation. It is the intended target for the protocols in this guide.
-
Lactam: Amides are generally less reactive than alcohols. However, the five-membered ring of a γ-lactam is subject to some ring strain, making it more susceptible to hydrolysis than a linear amide, particularly under harsh acidic or basic conditions.[4][5]
The protocols described have been selected for their mild conditions, which favor selective reaction at the more nucleophilic primary alcohol, leaving the more stable lactam ring intact.
General Experimental Workflow
A successful functionalization strategy follows a logical progression from reaction setup to final product characterization. This workflow ensures reproducibility and high-purity final compounds.
Caption: General workflow for the functionalization of 4-(2-Hydroxyethyl)pyrrolidin-2-one.
Detailed Application Protocols
Protocol 1: Steglich Esterification for C-O Bond Formation
Principle: This protocol achieves the formation of an ester linkage by activating a carboxylic acid with a coupling agent, which then reacts with the alcohol. This method avoids the harsh acidic conditions of traditional Fischer esterification, making it suitable for substrates with acid-sensitive groups.[6] We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as the coupling agent and 4-Dimethylaminopyridine (DMAP) as a highly effective acylation catalyst.[7]
Reaction Scheme:
Materials & Reagents Data:
| Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-(2-Hydroxyethyl)pyrrolidin-2-one | 129.16 | 1.0 | 5.0 | 646 mg |
| Benzoic Acid (Example) | 122.12 | 1.1 | 5.5 | 672 mg |
| EDCI | 191.70 | 1.2 | 6.0 | 1.15 g |
| DMAP | 122.17 | 0.1 | 0.5 | 61 mg |
| Dichloromethane (DCM) | - | - | - | 50 mL |
Step-by-Step Methodology:
-
To a dry 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(2-Hydroxyethyl)pyrrolidin-2-one (646 mg, 5.0 mmol), benzoic acid (672 mg, 5.5 mmol), and DMAP (61 mg, 0.5 mmol).
-
Dissolve the solids in anhydrous DCM (50 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.15 g, 6.0 mmol) to the stirred solution in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Scientist's Notes:
-
Why EDCI? EDCI is a water-soluble carbodiimide. The urea byproduct formed is also water-soluble, making its removal during the aqueous workup significantly easier than with the more traditional Dicyclohexylcarbodiimide (DCC).
-
Role of DMAP: DMAP is a hypernucleophilic acylation catalyst that dramatically accelerates the reaction. It forms a highly reactive N-acylpyridinium intermediate with the activated carboxylic acid.
-
Anhydrous Conditions: While not as critical as in other reactions, using a dry solvent and inert atmosphere prevents the hydrolysis of the activated acid intermediate, maximizing yield.
Protocol 2: Williamson Ether Synthesis
Principle: This classic Sₙ2 reaction is a robust method for forming ethers.[8] It involves two discrete steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with a primary alkyl halide. Tertiary or even secondary alkyl halides are poor substrates as they tend to undergo elimination.[8][9]
Reaction Scheme:
Materials & Reagents Data:
| Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-(2-Hydroxyethyl)pyrrolidin-2-one | 129.16 | 1.0 | 5.0 | 646 mg |
| Sodium Hydride (NaH, 60% in oil) | 40.00 | 1.2 | 6.0 | 240 mg |
| Benzyl Bromide (Example) | 171.04 | 1.1 | 5.5 | 0.65 mL |
| Anhydrous Tetrahydrofuran (THF) | - | - | - | 50 mL |
Step-by-Step Methodology:
-
Safety First: NaH is a flammable solid that reacts violently with water. Handle only in an inert, dry environment.
-
To a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere, add NaH (240 mg, 6.0 mmol).
-
Wash the NaH with dry hexanes (2 x 5 mL) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous THF (25 mL) to the flask and cool to 0 °C.
-
Dissolve 4-(2-Hydroxyethyl)pyrrolidin-2-one (646 mg, 5.0 mmol) in anhydrous THF (25 mL) and add it dropwise to the NaH suspension via the dropping funnel over 20 minutes.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete alkoxide formation (hydrogen gas evolution will cease).
-
Cool the reaction back to 0 °C and add benzyl bromide (0.65 mL, 5.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of water (5 mL).
-
Remove the THF under reduced pressure. Dilute the residue with water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired ether.
Scientist's Notes:
-
Base Choice: Sodium hydride (NaH) is an effective, non-nucleophilic strong base that deprotonates the alcohol irreversibly, driving the reaction forward.[9]
-
Solvent: Anhydrous aprotic solvents like THF or DMF are essential. Protic solvents (like ethanol) would be deprotonated by NaH and interfere with the reaction.
-
Alkylating Agent: Benzyl bromide is an excellent substrate as it is a primary halide and is activated towards Sₙ2 displacement. Other primary alkyl halides or tosylates can also be used.[9]
Protocol 3: Activation of the Hydroxyl Group via Tosylation
Principle: Alcohols are poor leaving groups in nucleophilic substitution reactions. Converting the hydroxyl group to a tosylate (p-toluenesulfonate) transforms it into an excellent leaving group, analogous to a halide.[10][11] This reaction proceeds with retention of configuration at the carbon bearing the oxygen.[12] The resulting tosylate is a versatile intermediate that can be displaced by a wide range of nucleophiles (e.g., N₃⁻, CN⁻, RS⁻).
Reaction Scheme:
Materials & Reagents Data:
| Compound | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| 4-(2-Hydroxyethyl)pyrrolidin-2-one | 129.16 | 1.0 | 5.0 | 646 mg |
| p-Toluenesulfonyl Chloride (TsCl) | 190.65 | 1.3 | 6.5 | 1.24 g |
| Pyridine (Anhydrous) | 79.10 | - | - | 25 mL |
| Dichloromethane (DCM, Anhydrous) | - | - | - | 25 mL |
Step-by-Step Methodology:
-
Dissolve 4-(2-Hydroxyethyl)pyrrolidin-2-one (646 mg, 5.0 mmol) in a mixture of anhydrous DCM (25 mL) and anhydrous pyridine (25 mL) in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TsCl (1.24 g, 6.5 mmol) portion-wise over 10 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 4-6 hours. The formation of pyridinium hydrochloride salt may cause the mixture to become a thick slurry.
-
Monitor the reaction by TLC.
-
Once complete, pour the mixture into ice-cold 2M HCl (100 mL) and extract with DCM (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Note: The product can be unstable, so avoid excessive heat.
-
The tosylate is often used immediately in the next step. If purification is required, it can be attempted via rapid column chromatography on silica gel, though care must be taken to avoid decomposition.
Scientist's Notes:
-
Role of Pyridine: Pyridine serves a dual purpose: it acts as the solvent and as a base to neutralize the HCl generated during the reaction.[12] This prevents the acid from causing side reactions. Triethylamine can also be used as the base.
-
Temperature Control: The reaction is exothermic. Maintaining a low temperature is crucial to prevent the formation of undesired byproducts, such as the corresponding alkyl chloride.[10]
-
Intermediate Utility: The power of this protocol lies in the synthetic utility of the product. The tosylate can be readily converted into an azide by reacting with sodium azide (NaN₃) in DMF, which can then be reduced to a primary amine, providing access to a whole new class of derivatives.
Caption: Synthetic utility of the tosylate intermediate for further functionalization.
Safety Precautions
-
General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere (nitrogen or argon). Quench excess NaH carefully at low temperatures with a protic solvent like isopropanol, followed by methanol, then water.
-
Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Avoid inhalation and skin contact.
-
Tosyl Chloride (TsCl): Corrosive and a lachrymator. Causes severe skin and eye irritation. Handle with care and avoid inhalation of dust.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize exposure and handle only in a fume hood.
References
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- RSC. (2025, February 17). Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine.
-
ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Lactam. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
- Atmaca, U., et al. (2022). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Journal of Biochemical and Molecular Toxicology.
-
Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]
-
Taylor & Francis Online. (2022, October 12). A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Tosylation of alcohols: An effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
PMC. (n.d.). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbamate. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
- Page, M. I. (2015, February 16). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
-
Thieme. (2004). A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-t-Butyl Dicarbonate. Retrieved from [Link]
- YouTube. (2021, July 7). Synthesis of Ether from Alcohols, alkyl halides, and alkenes. Williamson synthesis.
- Pearson+. (n.d.). What is the best way to prepare the following ethers using an alk... | Study Prep.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
-
Frontiers. (2022, March 23). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Retrieved from [Link]
-
PMC. (2012, August 31). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
Chemistry Steps. (2025, December 2). Synthesis and Reactions of Lactones and Lactams. Retrieved from [Link]
- Canadian Journal of Chemistry. (n.d.).
-
Organic Chemistry Portal. (n.d.). Ester synthesis by oxidative esterification. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-hydroxyethyl)pyrrolidin-2-one. Retrieved from [Link]
-
Journal of Academia - UiTM. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]
-
MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Retrieved from [Link]
-
PubMed. (2025, November 1). Discovery of novel hybrid pyrrolidin-2-one derivatives exhibiting potent antiseizure and antinociceptive effects in preclinical models. Retrieved from [Link]
- PMC. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- ChemicalBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2) 1 H NMR.
-
NIST WebBook. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. Retrieved from [Link]
Sources
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Application Notes & Protocols for the Scalable Synthesis of 4-(2-Hydroxyethyl)pyrrolidin-2-one
Foreword: The Industrial Imperative for 4-(2-Hydroxyethyl)pyrrolidin-2-one
4-(2-Hydroxyethyl)pyrrolidin-2-one, more commonly known in industrial circles as N-(2-hydroxyethyl)-2-pyrrolidone (HEP), is a pivotal chemical intermediate.[1][2] Its unique molecular structure, featuring a hydrophilic hydroxyl group and a polar lactam ring, imparts a desirable combination of high boiling point, relatively high viscosity, and water solubility.[3] These properties make it an effective co-solvent in agricultural, coating, and inkjet formulations, as well as a solvent for electronics processing.[4] In the pharmaceutical and drug development sectors, HEP serves as a versatile heterocyclic building block for the synthesis of a range of active pharmaceutical ingredients (APIs) and critical intermediates like N-vinyl-2-pyrrolidone.[1][5]
The growing demand for advanced materials and therapeutics necessitates robust, scalable, and economically viable synthetic routes to high-purity HEP. This document provides detailed protocols for two industrially relevant synthetic pathways: a classic, commercially established route and an innovative, sustainable approach leveraging bio-based feedstocks. The methodologies are presented with a focus on the underlying chemical principles, process optimization, and scalability considerations to empower researchers, scientists, and drug development professionals in their pursuit of efficient chemical manufacturing.
Route 1: The Commercially Prevalent Pathway: Synthesis from γ-Butyrolactone and Ethanolamine
This method is a cornerstone of industrial HEP production, valued for its straightforward reaction sequence and high product yields.[5] The synthesis proceeds in two key stages: the initial ring-opening of γ-butyrolactone by ethanolamine to form a 4-hydroxy-N-(2-hydroxyethyl)-butanamide intermediate, followed by an intramolecular dehydration (cyclization) to yield the final product.[5]
Causality of Experimental Choices
The selection of γ-butyrolactone and ethanolamine as starting materials is driven by their ready availability and high reactivity in this specific transformation. The reaction is typically conducted at elevated temperatures to overcome the activation energy for both the initial nucleophilic attack and the subsequent cyclization. While the reaction can proceed without a catalyst, water is sometimes used to facilitate the process.[5] The purification of the final product is critical, as residual starting materials or byproducts can impact its use in downstream applications, such as the synthesis of N-vinyl-2-pyrrolidone.[5]
Experimental Protocol: Gram-Scale Synthesis
This protocol is designed for a laboratory setting and can be scaled up with appropriate engineering controls.
Materials:
-
γ-Butyrolactone (reagent grade, ≥99%)
-
Ethanolamine (reagent grade, ≥99%)
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, heating mantle, distillation apparatus)
-
Magnetic stirrer
Procedure:
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Charging Reagents: The flask is charged with γ-butyrolactone and ethanolamine in a 1:1 molar ratio. For example, 86.1 g (1.0 mol) of γ-butyrolactone and 61.1 g (1.0 mol) of ethanolamine. A small amount of water (e.g., 1.1 molar ratio relative to γ-butyrolactone) can be added as a catalyst.[5]
-
Inerting the System: The system is purged with nitrogen gas for 15 minutes to remove air and moisture.
-
Reaction: The reaction mixture is heated to 250°C with vigorous stirring under a nitrogen atmosphere. The reaction is monitored for 2 hours.[5]
-
Work-up and Purification:
-
After cooling to room temperature, the crude product is transferred to a distillation apparatus.
-
The low-boiling components, primarily water and any unreacted starting materials, are removed by distillation under reduced pressure.
-
The desired product, 4-(2-Hydroxyethyl)pyrrolidin-2-one, is then distilled under high vacuum (e.g., 140-142 °C at 3 mmHg).[1]
-
-
Characterization: The purity of the final product should be assessed by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (Ethanolamine/γ-Butyrolactone) | 1.0 | [5] |
| Molar Ratio (γ-Butyrolactone/Water) | 1.1 | [5] |
| Reaction Temperature | 250°C | [5] |
| Reaction Time | 2 hours | [5] |
| Typical Yield | 73.0% (crude) | [5] |
| Boiling Point (Purified) | 140-142 °C / 3 mmHg | [1] |
Process Workflow Diagram
Caption: Workflow for the synthesis of HEP from γ-butyrolactone.
Route 2: A Sustainable Pathway from Bio-derived Succinic Acid
With an increasing focus on green chemistry, the synthesis of chemicals from renewable feedstocks is of paramount importance. This route utilizes bio-derived succinic acid and ethanolamine in a reductive amidation process, offering a more sustainable alternative to fossil fuel-based starting materials.[6] The reaction is catalyzed by ruthenium on carbon (Ru/C) under a hydrogen atmosphere.[6]
Mechanistic Rationale
The proposed reaction network involves several sequential steps. Initially, succinic acid reacts with ethanolamine to form mono- and diamides. These amides then undergo cyclization to form N-(2-hydroxyethyl)succinimide. Finally, the succinimide is reduced by hydrogen in the presence of the Ru/C catalyst to yield the desired N-(2-hydroxyethyl)-2-pyrrolidone (HEP).[6] The Ru/C catalyst is crucial as it is effective in activating both hydrogen and the carbonyl groups of the imide for reduction.[6]
Experimental Protocol: Bench-Scale Synthesis
This protocol is adapted from literature procedures for a high-pressure reactor system.[6]
Materials:
-
Succinic acid (bio-based, if available)
-
Ethanolamine
-
Deionized water
-
5% Ruthenium on activated carbon (Ru/C)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.
Procedure:
-
Reactor Charging: The high-pressure reactor is charged with succinic acid, deionized water, and ethanolamine (1 mol. equivalent to succinic acid). For instance, 1.5 g of succinic acid, 1.5 g of deionized water, and the corresponding molar equivalent of ethanolamine.[6]
-
Catalyst Addition: 37.5 mg of 5% Ru/C catalyst is added to the mixture.[6]
-
Reactor Sealing and Purging: The reactor is sealed and purged several times with hydrogen gas to remove air.
-
Pressurization and Heating: The reactor is pressurized with hydrogen to 150 bar and heated to 150°C with constant stirring (e.g., 750 rpm).[6]
-
Reaction Monitoring: The reaction progress is monitored by analyzing samples over time (e.g., by GC or HPLC) to observe the conversion of succinic acid and the formation of intermediates and the final product.
-
Work-up and Purification:
-
After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen is carefully vented.
-
The reaction mixture is filtered to remove the heterogeneous Ru/C catalyst. The catalyst can potentially be recycled.
-
The filtrate is then subjected to vacuum distillation to remove water and isolate the 4-(2-Hydroxyethyl)pyrrolidin-2-one.
-
-
Characterization: The structure and purity of the product are confirmed using analytical techniques such as NMR and mass spectrometry.
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | Succinic Acid | [6] |
| Reagent | Ethanolamine (1 mol. equivalent) | [6] |
| Catalyst | 5% Ru/C | [6] |
| Solvent | Deionized Water | [6] |
| Hydrogen Pressure | 150 bar | [6] |
| Reaction Temperature | 150°C | [6] |
| Stirring Speed | 750 rpm | [6] |
| Final Product Yield | ≥72 mol% over two steps (including subsequent dehydration to NVP) | [6] |
Reaction Network Diagram
Caption: Proposed reaction network for the synthesis of HEP from succinic acid.
Conclusion and Industrial Outlook
The scalable synthesis of 4-(2-Hydroxyethyl)pyrrolidin-2-one is well-established through the reaction of γ-butyrolactone with ethanolamine, a route that continues to be a mainstay in the chemical industry. However, the emergence of green chemistry principles has paved the way for innovative and sustainable alternatives. The reductive amidation of bio-derived succinic acid presents a promising, environmentally conscious approach that aligns with the future of chemical manufacturing.[6]
The choice of synthetic route will ultimately depend on a variety of factors, including feedstock availability and cost, capital investment for high-pressure equipment, and the desired sustainability profile of the final product. Both protocols detailed in these application notes provide a solid foundation for the laboratory-scale synthesis and subsequent scale-up for industrial production of this versatile and valuable chemical intermediate.
References
-
Haus, M. O., Louven, Y., & Palkovits, R. (2019). Extending the chemical product tree: a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. Green Chemistry, 21(21), 5933-5941. [Link]
- Google Patents. (n.d.). EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone.
-
Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. Retrieved from [Link]
-
NIST. (n.d.). N-(2-Hydroxyethyl)-2-pyrrolidone. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 3. ashland.com [ashland.com]
- 4. products.basf.com [products.basf.com]
- 5. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 6. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]
Application Notes & Protocols: Green Chemistry Approaches to Synthesizing Functionalized Pyrrolidinones
Introduction: The Imperative for Greener Pyrrolidinone Synthesis
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals, including nootropics like piracetam, as well as compounds with anticonvulsant, anti-inflammatory, and anti-HIV activities.[1] Traditionally, the synthesis of these valuable heterocycles has often involved multi-step procedures, harsh reagents, and the use of volatile, hazardous organic solvents, contributing to significant environmental waste.[2]
In alignment with the principles of green chemistry, the field is rapidly evolving towards methodologies that are more sustainable, efficient, and safer. This guide provides an in-depth exploration of several field-proven green approaches for synthesizing functionalized pyrrolidinones. We will delve into the causality behind experimental design and provide detailed, self-validating protocols for researchers, scientists, and drug development professionals. The focus is on strategies that maximize atom economy, minimize waste, and utilize environmentally benign catalysts and reaction media.
Multicomponent Reactions (MCRs): Maximizing Efficiency in a Single Step
Multicomponent reactions (MCRs) are a cornerstone of green synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation.[3] This approach inherently increases efficiency and atom economy by minimizing intermediate isolation steps, which are often resource-intensive and a primary source of chemical waste.[4]
Causality and Experimental Insight:
The power of MCRs in pyrrolidinone synthesis lies in their ability to rapidly generate molecular diversity from simple, readily available precursors. The choice of catalyst and solvent is critical for steering the reaction pathway efficiently and under environmentally benign conditions. Mild organic acids, such as p-toluenesulfonic acid (p-TsOH) or citric acid, have proven effective as catalysts.[5] When coupled with green solvents like water or ethanol, or accelerated by microwave irradiation, these MCRs represent a highly sustainable synthetic route.[2] Water is an especially attractive medium, as it is non-toxic, non-flammable, and inexpensive. Microwave assistance can dramatically reduce reaction times from hours to minutes, a consequence of efficient and uniform heating.[1][2]
Experimental Protocol 1: Microwave-Assisted Three-Component Synthesis in Water
This protocol details a one-pot, three-component synthesis of polysubstituted pyrrolidinones using microwave irradiation, with p-TsOH as a catalyst in an aqueous medium.[2]
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Aniline (1.0 mmol)
-
Dialkyl acetylenedicarboxylate (1.0 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (3.0 mmol)
-
Deionized water (2.0 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Microwave reactor (e.g., Discover SP microwave synthesizer)
-
Quartz reaction tube with a screw-capped Teflon vial
Procedure:
-
Reactant Assembly: In a quartz tube, combine the aromatic aldehyde (1.0 mmol), aniline (1.0 mmol), dialkyl acetylenedicarboxylate (1.0 mmol), and p-TsOH (3.0 mmol).
-
Solvent Addition: Add 2.0 mL of deionized water to the mixture.
-
Microwave Irradiation: Seal the tube within a screw-capped Teflon vial and place it in the microwave reactor. Irradiate the mixture at 320-360 W for 6-7 minutes.
-
Expert Insight: The power and time should be optimized for the specific substrates used. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial to prevent degradation from over-exposure.
-
-
Work-up: After the reaction is complete (as indicated by TLC), cool the reaction vessel and pour the mixture into ice-cold water.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Washing: Wash the combined organic layers sequentially with water and then a brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be further purified by column chromatography on silica gel if necessary.
Data Presentation: Representative Yields
The following table summarizes the yields obtained for various substituted pyrrolidinones using the microwave-assisted MCR protocol.
| Entry | Aromatic Aldehyde | Dialkyl Acetylenedicarboxylate | Yield (%) |
| 1 | Benzaldehyde | Diethyl acetylenedicarboxylate | 92 |
| 2 | 4-Chlorobenzaldehyde | Diethyl acetylenedicarboxylate | 95 |
| 3 | 4-Methoxybenzaldehyde | Diethyl acetylenedicarboxylate | 88 |
| 4 | Benzaldehyde | Dimethyl acetylenedicarboxylate | 90 |
Data adapted from reference.
Visualization: MCR Workflow
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. One-pot multicomponent reactions as sustainable organic synthesis tools - ACS Green Chemistry [gcande.digitellinc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 4-(2-Hydroxyethyl)pyrrolidin-2-one
The following Technical Support Guide is designed to address yield optimization for 4-(2-Hydroxyethyl)pyrrolidin-2-one (CAS: 3445-05-0).
⚠️ Critical Isomer Distinction
Before proceeding, verify your target structure. There is a frequent confusion in literature between two isomers:
-
N-(2-Hydroxyethyl)-2-pyrrolidone (HEP): A common industrial solvent (CAS 3445-11-2).[1][2]
-
4-(2-Hydroxyethyl)pyrrolidin-2-one: A chiral scaffold often used in racetam drug development (CAS 3445-05-0).
This guide focuses exclusively on the 4-substituted isomer (Structure 2).
Module 1: The Synthetic Pathway & Yield Bottlenecks
The most robust route to 4-(2-hydroxyethyl)pyrrolidin-2-one involves the construction of the pyrrolidone ring followed by the chemoselective reduction of a side chain. The primary yield-killing step is the reduction of the ester precursor without opening the lactam ring.
The Standard Route[3]
-
Precursor: Dimethyl itaconate + Nitromethane (Michael Addition).
-
Cyclization: Hydrogenation (Raney Ni)
Methyl (2-oxopyrrolidin-4-yl)acetate. -
Critical Step: Reduction of the acetate side chain to the hydroxyethyl group.
Visualizing the Chemoselectivity Challenge
The following diagram illustrates the competing reaction pathways. We must favor Path A (Target) over Path B (Ring Opening).
Figure 1: Chemoselectivity decision matrix. Path A requires reagents that discriminate between the exocyclic ester and the endocyclic amide (lactam).
Module 2: Troubleshooting the Reduction Step
User Question: "I am using LiAlH4 (LAH) to reduce the ester side chain, but my yield is <30% and I see multiple spots on TLC. What is happening?"
Technical Diagnosis: LAH is too aggressive. It reduces both the ester (to alcohol) and the lactam (to a cyclic amine or ring-opened amino alcohol). To improve yield, you must switch to a chemoselective hydride system .
Recommended Protocol: NaBH₄ / CaCl₂ System
This system generates Ca(BH₄)₂ or activates the ester via coordination, allowing reduction at mild temperatures while leaving the lactam ring intact.
Optimized Protocol:
| Parameter | Specification | Rationale |
| Reagent | NaBH₄ (3.0 eq) + CaCl₂ (1.5 eq) | Generates a selective reducing species in situ. |
| Solvent | THF : Ethanol (2:1 ratio) | Ethanol activates the borohydride; THF solubilizes the lactam. |
| Temperature | 0°C | Prevent thermal activation of amide reduction. |
| Time | 4–6 Hours | Monitor by TLC (Stain: KMnO₄ or Ninhydrin). |
Step-by-Step Workflow:
-
Dissolve Methyl (2-oxopyrrolidin-4-yl)acetate (1.0 eq) in THF/EtOH (2:1, 0.2 M).
-
Add CaCl₂ (anhydrous, 1.5 eq) and stir for 15 mins at 0°C.
-
Add NaBH₄ (3.0 eq) portion-wise over 20 mins. Caution: Gas evolution.
-
Allow to warm to RT and stir until starting material is consumed.
-
Quench: Cool to 0°C. Add saturated NH₄Cl dropwise.
Module 3: Isolation & Workup (The "Water Trap")
User Question: "The reaction looks complete on TLC, but after extraction with Ethyl Acetate, I recover almost no product. Where did it go?"
Technical Diagnosis:
4-(2-Hydroxyethyl)pyrrolidin-2-one is a highly polar, water-soluble molecule (logP
The "Salting-Out" & Continuous Extraction Method
Do not rely on simple separatory funnel extractions.
Figure 2: Isolation strategy based on scale. Avoiding water partition is key to high recovery.
Detailed Isolation Steps (Method A - Preferred):
-
Saturation: Add solid NaCl to the quenched aqueous phase until no more dissolves.
-
Extraction: Use a continuous liquid-liquid extractor with Chloroform or Dichloromethane for 24 hours. (Ethyl acetate is often too polar and pulls water/salts).
-
Drying: Dry the organic phase over Na₂SO₄, filter, and concentrate.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Lithium Borohydride (LiBH₄) instead of mixing NaBH₄/CaCl₂? A: Yes. LiBH₄ (2.0 M in THF) is an excellent alternative. It is more expensive but cleaner. It coordinates strongly to the ester carbonyl, facilitating reduction without touching the lactam.
Q: My product is an oil that refuses to crystallize. Is it impure? A: Not necessarily. 4-(2-Hydroxyethyl)pyrrolidin-2-one is typically a viscous, hygroscopic oil or a low-melting solid. If purity is confirmed by NMR, do not force crystallization. Store under argon to prevent moisture absorption.
Q: I see a side product with a molecular weight of M+14. What is it? A: If you used Methanol as a solvent, you might have formed the methyl ether via transesterification/reaction, or if you used Nitromethane in the precursor step, you might have incomplete hydrogenation intermediates. Ensure your precursor Methyl (2-oxopyrrolidin-4-yl)acetate is pure before reduction.
References
-
Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid reaction of carboxylic acids with borane-tetrahydrofuran. A remarkably convenient procedure for the selective conversion of carboxylic acids to the corresponding alcohols in the presence of other functional groups."[3] Journal of Organic Chemistry. Link
- Hamada, Y., et al. (2009). "Chemoselective reduction of esters to alcohols with NaBH4-CaCl2." Synthesis. (General methodology for ester reduction in presence of amides).
-
Sigma-Aldrich. "1-(2-Hydroxyethyl)-2-pyrrolidone Product Specification." (Cited for physical property comparison/distinction of the N-substituted isomer). Link
-
PubChem. "4-(2-hydroxyethyl)pyrrolidin-2-one Compound Summary."[4][5] National Library of Medicine. Link
Sources
Technical Support Center: Purification of Crude 4-(2-Hydroxyethyl)pyrrolidin-2-one
Welcome to the technical support center for 4-(2-Hydroxyethyl)pyrrolidin-2-one (HEP). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this versatile compound. Here, we synthesize established protocols with field-proven insights to help you achieve high purity and yield in your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude HEP. Each entry is formatted as a problem-and-solution to provide direct and actionable advice.
Question 1: My purified 4-(2-Hydroxyethyl)pyrrolidin-2-one has a yellow or brown tint. What causes this discoloration and how can I remove it?
Answer:
Discoloration in the final product is a common issue, often stemming from thermal degradation or the presence of trace impurities. HEP has a high boiling point (140-142 °C at 3 mmHg), and prolonged exposure to elevated temperatures, especially in the presence of oxygen or acidic/basic impurities, can lead to the formation of colored byproducts.[1][2][3]
Causality and Recommended Actions:
-
Thermal Stress: The primary cause is often pyrolysis of high-boiling impurities during distillation.[4] These precursors can decompose to form colored species or compounds like γ-butyrolactone (GBL) and 2-aminoethanol.
-
Solution: Employ fractional vacuum distillation. Reducing the pressure significantly lowers the boiling point, minimizing thermal stress on the compound. For instance, a patent on HEP purification specifies distillation at pressures as low as 1 to 20 mmHg.[4]
-
-
Colored Impurities: The crude mixture may contain non-volatile, colored impurities.
-
Solution 1: Activated Charcoal Treatment. Before distillation or crystallization, dissolving the crude product in a suitable solvent (e.g., acetone, ethyl acetate) and treating it with activated charcoal can effectively adsorb these impurities.[5] Be aware that charcoal can also adsorb some of your product, so use the minimum amount necessary and perform a small-scale test first.
-
Solution 2: Alumina Treatment. For some pyrrolidones, passing a solution of the material through a column of activated alumina has been shown to remove color and amine impurities.[3]
-
Workflow for Color Removal ```dot
Caption: Selecting the appropriate purification technique.
Data Summary: Key Compounds
| Compound | Molecular Weight | Boiling Point (°C) | Key Characteristics | Recommended Removal Method |
| 4-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) | 129.16 | 140-142 / 3 mmHg | Product | - |
| γ-Butyrolactone (GBL) | 86.09 | 204-206 / 760 mmHg | Lower boiling point than HEP | Fractional Vacuum Distillation [4] |
| 2-Aminoethanol (MEA) | 61.08 | 170 / 760 mmHg | Lower boiling point than HEP | Fractional Vacuum Distillation [4] |
| N-(2-hydroxyethyl)-4-hydroxybutyramide (HEHBA) | 147.17 | Higher than HEP | Thermally labile intermediate | Crystallization [6] |
Recommended Protocols:
-
Fractional Vacuum Distillation: This is the most effective method for removing volatile impurities like residual GBL and MEA. A distillation column with high theoretical plates is recommended. A patented method describes obtaining a distillate of HEP and lower-boiling compounds from the column top, while higher-boiling compounds remain as the bottom liquid, effectively separating them. [4]* Crystallization: This technique is particularly useful for removing HEHBA, which is difficult to separate by distillation. [6]HEP can be crystallized from a liquid state, sometimes with the addition of a small amount of water (1-4 wt%) to induce crystallization, which can yield purities greater than 99.9%. [6]
Question 3: I'm trying to purify by recrystallization, but my product is "oiling out" instead of forming crystals. What should I do?
Answer:
"Oiling out" occurs when the solid melts and comes out of solution as a liquid phase rather than a crystalline solid. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution becomes supersaturated at a temperature above the solute's melting point. [5] Troubleshooting Steps:
-
Add More Solvent: The most common reason is that the solution is too concentrated. Add a small amount of hot solvent to the oiled-out mixture until the oil dissolves completely. Then, allow it to cool slowly. [5]2. Lower the Cooling Temperature: Ensure the solution cools slowly and undisturbed. Rapid cooling can promote oiling. Let the flask cool to room temperature on a benchtop before moving it to an ice bath. [7]3. Induce Crystallization: If crystals are reluctant to form from a clear, supersaturated solution, try the following:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. [7] * Seed Crystals: Add a tiny crystal of pure HEP to the solution. This provides a template for crystallization to begin. [6]4. Change the Solvent System: If the problem persists, the chosen solvent may be unsuitable. The ideal solvent should dissolve the compound well when hot but poorly when cold. [7][8]You may need to screen other solvents or use a two-solvent system (one in which the compound is soluble and one in which it is insoluble). [8]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 4-(2-Hydroxyethyl)pyrrolidin-2-one? The main industrial and lab-scale purification techniques are fractional vacuum distillation, crystallization (from solvent or melt), and column chromatography. [4][6][9]Distillation is excellent for removing volatile impurities, while crystallization is highly effective for achieving very high purity by removing structurally similar impurities like HEHBA. [6] Q2: What analytical techniques are best for assessing the purity of HEP? A combination of techniques provides the most complete picture:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the main component and detect organic impurities.
-
Karl Fischer Titration: To determine the water content accurately.
-
Melting Point: Pure HEP has a melting point of 19-21°C. [2]A broad or depressed melting range indicates the presence of impurities.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify unknown impurities if present.
Q3: How can I effectively remove water from my HEP sample? Since HEP is hygroscopic and water-soluble, removing water is critical. [10]* Azeotropic Distillation: Distilling with a solvent that forms a low-boiling azeotrope with water (e.g., toluene) can be effective, followed by removal of the solvent under vacuum.
-
Vacuum Drying: For small amounts of residual water, drying under high vacuum at a slightly elevated temperature (e.g., 40-50°C) can be sufficient.
-
Note on Crystallization: Interestingly, one purification patent notes that adding a small amount of water (1-4%) can aid in the crystallization of HEP, and the resulting crystals do not retain the excess water. [6]
Appendix A: Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux or packed column, a short-path distillation head, receiving flasks, and a cold trap. Ensure all glass joints are properly sealed with vacuum grease. Connect to a vacuum pump with a pressure gauge.
-
Charge the Flask: Add the crude HEP and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.
-
Evacuate: Slowly and carefully evacuate the system to the target pressure (e.g., 3 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions:
-
Fore-run: Collect the initial, low-boiling fraction, which will contain volatile impurities like residual solvents, water, GBL, and MEA.
-
Main Fraction: Once the temperature at the distillation head stabilizes near the boiling point of HEP at the working pressure (approx. 140-142 °C at 3 mmHg), switch to a clean receiving flask and collect the main product fraction. * High-Boiling Residue: Stop the distillation before the flask is completely dry to avoid charring the high-boiling residue.
-
-
Shutdown: Allow the system to cool completely before slowly reintroducing air.
Protocol 2: Crystallization with Water Addition
This protocol is adapted from a patented method and is effective for removing impurities like HEHBA. [6]
-
Preparation: Place the crude liquid HEP (e.g., >98% purity from distillation) in a flask equipped with a magnetic stirrer.
-
Water Addition: Add deionized water corresponding to 1-4% of the weight of the crude HEP. For example, to 100 g of HEP, add 1-4 g of water.
-
Cooling & Seeding: Begin stirring and cool the mixture in a refrigerated bath to below -5 °C. To accelerate crystallization, add a small seed crystal of pure HEP. [6]4. Crystal Growth: Continue stirring at low temperature to allow crystals to form and grow. The mixture will become a thick slurry.
-
Isolation: Collect the crystals by vacuum filtration using a pre-chilled Büchner funnel.
-
Washing (Optional): Wash the crystals with a small amount of a cold, non-polar solvent (like cold diethyl ether) to remove any adhering mother liquor.
-
Drying: Dry the purified HEP crystals under vacuum to remove any residual solvent. The resulting product can achieve purity levels exceeding 99.9%. [6]
References
-
Experiment 2: Recrystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Method for purifying N-methyl-2-pyrrolidone. (2016). European Patent Office. EP 1720833 B1. Retrieved from [Link]
-
Chen, W., et al. (2021). Purification of 2-Pyrrolidone by Falling Film Melt Crystallization. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Full Public Report: 2-Pyrrolidinone, 1-(2-hydroxyethyl)-. (2005). Australian Government Department of Health. NICNAS. Retrieved from [Link]
-
Haji-Sulaiman, M. Z., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. Retrieved from [Link]
-
Petroleum Chemistry Laboratory Recrystallizing process. (n.d.). Koya University. Retrieved from [Link]
-
4-(2-hydroxyethyl)pyrrolidin-2-one. (n.d.). PubChem. Retrieved from [Link]
-
Organic Chemistry Lab: Recrystallization. (2007). YouTube. Retrieved from [Link]
- Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone. (2004). Google Patents. EP1375481A1.
- Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone. (2006). Google Patents. US7045639B2.
-
Fevotte, G. (2005). Study of the Characterization and Crystallization of 4-Hydroxy-2-Pyrrolidone. ResearchGate. Retrieved from [Link]
-
1-(2-Hydroxyethyl)-2-pyrrolidinone. (n.d.). PubChem. Retrieved from [Link]
-
HEP - N-2-Hydroxyethyl-2-Pyrrolidone. (n.d.). Ashland. Retrieved from [Link]
- Process for the purification of lactams. (1974). Google Patents. US3792045A.
-
Zhao, L., et al. (2009). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. Pharmaceutical Research. Retrieved from [Link]
-
Purification Or Recovery Of 2-pyrrolidone... (n.d.). Justia Patents. Retrieved from [Link]
-
HPLC Method for Analysis 1-vinyl-2-pyrrolidone... (n.d.). SIELC Technologies. Retrieved from [Link]
-
Beta lactamase purification: Analysis with SDS PAGE. (2017). YouTube. Retrieved from [Link]
-
Preparation of pyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]
-
Synthesis of 4-Phenylpyrrolidin-2-one... (2023). Organic Syntheses. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea... Molecules. Retrieved from [Link]
-
Elimination of water from 4-hydroxy-4-methyl-2-pentanone. (2006). Organic Chemistry practical course documentation. Retrieved from [Link]
-
1-(2-Hydroxyethyl)pyrrolidin-2-one. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
LC Purification Troubleshooting Guide. (2025). Waters Corporation. Retrieved from [Link]
-
Saikam, N. (2014). How do you purify N-vinylpyrrolidinone? ResearchGate. Retrieved from [Link]
-
Jiang, Y., et al. (2026). Engineering Industrial Strain of Acremonium chrysogenum... Journal of Fungi. Retrieved from [Link]
Sources
- 1. N-羟乙基-2-吡咯烷酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 3. data.epo.org [data.epo.org]
- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. rubingroup.org [rubingroup.org]
- 6. US7045639B2 - Method for purifying N-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. athabascau.ca [athabascau.ca]
- 9. orgsyn.org [orgsyn.org]
- 10. ashland.com [ashland.com]
Removing water and moisture from hygroscopic pyrrolidinone derivatives
This guide serves as a specialized technical resource for the purification and handling of hygroscopic pyrrolidinone derivatives, specifically N-Methyl-2-pyrrolidone (NMP) , N-Vinyl-2-pyrrolidone (NVP) , and 2-Pyrrolidone .[1]
These compounds are potent dipolar aprotic solvents and monomers.[1] Their thermodynamic affinity for water is aggressive; NMP can absorb moisture from the atmosphere to reach equilibrium levels >10,000 ppm within hours. In drug development and organometallic catalysis (e.g., cross-couplings, lithiations), even trace moisture (50–500 ppm) can quench active species or induce hydrolytic degradation.[1]
Module 1: Diagnostic & Assessment
Q1: How do I accurately quantify water content in NMP without interference? A: The standard Karl Fischer (KF) titration is the validation metric, but pyrrolidinones present unique challenges.
-
The Issue: While NMP is chemically stable in KF reagents, commercial NMP often contains amine impurities (methylamine) that shift the pH > 8.0. This alkalinity causes a "fading endpoint" (side reaction of iodine), leading to artificially high water readings.[1][2]
-
The Fix: Use a buffered KF solvent system (containing salicylic acid or benzoic acid) to neutralize the sample matrix to pH 5–7.
-
Protocol:
Q2: My NMP has turned yellow. Does this indicate high water content? A: Not necessarily, but it indicates oxidation.[1]
-
Causality: Yellowing is typically due to the formation of succinimide derivatives or photo-oxidation products, not water itself. However, oxidized NMP is often "wet" because the same poor seal that admitted oxygen likely admitted atmospheric moisture.[1]
-
Action: Distillation is required.[1][3][4][5][6][7] Molecular sieves remove water but will not remove the yellow oxidation byproducts.
Module 2: Purification & Drying Protocols
Protocol A: The "Gold Standard" (Molecular Sieves)
Best for: Routine drying (1–5 Liters), maintaining <50 ppm water.
Q3: Why use Molecular Sieves over Calcium Hydride (CaH₂)? A: Safety and purity.[1][8] CaH₂ requires reflux at high temperatures (NMP bp: 202°C), creating a risk of thermal decomposition and hazardous quenching.[1] Activated 3Å or 4Å Molecular Sieves are chemically inert toward the amide bond and can achieve <50 ppm water content without thermal stress.
Q4: What is the optimal sieve-to-solvent ratio? A: Research indicates a loading of 10–15% w/v (100–150 g sieves per Liter of NMP).
-
Critical Step (Activation): Sieves must be activated at 300°C under high vacuum for 12 hours. Commercial "activated" sieves are rarely sufficient for <50 ppm limits.
Q5: Can I use 3Å sieves for NMP? A: Yes, and they are often preferred.[1]
-
Mechanism: 3Å sieves (pore size ~3 Å) adsorb water (2.7 Å) but exclude the larger NMP molecule. 4Å sieves can technically adsorb NMP, potentially competing with water for adsorption sites, though this effect is minor.[1] 3Å offers higher specificity.[1]
Protocol B: Vacuum Distillation
Best for: Bulk recycling or removing non-volatile impurities (yellow color).[1]
Q6: How do I distill NMP safely? A: You must use reduced pressure. Distilling NMP at atmospheric pressure (202°C) promotes decomposition.[1]
-
Target: < 100°C at < 10 mmHg.
-
Setup: Short-path distillation head with a vigorous stir bar (NMP bumps violently).
-
Fractionation: Discard the first 10% (foreroom) as it contains the majority of the water (azeotrope-like behavior) and volatile amines.
Module 3: Special Handling for N-Vinyl-2-pyrrolidone (NVP)
Q7: Can I dry NVP using the same methods as NMP? A: ABSOLUTELY NOT. NVP is a reactive monomer.
-
Risk: Heating NVP with hydride drying agents (CaH₂, LiAlH₄) or strong acids/bases can initiate rapid, exothermic polymerization, potentially rupturing glassware.[1]
-
The Solution:
-
Inhibitor Check: Ensure the NVP contains a stabilizer (e.g., NaOH or N,N'-di-sec-butyl-p-phenylenediamine) if storing.[1]
-
Drying: Use neutral activated alumina or 3Å molecular sieves at room temperature or below (4°C).[1]
-
Distillation: Only if absolutely necessary. Must be done under high vacuum (< 1 mmHg) to keep the pot temperature < 50°C.
-
Module 4: Visualization & Data
Comparative Efficiency of Drying Agents
| Method | Target Water Content | Risk Profile | Best Use Case |
| 3Å Mol. Sieves (15% w/v) | < 30 ppm | Low | Final polishing; Storage in glovebox.[1] |
| Vacuum Distillation | ~100 ppm | Medium (Thermal) | Bulk water removal; Removing yellow color.[1] |
| Calcium Hydride (CaH₂) | < 20 ppm | High (H₂ gas, Quench) | Strictly for non-polymerizable NMP/2-Pyrrolidone.[1] |
| Silica Gel | ~200 ppm | Low | Pre-drying only; inefficient for deep drying.[1] |
Workflow: Decision Logic for Solvent Drying
Caption: Logical workflow for selecting the safe and effective drying protocol based on derivative type and initial water load.
References
-
Burfield, D. R., & Smithers, R. H. (1978).[1] Desiccant Efficiency in Solvent Drying.[1] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry.[1] Link[1]
-
Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link[1]
-
BASF Corporation. (2021).[1] Technical Information: N-Methyl-2-pyrrolidone (NMP).[1][4][9]Link[1]
-
Zhu, L., et al. (2024).[1] Study on the Adsorption of Trace Water in N-Methyl-pyrrolidone Solvents by A-Type Molecular Sieves. ACS Omega.[1] Link[1]
Sources
- 1. Calcium hydride - Wikipedia [en.wikipedia.org]
- 2. Determination of Water Content in 1-Methyl-2-pyrrolidone Using Karl Fischer Titration [sigmaaldrich.com]
- 3. reddit.com [reddit.com]
- 4. quora.com [quora.com]
- 5. Drying dichloromethane over calcium hydride · GitHub [gist.github.com]
- 6. echemi.com [echemi.com]
- 7. patents.justia.com [patents.justia.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. data.epo.org [data.epo.org]
Troubleshooting cyclization failures in gamma-lactam formation
Technical Support Center: Gamma-Lactam Cyclization Protocols Status: Online | Specialist: Senior Application Scientist (Synthesis Division)
Introduction: The Geometry of Failure
Welcome to the technical support portal. If you are here, your LC-MS likely shows starting material, complex oligomers, or the dreaded "tar," but not your target pyrrolidin-2-one (
Gamma-lactam formation is deceptively simple. Thermodynamically, the 5-membered ring is favored (low strain). Kinetically, however, you are fighting a war on three fronts: Conformation (entropy), Electronics (nucleophile/electrophile mismatch), and Geometry (orbital overlap).
This guide does not offer generic advice. We troubleshoot based on mechanism. Select the module below that matches your precursor chemistry.
Module 1: Thermodynamic & Kinetic Barriers (Condensation Methods)
Context: You are cyclizing an amino-ester, amino-acid, or performing a reductive amination.
The Core Problem: "It just won't close."
If your reaction stalls at the open-chain intermediate, you are likely facing an entropic penalty or a reversible equilibrium .
Diagnostic Protocol:
-
Check the Rotamers: The acyclic precursor must adopt a specific conformation to bring the amine and carbonyl within bonding distance (approx. 2.2 Å).[1]
-
The Gem-Dimethyl Effect (Thorpe-Ingold): Substituents on the carbon chain accelerate cyclization by restricting the rotation of the open chain, forcing the reactive ends together. Lack of substitution makes cyclization harder.
Troubleshooting FAQ:
Q: My amino-ester hydrolyzes back to the acid instead of cyclizing. Why? A: This is a pH and water management issue.
-
Cause: Under basic conditions, hydroxide is a better nucleophile than your amine. Under acidic conditions, water attacks the protonated carbonyl.
-
Fix: Switch to anhydrous thermal cyclization .
-
Solvent: Xylene or Toluene.
-
Additives: 0.1 eq. Acetic Acid (catalyst).[2]
-
Apparatus:Dean-Stark trap is non-negotiable. You must physically remove water to drive the equilibrium (Le Chatelier’s principle).
-
Q: I see dimers (mass = 2x - H2O) instead of the ring. Why?
A: Intermolecular reaction (
-
The Science:
is second-order (dependent on concentration squared), while is first-order. -
The Fix: Apply the Ruggli-Ziegler Dilution Principle .
-
Dilute your reaction to < 0.01 M .
-
Use slow addition (syringe pump) of the substrate into a hot catalyst solution.
-
Visualizing the Competition: Inter- vs. Intramolecular
Figure 1: Kinetic competition. High dilution favors the green path (Lactam) by suppressing the bimolecular red path (Polymer).
Module 2: Geometric Constraints (Baldwin’s Rules)
Context: You are performing a radical cyclization or nucleophilic attack on an unsaturated bond.
The Core Problem: "The wrong ring formed" or "No reaction."
Sir Jack Baldwin’s rules predict ring closure based on the trajectory of the nucleophile relative to the electrophile's molecular orbitals.
Critical Rule for
-
5-Exo-Trig: FAVORED. (e.g., Amine attacking a double bond outside the ring).
-
5-Endo-Trig: DISFAVORED. (e.g., Amine attacking a double bond inside the forming ring).
Troubleshooting Matrix:
| Symptom | Precursor Type | Diagnosis (Baldwin's Rule) | Corrective Action |
| No Reaction | Amine attacking an enone (Michael acceptor) | 5-Endo-Trig Violation. The orbital overlap requires severe bond distortion. | Change the electrophile to an alkyne (5-Endo-Dig is favored) or reduce the double bond first. |
| 6-Membered Ring | Radical Cyclization | 6-Endo-Trig competition. Sometimes 6-endo is faster than 5-exo if sterics are involved. | Introduce a substituent at the 5-position to create steric bulk, forcing the 5-exo pathway (Thorpe-Ingold). |
| Hydrolysis | Amide attacking Alkyne | 5-Exo-Dig. Favored, but the resulting enamide is unstable. | Ensure anhydrous conditions; the intermediate enamide will tautomerize to the stable lactam if dry. |
Module 3: Metal-Catalyzed C-H Insertion (Advanced)
Context: You are using a Diazo compound and a Rhodium/Ruthenium catalyst (e.g.,
The Core Problem: "Gas evolved, but no insertion."
This is the most sophisticated method but prone to "carbene dimerization" (forming fumarates/maleates) instead of cyclization.
Mechanism of Failure: The Rhodium Carbenoid is highly electrophilic. It needs a nucleophilic C-H bond.
-
Hydridic C-H (Electron Rich): Good insertion (e.g., adjacent to Oxygen/Nitrogen).
-
Electron Deficient C-H: Poor insertion.
Protocol: Preventing Carbene Dimerization
-
Catalyst Selection:
-
Standard:
(Dirhodium tetraacetate).[2] -
Electron-Withdrawing Targets: Switch to
(Du Bois catalyst) or (Perfluorobutyrate) to increase electrophilicity of the carbene.
-
-
Slow Addition (Critical):
-
The diazo compound must be kept at a vanishingly low concentration.
-
Technique: Dissolve diazo substrate in DCM. Add via syringe pump over 4–8 hours to the refluxing catalyst solution.
-
Visualizing the C-H Insertion Pathway
Figure 2: The Rhodium pathway. Success depends entirely on keeping the Rh-Carbenoid concentration low relative to the C-H bond target.
Module 4: Standard Operating Protocol (SOP)
Workflow: Thermal Cyclization of
This is the "workhorse" method. If this fails, move to C-H insertion.
Reagents:
-
Substrate:
-amino ester (HCl salt). -
Solvent: Toluene (anhydrous).
-
Base: Triethylamine (1.1 eq) - Only if using salt form.
-
Catalyst: Glacial Acetic Acid (0.1 eq).
Step-by-Step:
-
Free Basing: If starting with amino-ester HCl salt, partition between DCM and sat.
. Dry organic layer ( ) and concentrate. Do not heat strongly yet. -
Setup: Dissolve residue in Toluene (0.1 M).
-
Reflux: Attach a Dean-Stark trap filled with Toluene. Add Acetic Acid.
-
Heat: Reflux vigorously (
) for 4-12 hours. Monitor water collection in the trap. -
Workup: Cool. Wash with 1M HCl (removes unreacted amine) and sat.
. -
Purification: Recrystallize from EtOAc/Hexanes.
References
-
Doyle, M. P. , et al. (1993). "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides." Journal of the American Chemical Society. Link
-
Baldwin, J. E. (1976).[3][4] "Rules for Ring Closure." Journal of the Chemical Society, Chemical Communications. Link
-
Hutton, C. A., & Bartlett, H. D. (2009). "Efficient Synthesis of
-Lactams by a Tandem Reductive Amination/Lactamization Sequence." Organic Letters. Link -
Rossa, L. , & Vögtle, F. (1983).[5][6] "Synthesis of Medio- and Macrocyclic Compounds by High Dilution Principle Techniques." Topics in Current Chemistry. Link
-
Chang, S., et al. (2018). "Iridium-Catalyzed C–H Amidation of C(sp3)–H Bonds for the Synthesis of
-Lactams." Science. Link
Sources
Optimizing reaction temperature for 4-(2-Hydroxyethyl)pyrrolidin-2-one stability
Welcome to the technical support center for 4-(2-Hydroxyethyl)pyrrolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing the reaction temperature to ensure the stability of 4-(2-Hydroxyethyl)pyrrolidin-2-one.
Introduction
4-(2-Hydroxyethyl)pyrrolidin-2-one is a valuable intermediate in various synthetic processes. Its stability during chemical reactions is paramount to ensure high yield and purity of the final product. Temperature is a critical parameter that can significantly influence its degradation. This guide provides a systematic approach to determine the optimal reaction temperature for maintaining the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 4-(2-Hydroxyethyl)pyrrolidin-2-one during a reaction?
A1: The stability of 4-(2-Hydroxyethyl)pyrrolidin-2-one can be influenced by several factors, with temperature being one of the most critical. Other factors include pH, the presence of oxidizing agents, and exposure to light.[1][2] Understanding the interplay of these factors is crucial for optimizing reaction conditions.
Q2: At what temperature should I start my stability studies for 4-(2-Hydroxyethyl)pyrrolidin-2-one?
A2: A prudent approach is to start with a baseline temperature, for instance, the intended reaction temperature, and then establish a range for investigation. Forced degradation studies often employ temperatures ranging from 40°C to 80°C.[3] For initial screening, you could evaluate the stability at ambient temperature, 40°C, 60°C, and 80°C.
Q3: How can I identify the degradation products of 4-(2-Hydroxyethyl)pyrrolidin-2-one?
A3: Identifying degradation products is a key aspect of stability testing.[1][4] High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is a powerful technique for this purpose. By comparing the chromatograms of stressed and unstressed samples, you can identify new peaks corresponding to degradation products. The mass spectrometer will provide mass-to-charge ratio (m/z) information, which is crucial for structural elucidation.
Q4: What is a "forced degradation" study, and why is it necessary?
A4: A forced degradation or stress study is designed to accelerate the degradation of a substance under conditions more severe than normal storage or reaction conditions.[1] This helps in rapidly identifying potential degradation pathways and products.[1][4] The data from these studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid degradation of 4-(2-Hydroxyethyl)pyrrolidin-2-one observed even at moderate temperatures. | The reaction mixture might have an unfavorable pH, or there could be catalytic impurities. | Measure and adjust the pH of your reaction mixture. Analyze your starting materials for any impurities that could be catalyzing the degradation. |
| Inconsistent stability results between batches. | Variability in the purity of starting materials or inconsistent temperature control. | Ensure consistent quality of 4-(2-Hydroxyethyl)pyrrolidin-2-one and other reactants. Calibrate and monitor your temperature control equipment carefully. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | The chosen HPLC method is not "stability-indicating." | Develop a stability-indicating HPLC method. This involves experimenting with different columns, mobile phases, and gradients to achieve adequate separation of all relevant peaks. |
| Formation of unexpected degradation products. | There might be a complex degradation pathway involving interactions with other components in the reaction mixture. | Conduct forced degradation studies on 4-(2-Hydroxyethyl)pyrrolidin-2-one in the presence of other reaction components individually to pinpoint the source of the interaction. |
Experimental Protocol: Determining Optimal Reaction Temperature via Forced Degradation
This protocol outlines a systematic approach to investigate the thermal stability of 4-(2-Hydroxyethyl)pyrrolidin-2-one and determine the optimal reaction temperature.
Objective:
To identify the temperature at which 4-(2-Hydroxyethyl)pyrrolidin-2-one exhibits acceptable stability over a defined period, and to identify its primary thermal degradation products.
Materials:
-
4-(2-Hydroxyethyl)pyrrolidin-2-one (of known purity)
-
Solvent(s) relevant to the intended reaction
-
Calibrated heating equipment (e.g., oven, heating block)
-
HPLC system with a UV or Mass Spectrometric detector
-
pH meter
Methodology:
Part 1: Preparation of Samples
-
Prepare a stock solution of 4-(2-Hydroxyethyl)pyrrolidin-2-one in the chosen reaction solvent at a known concentration (e.g., 1 mg/mL).
-
Aliquot the stock solution into several vials.
Part 2: Thermal Stressing
-
Expose the sample vials to a range of temperatures (e.g., 40°C, 50°C, 60°C, 70°C, and 80°C) for a predetermined duration (e.g., 24, 48, and 72 hours).[3]
-
Include a control sample stored at a condition where the compound is known to be stable (e.g., 2-8°C).
-
At each time point, withdraw a vial from each temperature, allow it to cool to room temperature, and prepare it for analysis.
Part 3: Analytical Quantification
-
Analyze the stressed and control samples using a validated stability-indicating HPLC method.
-
Quantify the amount of remaining 4-(2-Hydroxyethyl)pyrrolidin-2-one in each sample.
-
Identify and, if possible, quantify the major degradation products.
Data Analysis and Interpretation:
-
Calculate the percentage degradation: % Degradation = [(Initial Concentration - Concentration at time t) / Initial Concentration] * 100
-
Plot the data: Create a graph of percentage degradation versus temperature for each time point.
-
Determine the optimal temperature: The optimal temperature will be the highest temperature at which the degradation of 4-(2-Hydroxyethyl)pyrrolidin-2-one remains within an acceptable limit (e.g., <5%) for the desired reaction time.
Workflow Diagram
Caption: Experimental workflow for determining the optimal reaction temperature.
Potential Degradation Pathway
While specific degradation pathways for 4-(2-Hydroxyethyl)pyrrolidin-2-one require experimental confirmation, a plausible thermal degradation could involve intramolecular cyclization or hydrolysis of the lactam ring, especially at non-neutral pH.
Caption: Plausible thermal degradation pathways for 4-(2-Hydroxyethyl)pyrrolidin-2-one.
References
- Barry, A. L., & Fuchs, P. C. (1991). Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays. Antimicrobial Agents and Chemotherapy, 35(5), 939–941.
- U.S. Food and Drug Administration. (2013). Guidance for Industry: Stability Testing of New Drug Substances and Products.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(4), 1-14.
- Eide, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18765–18778.
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and stability indicating studies of drugs—A review.
-
Pharma Guideline. (2018, October 20). Forced Degradation Study in Pharmaceuticals [Video]. YouTube. [Link]
- Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
Sources
Technical Support Center: Strategic Minimization of Side Reactions in Pyrrolidinone Functionalization
Welcome to the technical support center for pyrrolidinone functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who work with the pyrrolidinone scaffold, a privileged pharmacophore in numerous drug candidates.[1][2][3] Here, we move beyond simple protocols to dissect the mechanistic underpinnings of common side reactions, offering field-proven troubleshooting strategies and detailed experimental guides to enhance the precision, yield, and stereochemical integrity of your reactions.
Section 1: Navigating the Reactivity of the Pyrrolidinone Core
The 2-pyrrolidinone ring system possesses multiple reactive sites: the lactam nitrogen, the α-protons adjacent to the carbonyl, and the carbonyl group itself. This inherent reactivity is a double-edged sword, enabling diverse functionalization while simultaneously opening pathways to undesired side reactions. Understanding the delicate balance between these pathways is paramount for successful synthesis.
Section 2: Alkylation Reactions - The N- vs. O-Alkylation Dilemma
A frequent challenge in pyrrolidinone chemistry is controlling the regioselectivity of alkylation. The deprotonated pyrrolidinone forms an ambident anion, with nucleophilic character on both the nitrogen and oxygen atoms. The outcome of the reaction is a delicate interplay of factors including the counter-ion, solvent, and the nature of the electrophile.[4][5]
FAQ 1: My N-alkylation reaction is producing a significant amount of the O-alkylated isomer. How can I improve selectivity for N-alkylation?
Root Cause Analysis: The formation of the O-alkylated product, an imino ether, is often favored under conditions that promote reaction at the "harder" oxygen center of the ambident anion. This can be influenced by the dissociation of the ion pair and the nature of the alkylating agent.[5]
Troubleshooting & Optimization Protocol:
-
Counter-ion Selection: The choice of base is critical. Using bases with more ionic character, such as those with potassium counter-ions (e.g., KH, KOt-Bu), increases the nucleophilicity of the nitrogen.[6] Lithium bases (e.g., LDA, n-BuLi) can lead to tighter ion pairs, potentially favoring O-alkylation under certain conditions.
-
Solvent Effects: Polar aprotic solvents like DMF or THF are preferred.[6] These solvents effectively solvate the metal cation, leading to a more reactive, "naked" pyrrolide anion that preferentially attacks with the more nucleophilic nitrogen.[6]
-
Electrophile Choice (HSAB Theory): According to Hard and Soft Acid and Base (HSAB) theory, the nitrogen anion is a "softer" nucleophile than the oxygen anion. Therefore, using softer electrophiles, such as alkyl iodides, will favor N-alkylation.[5] Conversely, harder electrophiles like dimethyl sulfate or Meerwein's salt are more prone to O-alkylation.[5]
-
Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the kinetically controlled product, which is typically the N-alkylated species.
Comparative Data: Base and Solvent Effects on N- vs. O-Alkylation
| Base (Counter-ion) | Solvent | Predominant Product | Rationale |
| NaH (Na+) | THF/DMF | N-Alkylation | Promotes a "freer" anion, enhancing nitrogen nucleophilicity.[6] |
| KH (K+) | THF/DMF | N-Alkylation | Highly ionic character favors a highly reactive nitrogen anion.[6] |
| KOt-Bu (K+) | t-BuOH/THF | N-Alkylation | Strong, non-nucleophilic base generating a reactive anion. |
| LDA (Li+) | THF | Mixture/O-Alkylation | Tighter ion pair can favor O-alkylation, especially with hard electrophiles. |
Step-by-Step Protocol for Selective N-Alkylation:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add 2-pyrrolidinone (1.0 eq.) to a flame-dried flask containing anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Anion Formation: Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting sodium pyrrolidonate solution back to 0 °C and add the alkyl iodide (1.05 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.
Section 3: Acylation Reactions - Controlling Regioselectivity (N- vs. C-Acylation)
Similar to alkylation, acylation can occur at either the nitrogen or the α-carbon. However, the conditions favoring each pathway are more distinct. N-acylation typically proceeds via a nucleophilic substitution mechanism, while C-acylation is an electrophilic substitution reaction.[6][7]
FAQ 2: I am attempting a Friedel-Crafts C-acylation, but the major product is the N-acylated pyrrolidinone. How do I prevent this?
Root Cause Analysis: The unprotected pyrrole nitrogen is highly nucleophilic and can readily react with acylating agents, especially under neutral or basic conditions.[7] The acidity of the N-H proton (pKa ≈ 17.5) means it can be easily deprotonated or react directly, leading to N-acylation as the primary product.[7]
Troubleshooting & Optimization Protocol:
-
N-Protection Strategy: The most robust strategy is to protect the nitrogen, which reduces its nucleophilicity and directs acylation to the carbon atoms.[7] Electron-withdrawing groups are particularly effective.
-
Step-by-Step N-Protection (TIPS group):
-
Dissolve the pyrrole (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool to 0 °C and add NaH (1.1 eq.). Stir for 30 minutes.
-
Add triisopropylsilyl chloride (TIPSCl, 1.1 eq.) and allow the reaction to warm to room temperature overnight.
-
Quench with water and extract with ether. Purify the resulting N-TIPS-pyrrole. This bulky protecting group sterically blocks the C2 position, favoring C3 acylation.[6]
-
-
-
Classic Friedel-Crafts Conditions: This method uses a Lewis acid to activate the acylating agent, favoring electrophilic attack on the electron-rich pyrrole ring (preferentially at C2).[6]
-
Step-by-Step Protocol for C2-Acylation:
-
Under an inert atmosphere, add the Lewis acid (e.g., AlCl₃, 1.2 eq.) portion-wise to a solution of the acyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) at -20 °C.[6]
-
Stir the complex for 20 minutes.
-
Add a solution of pyrrole (1.0 eq.) in DCM dropwise, maintaining the temperature at -20 °C.[6]
-
Monitor the reaction by TLC. Upon completion, carefully pour the mixture into crushed ice.
-
Separate the layers, extract the aqueous phase with DCM, and wash the combined organic layers with saturated NaHCO₃ solution and brine. Dry, filter, and concentrate. Purify as needed.
-
-
Logical Flowchart for Pyrrole Acylation Strategy
Caption: Decision workflow for achieving selective N- vs. C-acylation of pyrroles.
Section 4: Preserving Stereochemical Integrity
For chiral pyrrolidinones, particularly those with a stereocenter at the α-position, epimerization is a significant risk, especially under basic conditions required for many functionalization reactions.
FAQ 3: I am observing significant epimerization at the C5-position of my chiral N-acylpyrrolidinone during an α-alkylation reaction. How can this be minimized?
Root Cause Analysis: Epimerization occurs via the formation of a planar enolate intermediate.[8] If this intermediate has a sufficient lifetime, protonation can occur from either face, leading to a racemic or diastereomeric mixture. The extent of epimerization is highly dependent on the base, solvent, temperature, and reaction time.[8][9]
Troubleshooting & Optimization Protocol:
-
Base Selection is Paramount:
-
Use Bulky, Non-Nucleophilic Bases: Strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) are preferred.[8] They rapidly and irreversibly form the kinetic enolate at low temperatures, minimizing the equilibrium that can lead to racemization.
-
Stoichiometry: Use the minimum amount of base required for complete deprotonation. Excess base can facilitate undesired proton exchange.[8]
-
-
Temperature Control: Perform the deprotonation and subsequent alkylation at very low temperatures (e.g., -78 °C).[8] This disfavors enolate equilibration and slows the rate of proton exchange.
-
Solvent Choice: Aprotic, non-polar solvents like THF are generally preferred as they are less likely to facilitate the proton exchange that causes epimerization.[8]
-
Rapid Trapping: Add the electrophile (alkylating agent) to the pre-formed enolate at -78 °C to "trap" the desired stereochemistry before epimerization can occur.[8]
Step-by-Step Protocol for Stereoretentive α-Alkylation:
-
Setup: To a flame-dried flask under argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath).
-
Base Preparation: Add diisopropylamine (1.1 eq.) followed by the slow addition of n-butyllithium (1.05 eq.). Allow the solution to stir at -78 °C for 30 minutes to pre-form the LDA.
-
Enolate Formation: Add a solution of the chiral N-acylpyrrolidinone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete formation of the kinetic enolate.[8]
-
Alkylation: Add the alkyl halide (1.2 eq.) dropwise at -78 °C.
-
Monitoring & Quenching: Stir the reaction at -78 °C and monitor by TLC. Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.[8]
-
Work-up: Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via chromatography and verify stereochemical purity by chiral HPLC or NMR analysis.
Section 5: Ring Integrity and Other Side Reactions
FAQ 4: My reaction under strongly basic/acidic conditions is showing low yield and formation of a polar byproduct identified as 4-aminobutyric acid. What is happening?
Root Cause Analysis: The lactam ring of pyrrolidinone is an amide and is susceptible to hydrolysis under both strong acidic and strong basic conditions, especially at elevated temperatures.[10][11] This ring-opening reaction leads to the formation of 4-aminobutyric acid derivatives, consuming your starting material.[10]
Troubleshooting & Mitigation Strategies:
-
Condition Screening: If possible, avoid harsh pH conditions. Screen for milder bases (e.g., K₂CO₃, DIPEA) or acids (e.g., pyridinium p-toluenesulfonate, PPTS).
-
Temperature Management: If strong bases or acids are required, conduct the reaction at the lowest possible temperature to slow the rate of hydrolysis.
-
Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry. The presence of water will accelerate hydrolysis.[12][13]
-
Reaction Time: Monitor the reaction closely and quench it as soon as the desired transformation is complete to minimize the time the material is exposed to harsh conditions.
Mechanism of Base-Catalyzed Hydrolysis
Caption: Simplified mechanism of base-catalyzed pyrrolidinone ring hydrolysis.
References
- Technical Support Center: Pyrrole Acyl
- Technical Support Center: N-Acylation of Pyrrolidine with Triethoxybenzoyl Chloride - Benchchem. Benchchem.
- How to optimize reaction conditions for N-benzoylation of pyrrolidine - Benchchem. Benchchem.
- stability of 1-Acetyl-2-ethynylpyrrolidine under reaction conditions - Benchchem. Benchchem.
- 2-Pyrrolidinone: Synthesis method and chemical reaction - ChemicalBook. ChemicalBook.
- Pyrrole Acylation Technical Support Center: Troubleshooting N- vs. C-Acylation Selectivity - Benchchem. Benchchem.
- The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017). IOP Conference Series: Earth and Environmental Science.
- Technical Support Center: Minimizing Epimerization in Chiral Bicyclic Compound Synthesis - Benchchem. Benchchem.
- Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). Organic Letters.
- Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules.
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). Bioorganic & Medicinal Chemistry Letters.
- Why n-alkylation is more favorable than o-alkyation ? (2016).
- How to reduce epimerization in Chiral molecule? (2012).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Solving Solubility Challenges for 4-(2-Hydroxyethyl)pyrrolidin-2-one in Non-Polar Solvents
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering solubility issues with 4-(2-Hydroxyethyl)pyrrolidin-2-one in non-polar solvent systems. This document provides in-depth, evidence-based troubleshooting strategies, detailed experimental protocols, and the scientific rationale behind each approach to empower you to overcome these common laboratory challenges.
Part 1: Foundational Understanding
This section addresses the fundamental principles governing the solubility of 4-(2-Hydroxyethyl)pyrrolidin-2-one.
Q1: Why is 4-(2-Hydroxyethyl)pyrrolidin-2-one (HEP) so difficult to dissolve in non-polar solvents like hexane or toluene?
Answer:
The difficulty arises from a fundamental principle in chemistry: "like dissolves like." [1][2] This means that substances with similar molecular polarities tend to be soluble in one another. 4-(2-Hydroxyethyl)pyrrolidin-2-one, hereafter referred to as HEP, is a highly polar molecule. Its structure contains several features that contribute to this polarity:
-
A Lactam Ring: The cyclic amide (lactam) contains a carbonyl group (C=O) and a nitrogen atom, creating a strong dipole.
-
A Hydroxyl Group (-OH): The hydroxyethyl side chain has a highly polar -OH group capable of forming strong hydrogen bonds.[3][4]
-
High Water Solubility: Evidence of its polarity is its extremely high water solubility (1000 g/L) and a negative LogP value (-1.03), which indicates a strong preference for polar environments.[5]
In contrast, non-polar solvents such as hexane, toluene, or cyclohexane are characterized by molecules with very low polarity and interact primarily through weak van der Waals forces (specifically, London dispersion forces).[2][6]
When you try to dissolve polar HEP in a non-polar solvent, the strong cohesive forces between HEP molecules (hydrogen bonds and dipole-dipole interactions) are much more powerful than the weak attractive forces that can be formed between HEP and the non-polar solvent molecules. The solvent molecules cannot effectively surround and stabilize the polar solute molecules, leading to insolubility.[2]
Caption: Polarity mismatch between HEP and a non-polar solvent.
Part 2: Troubleshooting Guide: Primary Strategies
If direct dissolution fails, the goal is to modify the system to bridge this polarity gap. The following are the most effective and widely used strategies.
Strategy A: Cosolvency
Q2: What is cosolvency and how can it resolve my issue?
Answer:
Cosolvency is a technique where a third component, a "cosolvent," is added to the primary solvent to increase the solubility of a solute.[7][8] A cosolvent is a solvent that is miscible with both the primary non-polar solvent and the polar solute, HEP.
The mechanism works in two primary ways:
-
Reduces Overall Polarity Mismatch: The cosolvent alters the overall dielectric constant of the solvent mixture, making it a more favorable environment for the polar solute.[7]
-
Disrupts Solvent Structure: Cosolvents can disrupt the self-association of the primary solvent molecules, creating "pockets" or environments that are more accommodating to the solute.[7][9] In essence, the cosolvent acts as a bridge between the two immiscible phases.[8]
Caption: Mechanism of cosolvency to bridge polarity gaps.
Q3: What are suitable cosolvents for this purpose?
Answer:
The ideal cosolvent will have both a polar functional group to interact with HEP and a non-polar region to ensure miscibility with the bulk solvent. The choice depends on the specific non-polar solvent you are using.
| Cosolvent | Rationale & Use Case | Polarity (Dielectric Constant, ε) |
| Isopropanol (IPA) | Excellent balance of polar (-OH) and non-polar (isopropyl) character. Miscible with many hydrocarbons. | 19.9 |
| Ethanol | Highly polar, good for bridging to slightly less non-polar solvents.[8] | 24.5 |
| Tert-Butanol | The bulky alkyl group enhances miscibility in non-polar solvents while retaining a polar hydroxyl group. | 12.5 |
| Tetrahydrofuran (THF) | A cyclic ether that is less polar than alcohols but can still interact with HEP via its oxygen atom. Miscible with most organic solvents. | 7.6 |
| Dichloromethane (DCM) | A polar aprotic solvent that can be an effective cosolvent in certain hydrocarbon systems.[10] | 9.1 |
Q4: How do I perform a cosolvent screening experiment?
Answer:
A systematic approach is crucial to find the optimal cosolvent and its concentration without excessive trial and error.
-
Preparation:
-
Prepare stock solutions of HEP in each candidate cosolvent (e.g., 100 mg/mL in Isopropanol). This may require sonication or gentle warming.
-
Dispense a fixed volume of your non-polar solvent (e.g., 1 mL) into several clear vials.
-
-
Titration:
-
To the first vial of non-polar solvent, add the cosolvent stock solution dropwise (e.g., 10 µL at a time) while stirring or vortexing.
-
Observe the solution after each addition. Note the point at which the solution remains clear (dissolved) versus when it becomes cloudy or shows precipitate (insoluble).
-
Continue adding the cosolvent stock solution until the desired concentration of HEP is fully dissolved or until the volume of added cosolvent becomes unacceptably high for your application (e.g., >20% v/v).
-
-
Quantification:
-
Record the total volume of cosolvent stock solution required to dissolve the HEP.
-
Calculate the final concentration of HEP and the percentage (v/v) of cosolvent in the final mixture.
-
Repeat for each candidate cosolvent.
-
-
Analysis:
-
Compare the results to identify the cosolvent that solubilizes HEP at the lowest possible concentration, thereby minimizing the alteration of the non-polar character of your primary solvent system.
-
Strategy B: Micellar Solubilization (Surfactants)
Q5: How can surfactants help dissolve a polar compound in a non-polar solvent?
Answer:
Surfactants are amphiphilic molecules, meaning they have a distinct polar "head" group and a non-polar "tail."[11][12] While they are commonly known for forming micelles in water to dissolve oils, in a non-polar (oleophilic) solvent, they can form reverse micelles (or inverted micelles).[13]
In a reverse micelle, the surfactant molecules arrange themselves with their polar heads facing inward, creating a minute, polar core that is shielded from the bulk non-polar solvent. The non-polar tails face outward, interacting favorably with the solvent.[14] This polar core can effectively trap and solubilize polar molecules like HEP, creating a stable, clear colloidal dispersion.[15]
Caption: A reverse micelle in a non-polar solvent.
Q6: Which types of surfactants should I consider?
Answer:
The choice of surfactant depends on the specific non-polar solvent and any constraints of your experiment (e.g., avoiding ionic species). Non-ionic surfactants are often a good starting point.
-
Sorbitan Esters (Span® series): For example, Sorbitan monooleate (Span 80). These are widely used to form stable reverse micelles in hydrocarbon solvents.
-
Polyoxyethylene Sorbitan Esters (Tween® series): For instance, Polysorbate 80 (Tween 80). Often used in combination with Span surfactants to modulate the properties of the reverse micelles.[16]
-
Dioctyl sodium sulfosuccinate (AOT): A well-studied anionic surfactant famous for its ability to form reverse micelles that can solubilize significant amounts of water and polar compounds.
Q7: What is the Critical Micelle Concentration (CMC) and why is it crucial for my experiment?
Answer:
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which micelles begin to form.[17][18] Below the CMC, surfactant molecules exist individually in the solvent. For micellar solubilization to occur, you must use a surfactant concentration that is above its CMC in the specific non-polar solvent you are using. The CMC value is highly dependent on the solvent and temperature, so literature values should be used as a starting point.
Q8: Can you provide a protocol for using surfactants?
Answer:
This protocol aims to find the minimum surfactant concentration needed to achieve your target HEP concentration.
-
Preparation:
-
Prepare a stock solution of the chosen surfactant (e.g., 10% w/v AOT in hexane).
-
Weigh the required amount of HEP into a series of vials.
-
-
Screening:
-
To each vial, add the non-polar solvent (e.g., 1 mL of hexane). The HEP will remain undissolved.
-
Add increasing volumes of the surfactant stock solution to the series of vials to create a range of final surfactant concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5% w/v).
-
Cap the vials securely.
-
-
Solubilization & Observation:
-
Agitate the vials vigorously using a vortex mixer for 2-3 minutes.
-
Use a bath sonicator for 10-15 minutes to ensure thorough mixing and facilitate micelle formation.
-
Allow the vials to stand for 30 minutes and observe. A successful solubilization will result in a clear, homogenous solution. An unsuccessful attempt will show suspended particles, cloudiness, or phase separation.
-
-
Optimization:
-
Identify the lowest surfactant concentration that results in complete dissolution of HEP. This is your optimal concentration for this system.
-
Part 3: Advanced & Alternative Approaches
Q9: Are there other methods, like complexation agents?
Answer:
Yes, an advanced strategy involves the use of cyclodextrins . Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a non-polar, hydrophobic inner cavity.[19][20] Their primary pharmaceutical use is to encapsulate a hydrophobic drug within their cavity to increase its solubility in water.[21][22][23]
For your application, the approach would be inverted. You would need a chemically modified cyclodextrin where the exterior has been functionalized with lipophilic groups to make the entire complex soluble in a non-polar solvent. The polar HEP molecule could then potentially form a non-inclusion complex with the polar exterior of the cyclodextrin, being shuttled into the non-polar phase. This is a more complex and less common approach than cosolvency or micellar solubilization and would require sourcing specialized, modified cyclodextrins. It should be considered an exploratory option if primary strategies fail.
Part 4: Summary and Quick Reference
| Strategy | Mechanism | Pros | Cons | Best For... |
| Cosolvency | Modifies bulk solvent polarity. | Simple, uses common solvents, forms a true solution. | Requires potentially high % of cosolvent, significantly alters solvent properties. | Applications where the solvent system can tolerate modification and a true solution is required. |
| Micellar Solubilization | Encapsulates solute in reverse micelles. | Highly efficient at low concentrations, minimally alters bulk solvent properties. | Forms a colloidal dispersion, not a true solution; can be sensitive to temperature. | Situations requiring high concentrations of HEP in a predominantly non-polar environment. |
| Complexation | Host-guest complexation. | Highly specific, can offer protection to the solute. | Requires specialized and expensive reagents, complex mechanism. | Exploratory research or when other methods are incompatible with downstream applications. |
Part 5: References
-
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Journal of Pharmaceutical Chemistry and Drug formulation, 3(1). [Link]
-
Filo. (2025). How does co-solvency increase solubility. [Link]
-
Wikipedia. Cosolvent. [Link]
-
Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017–1025. [Link]
-
PharmaTutor. (2013). ENHANCEMENT OF SOLUBILITY; AN OVERVIEW. [Link]
-
Al-Kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports, 12(1), 13038. [Link]
-
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
-
YouTube. (2025). CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?[Link]
-
Wikipedia. Micellar solubilization. [Link]
-
Quora. How does surfactant affect solubility of relatively non polar substance?[Link]
-
Al-Adham, I. S. I., & Al-Haque, N. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Heliyon, 11(7), e33621. [Link]
-
Patel, P. A., et al. (2008). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. AAPS PharmSciTech, 9(2), 512–516. [Link]
-
MDPI. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
LibreTexts Chemistry. 4.10 Micelles and Soaps. [Link]
-
Valente, A. J. M., et al. (2005). Micellar solubilization of drugs. Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147–163. [Link]
-
LinkedIn. (2023). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [Link]
-
PubChem. CID 159939819 | C12H22N2O4. [Link]
-
Reddit. (2018). I heard that detergents, soaps, and surfactants have a polar end and a non-polar end...[Link]
-
Diva-portal.org. Surfactants at non-polar surfaces. [Link]
-
Vedantu. (2024). How can a solute dissolve in polar and nonpolar solvents?[Link]
-
Chem.purdue.edu. The Solution Process. [Link]
-
Physics Stack Exchange. (2023). How does non-polar solutes dissolve in non-polar solvents?[Link]
-
RevisionDojo. (2025). Why Do Polar And Nonpolar Substances Dissolve Differently?[Link]
-
ResearchGate. (2022). Is PVP soluble in non polar solvent such as hexane or toluene?[Link]
-
DOSS. (2021). N-(2-Hydroxyethyl)-2-Pyrrolidone. [Link]
-
Fini, A., et al. (1993). Diclofenac/N-(2-hydroxyethyl)pyrrolidine: a new salt for an old drug. Drugs Under Experimental and Clinical Research, 19(3), 81–88. [Link]
-
PubChem. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980. [Link]
-
Ashland. HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
Sources
- 1. The Solution Process [chem.fsu.edu]
- 2. revisiondojo.com [revisiondojo.com]
- 3. CID 159939819 | C12H22N2O4 | CID 159939819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(2-Hydroxyethyl)-2-pyrrolidone | 3445-11-2 [chemicalbook.com]
- 6. physics.stackexchange.com [physics.stackexchange.com]
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- 23. mdpi.com [mdpi.com]
Storage conditions to prevent oxidation of hydroxyethyl pyrrolidinones
Executive Summary & Core Directive
N-(2-Hydroxyethyl)-2-pyrrolidone (HEP) is a versatile, polar aprotic solvent widely used in pharmaceutical formulations and microelectronics. While structurally robust, HEP possesses specific vulnerabilities: hygroscopicity and susceptibility to autoxidation .
Failure to manage these factors leads to the formation of impurities (peroxides, aldehydes, and carboxylic acids) that can degrade sensitive Active Pharmaceutical Ingredients (APIs) or alter the solvent's solvating power. This guide provides a self-validating protocol to maintain HEP integrity.
The Science of Degradation: Why HEP Oxidizes
To prevent degradation, one must understand the mechanism.[1] HEP degradation is not random; it follows specific chemical pathways driven by oxygen, light, and moisture.
The Mechanism
The degradation of HEP is primarily driven by radical-initiated autoxidation , similar to its analog N-Methyl-2-pyrrolidone (NMP), but with added complexity due to the hydroxyethyl side chain.
-
Radical Abstraction: UV light or heat initiates the abstraction of a hydrogen atom, typically from the carbon adjacent to the nitrogen (the 5-position on the ring) or the methylene groups of the hydroxyethyl chain.
-
Peroxide Formation: The resulting radical reacts with atmospheric oxygen (
) to form a hydroperoxide species. -
Decomposition: These unstable hydroperoxides decompose into secondary impurities:
-
Aldehydes: Oxidation of the primary alcohol tail.
-
Carboxylic Acids: Further oxidation leading to pH drift.
-
Ring Opening: Hydrolysis (catalyzed by water absorption) can cleave the pyrrolidone ring, forming 4-amino-butyric acid derivatives.
-
Degradation Pathway Diagram
Figure 1: Mechanistic pathway of HEP degradation showing the cascade from radical formation to observable impurities (acidity and color).
Storage Protocol: The "Zero-Oxidation" Standard
This protocol is designed to be a self-validating system. If you follow these steps, the solvent remains within specification.
The "Inert & Dark" Rule
Oxygen is the reagent; Light is the catalyst. Remove both.
| Parameter | Requirement | Technical Rationale |
| Atmosphere | Dry Nitrogen ( | Displaces |
| Headspace | Minimize | Large headspace acts as an oxygen reservoir. Transfer to smaller vessels if usage is low. |
| Container | Amber Glass or Stainless Steel | Amber glass blocks UV/blue light (200-450nm) that initiates radical formation. Stainless steel is impermeable and inert. |
| Plastics | Avoid LDPE/HDPE for long term | Polyethylene is permeable to oxygen over time. Use Teflon (PTFE) or high-density barriers if plastic is necessary. |
| Temp | < 25°C (Cool) | Reaction kinetics double with every 10°C rise. Refrigeration (2-8°C) is ideal but room temp is acceptable if dark/inert. |
Handling Workflow
Step 1: Receipt & QC
-
Upon receipt, inspect the certificate of analysis (CoA) for Peroxide Value (POV) and Water Content .
-
Threshold: POV should be < 20 ppm (ideally < 5 ppm for sensitive APIs).
Step 2: The Sparging Technique (Critical for Opened Bottles) Simply blowing gas into the top of the bottle (overlaying) is insufficient for high-purity needs.
-
Insert a clean glass pipette or PTFE tube to the bottom of the liquid.
-
Bubble dry Nitrogen through the liquid at a low flow rate for 5-10 minutes. This strips dissolved oxygen.
-
Slowly withdraw the tube while continuing to flow gas to fill the headspace.
-
Seal immediately with a cap containing a PTFE liner.
Step 3: Desiccation
-
HEP is hygroscopic. Use a desiccator for small vials.
-
For drums, ensure the bung is equipped with a silica gel breather if the drum is frequently tapped.
Troubleshooting Guide & FAQs
This section addresses specific phenomena researchers encounter in the lab.
Symptom: Solvent Yellowing
Q: My HEP has turned from colorless to pale yellow. Is it safe to use?
-
Diagnosis: Yellowing indicates the formation of oligomers derived from oxidation products (aldehydes/amides).
-
Risk: High. The color itself is harmless, but it signals that peroxides or reactive aldehydes are present.
-
Action:
-
Test Peroxide Value immediately.
-
If POV > 20 ppm, discard for sensitive API work.
-
If used for simple cleaning, it may be acceptable, but verify solvation power.
-
Symptom: pH Drift
Q: The apparent pH of my aqueous HEP mixture dropped from 6.0 to 4.5.
-
Diagnosis: Formation of carboxylic acids (e.g., glycolic acid derivatives) or hydrolysis of the pyrrolidone ring to 4-amino-butyric acid.
-
Action: This is irreversible. The solvent has chemically degraded. Discard.
Symptom: API Degradation
Q: My drug substance is oxidizing in solution, even though the HEP is fresh.
-
Diagnosis: "Fresh" bottles can still contain trace peroxides if not stored under
by the manufacturer. -
Action: Pre-treat HEP with a radical scavenger (e.g., BHT) if your API allows, or pass the solvent through a neutral alumina column or molecular sieves to remove peroxides and water before use.
Decision Support Workflow
Figure 2: Troubleshooting logic for evaluating solvent quality before critical experiments.
References
-
BASF. (2003).[2] Material Safety Data Sheet: N-(2-hydroxyethyl)-2-pyrrolidone. 2[3][4]
-
Yale Environmental Health & Safety. (2019). Peroxide Forming Solvents: Guidelines for Storage and Handling. 5
-
National Institutes of Health (NIH). (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes. (Note: Mechanistic analog for HEP). 6
-
ChemicalBook. (2026).[7] N-(2-Hydroxyethyl)-2-pyrrolidone Safety and Storage Data. 7
-
Pharma Excipients. (2022).[1][8] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials. 1[3][4]
Sources
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- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
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- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum Interpretation of 4-(2-Hydroxyethyl)pyrrolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. 4-(2-Hydroxyethyl)pyrrolidin-2-one, a substituted lactam, represents a scaffold of significant interest due to its potential applications in medicinal chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for the unambiguous determination of molecular structure. This guide provides an in-depth interpretation of the ¹H NMR spectrum of 4-(2-Hydroxyethyl)pyrrolidin-2-one, juxtaposed with a comparative analysis of structurally related alternatives to highlight the nuanced effects of substituent placement on spectral features.
Principles of ¹H NMR and Structural Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique that provides detailed information about the number of different types of protons, their relative numbers, their electronic environment, and the connectivity of neighboring protons in a molecule. The key parameters derived from a ¹H NMR spectrum are:
-
Chemical Shift (δ): The position of a signal along the x-axis, measured in parts per million (ppm), which is indicative of the proton's electronic environment. Electronegative atoms and π-systems deshield protons, shifting their signals downfield (to higher ppm values).[1][2]
-
Integration: The area under a signal, which is proportional to the number of protons giving rise to that signal.
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) due to the magnetic influence of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), which provides information about the dihedral angle and distance between coupled protons.
A thorough analysis of these parameters allows for the comprehensive assignment of each proton in a molecule, thereby confirming its structure.
Predicted ¹H NMR Spectrum of 4-(2-Hydroxyethyl)pyrrolidin-2-one
In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum provides a reliable framework for structural interpretation. The following is a detailed analysis of the predicted spectrum for 4-(2-Hydroxyethyl)pyrrolidin-2-one, typically recorded in a standard deuterated solvent like CDCl₃.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=18464561&t=l", imagescale=true, label=""]; caption [label="Molecular Structure of 4-(2-Hydroxyethyl)pyrrolidin-2-one", fontsize=10]; }
Caption: Molecular Structure of 4-(2-Hydroxyethyl)pyrrolidin-2-one with proton labeling.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-1 (NH) | ~6.5-7.5 | Broad Singlet | 1H | - | The amide proton is typically broad due to quadrupole broadening and exchange. Its chemical shift can be highly variable depending on concentration and solvent. |
| H-6, H-6' (CH₂-O) | ~3.70 | Triplet | 2H | ~6.5 | These protons are adjacent to an electronegative oxygen atom, causing a significant downfield shift. They are split into a triplet by the neighboring H-5 methylene protons. |
| H-3a, H-3b (CH₂-N) | ~3.2-3.4 | Multiplet | 2H | - | These diastereotopic protons are adjacent to the nitrogen atom of the lactam ring and are coupled to the H-4 proton, resulting in a complex multiplet. |
| H-5, H-5' (CH₂-C4) | ~1.6-1.8 | Multiplet | 2H | - | These protons of the ethyl side chain are coupled to both the H-6 methylene protons and the H-4 methine proton, leading to a complex multiplet. |
| H-4 (CH) | ~2.3-2.5 | Multiplet | 1H | - | This methine proton is coupled to the protons on C-3, C-5, and C-5', resulting in a complex multiplet. Its position is influenced by the adjacent alkyl and lactam functionalities. |
| H-2a, H-2b (CH₂-C=O) | ~2.1-2.3 | Multiplet | 2H | - | These diastereotopic protons are adjacent to the carbonyl group and are coupled to the H-3 protons, giving rise to a multiplet. |
| OH | Variable | Broad Singlet | 1H | - | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
Comparative ¹H NMR Spectral Analysis
To contextualize the predicted spectrum of 4-(2-Hydroxyethyl)pyrrolidin-2-one, a comparison with the experimental spectra of its structural isomers and the parent pyrrolidin-2-one is highly instructive.
Pyrrolidin-2-one
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=12025&t=l", imagescale=true, label=""]; caption [label="Molecular Structure of Pyrrolidin-2-one", fontsize=10]; }
Caption: Molecular Structure of Pyrrolidin-2-one.[3][4][5]
The ¹H NMR spectrum of the parent lactam, pyrrolidin-2-one, is significantly simpler. In CDCl₃, it typically displays three signals: a broad singlet for the NH proton, a triplet for the two protons at C-5 adjacent to the nitrogen, a triplet for the two protons at C-3 adjacent to the carbonyl group, and a multiplet for the two protons at C-4. The symmetry of the unsubstituted ring leads to this straightforward pattern.
N-(2-Hydroxyethyl)pyrrolidin-2-one
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=76980&t=l", imagescale=true, label=""]; caption [label="Molecular Structure of N-(2-Hydroxyethyl)pyrrolidin-2-one", fontsize=10]; }
Caption: Molecular Structure of N-(2-Hydroxyethyl)pyrrolidin-2-one.[6][7][8][9]
This regioisomer, where the hydroxyethyl group is attached to the nitrogen atom, presents a markedly different ¹H NMR spectrum. The key differences are:
-
Absence of NH Proton: The substitution on the nitrogen eliminates the broad NH signal.
-
Shifted Pyrrolidinone Ring Protons: The protons on the pyrrolidinone ring will have different chemical shifts compared to the 4-substituted isomer due to the electronic influence of the N-substituent.
-
Distinct Methylene Signals: The two methylene groups of the hydroxyethyl side chain will appear as distinct triplets, with the one closer to the nitrogen (N-CH₂) being more downfield than the one closer to the hydroxyl group (O-CH₂).
This comparison underscores the sensitivity of ¹H NMR to the precise location of functional groups within a molecule.
Experimental Protocol for ¹H NMR Spectroscopy
For the acquisition of high-quality ¹H NMR spectra, the following general protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and pulse width to achieve a good signal-to-noise ratio.
-
For complex spectra, consider performing two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of protons and their attached carbons.
-
Caption: A generalized workflow for acquiring and analyzing ¹H NMR spectra.
Conclusion
The interpretation of the ¹H NMR spectrum of 4-(2-Hydroxyethyl)pyrrolidin-2-one, though based on prediction in this guide, provides a solid foundation for its structural characterization. The comparative analysis with its parent compound and a key regioisomer effectively demonstrates how subtle changes in molecular architecture are reflected in the ¹H NMR spectrum. For researchers in drug development and related scientific fields, a meticulous approach to NMR spectral interpretation, as outlined here, is indispensable for the validation and progression of new chemical entities.
References
-
Factors Affecting Chemical Shift in Proton NMR Spectroscopy. (2025, April 27). Retrieved from [Link]
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ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]
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Factors Influencing Chemical Shifts. (n.d.). In NMR Peak Area: Integr. Retrieved from [Link]
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PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
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PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
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University of Calgary. (n.d.). H-NMR Chemical Shifts. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
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Mestrelab Research. (n.d.). Mnova Predict. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Save My Exams. (2025, January 4). Proton (1H) NMR Spectroscopy (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
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Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]
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NMRFx Analyst. (n.d.). Chemical Shift Prediction. Retrieved from [Link]
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SMART NMR. (n.d.). Retrieved from [Link]
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PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]
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NMRtist. (n.d.). Retrieved from [Link]
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Sajed, T., et al. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
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Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
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AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
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H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. (n.d.). Retrieved from [Link]
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Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]
-
Le, T. N., et al. (2023, February 18). synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl. The University of Danang - Journal of Science and Technology, 21(2.1), 38-46. [Link]
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PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)-2-pyrrolidinone. Retrieved from [Link]
-
iChemical. (n.d.). N-(2-Hydroxyethyl)pyrrolidine, CAS No. 2955-88-6. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... [Image]. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]
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ResearchGate. (n.d.). Nuclear magnetic resonance (1H NMR) spectrum of 2-hydroxyethyl... [Image]. Retrieved from [Link]
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FTIR analysis and peak assignment for 4-(2-Hydroxyethyl)pyrrolidin-2-one
Technical Guide: FTIR Analysis & Peak Assignment for 4-(2-Hydroxyethyl)pyrrolidin-2-one
Executive Summary & Molecule Profile
4-(2-Hydroxyethyl)pyrrolidin-2-one (4-HEP) is a critical chiral intermediate often utilized in the synthesis of "racetam" class nootropics (e.g., Brivaracetam, Piracetam derivatives).[1] Unlike its common isomer, N-(2-Hydroxyethyl)-2-pyrrolidone (N-HEP) , the 4-substituted variant retains a secondary amide functionality (N-H) on the lactam ring.[1]
This structural distinction creates a unique and challenging FTIR profile. The molecule possesses two hydrogen-bond donors (Amide N-H and Alcohol O-H) and one strong acceptor (Lactam C=O).[1] In neat samples, these groups form a complex intermolecular network, resulting in significant spectral broadening that can mask impurities.
This guide compares the Attenuated Total Reflectance (ATR) method against Transmission (Solution) FTIR to demonstrate why protocol selection is critical for accurate characterization.
Comparative Analysis: Sample Preparation Techniques
The choice of sampling technique fundamentally alters the spectral data quality for hydrogen-bonded lactams.
Method A: Diamond ATR (Neat)
-
Mechanism: The sample is pressed directly onto a diamond crystal. The evanescent wave penetrates only 1–2 µm.
-
Observation: Extensive intermolecular hydrogen bonding remains intact.[1]
-
Result: The O-H and N-H regions merge into a single, broad "blob" (3100–3500 cm⁻¹), making it difficult to confirm the presence of the secondary amine.
Method B: Transmission (Dilute Solution)
-
Mechanism: The sample is dissolved in a non-polar solvent (e.g., CHCl₃ or CCl₄) at low concentration (<0.01 M) and placed in a liquid cell (CaF₂ or NaCl windows).
-
Observation: Intermolecular H-bonds are broken; intramolecular bonds remain.[1]
-
Result: The "blob" resolves into distinct, sharp bands for "Free" N-H and "Free" O-H, providing structural proof of the 4-substitution pattern.
Performance Comparison Table
| Feature | ATR (Neat Solid/Oil) | Transmission (Dilute CHCl₃) |
| Workflow Speed | < 2 Minutes (High Throughput) | 15–30 Minutes (High Precision) |
| H-Bonding State | Aggregated (Intermolecular) | Monomeric (Isolated) |
| 3300 cm⁻¹ Region | Broad, unresolved envelope | Sharp, distinct N-H and O-H peaks |
| C=O[1][2] Position | Lower (Red-shifted by H-bonding) | Higher (Blue-shifted, ~1700 cm⁻¹) |
| Primary Use | Routine ID, Incoming QC | Structural Elucidation, Impurity Detection |
Detailed Peak Assignment
The following assignments are based on the structural integration of a gamma-lactam core and a primary alcohol tail .
Region 1: The High-Frequency "Donor" Region (3600–3100 cm⁻¹)
This is the most critical region for distinguishing 4-HEP from N-substituted impurities.[1]
-
3400–3500 cm⁻¹ (O-H Stretch): In dilute solution, this appears sharp. In ATR, it is the broad shoulder of the main envelope.
-
3100–3300 cm⁻¹ (N-H Stretch): Characteristic of the secondary amide (lactam).
-
Note: If you see only O-H and no N-H, you likely have the N-substituted isomer (N-HEP).[1]
-
Region 2: The Carbonyl "Acceptor" Region (1800–1600 cm⁻¹)
-
1680–1700 cm⁻¹ (Lactam C=O): The dominant feature.
-
ATR Shift: Appears lower (~1660–1680 cm⁻¹) due to H-bonding.[1]
-
Solution Shift: Appears higher (~1695–1710 cm⁻¹) as the "free" carbonyl.
-
Diagnostic: A doublet here often indicates a mixture of conformers or partial hydrolysis (ring opening).
-
Region 3: The Fingerprint & Backbone (1500–1000 cm⁻¹)
-
1420–1460 cm⁻¹ (CH₂ Scissoring): Ring methylene deformations.[1]
-
1260–1290 cm⁻¹ (C-N Stretch): Amide III band, mixed with N-H bending.
-
1050–1080 cm⁻¹ (C-O Stretch): Primary alcohol stretch.[1] Strong and distinct.
Visualization: Analytical Logic & H-Bonding
The following diagrams illustrate the decision process for analysis and the spectral logic.
Figure 1: Analytical decision tree for selecting the correct FTIR modality based on data requirements.
Figure 2: Spectral logic showing how functional groups contribute to the signal and how H-bonding interferes.
Experimental Protocol: Self-Validating Workflows
Protocol A: High-Precision Solution FTIR (Recommended for Validation)
-
Blank Preparation:
-
Fill a 0.1 mm pathlength NaCl or CaF₂ liquid cell with pure spectroscopic grade Chloroform (CHCl₃).[1]
-
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Ensure the region 3600–3000 cm⁻¹ is flat (no water contamination).
-
-
Sample Preparation:
-
Weigh ~10 mg of 4-(2-Hydroxyethyl)pyrrolidin-2-one.[1]
-
Dissolve in 10 mL of CHCl₃ (Concentration ~1 mg/mL).
-
Why? This high dilution prevents molecules from sticking together (dimerizing), allowing you to see the "true" bond vibrations.
-
-
Acquisition:
-
Flush the cell with the sample solution.
-
Acquire spectrum (32 scans).[1]
-
Critical Step: Perform a spectral subtraction (Sample – Solvent) if the solvent peaks are obscuring the fingerprint region.
-
-
Analysis Criteria:
Protocol B: Rapid ATR (Routine QC)
-
Crystal Check: Ensure the diamond crystal is clean. Run a background scan.[3]
-
Deposition: Place 1 drop (liquid) or 5 mg (solid) of the sample on the crystal.
-
Pressure: Apply maximum pressure using the anvil to ensure good optical contact.
-
Correction: Apply "ATR Correction" in your software (e.g., OPUS, OMNIC) to adjust for penetration depth intensity variance.
-
Validation: Verify the Carbonyl peak is centered at 1660–1680 cm⁻¹. If it shifts >20 cm⁻¹ higher, check for water contamination or lack of contact.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard text for lactam/alcohol assignments).
-
NIST Chemistry WebBook. IR Spectrum of N-(2-Hydroxyethyl)-2-pyrrolidone (Isomer Comparison). National Institute of Standards and Technology.[4] [Link][1][4]
-
Specac Ltd. (2023).[1] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling.[Link]
-
Pike Technologies. ATR Correction Factors and Penetration Depth Theory.[Link][1]
Sources
Mass spectrometry fragmentation patterns of hydroxyethyl pyrrolidinones
Executive Summary
The accurate characterization of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) and its derivatives is critical in pharmaceutical development, particularly as impurities in polyvinylpyrrolidone (PVP) excipients or as degradation products of nootropic agents (e.g., Piracetam analogs).[1][2][3] This guide provides a comparative analysis of HEP fragmentation under Electron Ionization (EI) and Electrospray Ionization (ESI) , offering definitive mechanistic pathways to distinguish HEP from structural isomers.
Part 1: Structural Context & Ionization Modalities[1][2][3]
The choice of ionization technique dictates the observed spectral fingerprint. For hydroxyethyl pyrrolidinones, the stability of the lactam ring versus the labile hydroxyethyl side chain creates distinct behaviors in GC-MS (EI) versus LC-MS (ESI).
Comparative Ionization Workflow
The following diagram illustrates the divergent workflows and information yield for each modality.
Figure 1: Decision matrix for ionization techniques.[1][2][3] EI provides structural fingerprinting via in-source fragmentation, while ESI preserves the molecular ion for controlled MS/MS elucidation.[1]
Part 2: Mechanistic Fragmentation Analysis
Electron Ionization (EI) - The "Hard" Pathway
In GC-MS (70 eV), the molecular ion (
-
Primary Mechanism (Side-Chain Cleavage): The most diagnostic cleavage is the loss of the hydroxymethyl radical (
, 31 Da). Thisngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -cleavage is driven by the stability of the resulting N-methylene-pyrrolidinium cation.[1][2] -
Secondary Mechanism (Ring Degradation): Subsequent losses involve the pyrrolidone ring, specifically the loss of CO (28 Da) and ethylene (
, 28 Da).
Key EI Diagnostic Ions:
-
m/z 98 (Base Peak):
.[1][2] Confirms the hydroxyethyl tail.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -
m/z 86: Loss of the acetyl group or ring opening.
-
m/z 44: Characteristic amine fragment (
).[1][2]ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Electrospray Ionization (ESI) - The "Soft" Pathway
In LC-MS/MS, the protonated precursor
-
Pathway A (Dehydration): The primary alcohol facilitates a neutral loss of water (
, 18 Da), generating a cyclic iminium ion or a vinyl-pyrrolidone species at m/z 112 . -
Pathway B (Ring Opening): High collision energies open the lactam ring, often leading to losses of CO (28 Da) from the carbonyl center.
Mechanistic Pathway Diagram
Figure 2: ESI-MS/MS fragmentation cascade for N-(2-hydroxyethyl)-2-pyrrolidone. The m/z 112 ion is the primary quantifier transition.
Part 3: Isomeric Differentiation
A critical challenge in drug development is distinguishing HEP from its structural isomers, such as N-ethyl-succinimide or N-methyl-piperidone .[1][2][3]
| Feature | N-(2-hydroxyethyl)-2-pyrrolidone | N-ethyl-succinimide | Differentiation Logic |
| MW | 129.16 | 141.17 (homolog) / 127 (analog) | Precursor mass distinct for homologs.[1][2][3] |
| Base Peak (EI) | m/z 98 ( | m/z 56 ( | Succinimides cleave at the carbonyls; HEP cleaves the side chain. |
| Neutral Loss (ESI) | 18 Da ( | 28 Da ( | Succinimides lack the -OH group required for dehydration.[1][2] |
| Ring Stability | High (Lactam) | Moderate (Imide) | Imides undergo double decarbonylation more readily.[1][3] |
Critical Insight: The loss of 31 Da (EI) or 18 Da (ESI) is the specific "fingerprint" for the hydroxyethyl moiety. If these losses are absent, the analyte is likely a ring-expanded isomer or lacks the terminal hydroxyl group.
Part 4: Validated Experimental Protocols
Protocol A: LC-MS/MS Structural Elucidation
Use this protocol for trace impurity analysis in aqueous matrices.[1][2][3]
-
Column Selection: Use a Polar C18 or HILIC column (e.g., Waters Cortecs T3, 2.1 x 100mm).
-
Mobile Phase:
-
MS Source Parameters (ESI+):
-
Validation Check: Monitor the 130
112 transition. If the ratio of 112/84 varies >15% between samples, check for co-eluting isomers.
Protocol B: GC-MS Library Matching
Use this protocol for raw material purity checks.
-
Inlet: Split 10:1, 250°C.
-
Scan Range: 35–300 amu.
-
Data Analysis: Extract ion chromatogram (EIC) for m/z 98. Confirm absence of m/z 113 (indicative of oxidation products).
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2][3] N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. [Link]
-
PubChem. (2023).[1][2][3] 1-(2-Hydroxyethyl)-2-pyrrolidinone Compound Summary. National Center for Biotechnology Information.[1][2][3] [Link]
-
ResearchGate. (2015).[1][2][3] Fragmentation reactions using electrospray ionization mass spectrometry: Structural elucidation of synthetic products.[6][Link]
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- 4. Dissociation Technique Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Reactivity of 4-(2-Hydroxyethyl)pyrrolidin-2-one and 2-Pyrrolidone
Introduction
In the landscape of heterocyclic chemistry, particularly within drug discovery and materials science, lactams serve as foundational scaffolds. Among these, the five-membered γ-lactam, 2-pyrrolidone, is a ubiquitous structural motif and a versatile synthetic intermediate.[1] Its derivatives are integral to a range of pharmaceuticals, including the racetam family of cognitive enhancers.[1] This guide provides an in-depth comparative analysis of the reactivity of the unsubstituted 2-pyrrolidone and its C4-substituted analogue, 4-(2-Hydroxyethyl)pyrrolidin-2-one.
The introduction of a hydroxyethyl group at the C4 position fundamentally alters the molecule's chemical personality. While both compounds share the core lactam functionality, the presence of a primary alcohol in 4-(2-Hydroxyethyl)pyrrolidin-2-one introduces a secondary, highly versatile reactive site. This comparison will dissect the structural nuances, electronic effects, and steric factors that govern their respective reactivities in key synthetic transformations. For researchers and drug development professionals, understanding these differences is paramount for strategic molecular design, reaction optimization, and the prevention of undesirable side reactions.
This document moves beyond a simple catalog of reactions, offering insights into the causality behind experimental choices and providing validated protocols to guide laboratory practice.
Structural and Electronic Properties: A Tale of Two Molecules
The reactivity of any chemical entity is intrinsically linked to its structure and electronic landscape. While both molecules are built upon the same pyrrolidinone ring, the C4-substituent is the critical point of differentiation.
The lactam moiety in both compounds features an amide bond within a five-membered ring. This cyclic amide possesses a resonance structure that delocalizes the nitrogen lone pair into the carbonyl group, rendering the nitrogen less basic and the N-H proton acidic. Both molecules can act as hydrogen bond donors (via the N-H group) and acceptors (via the carbonyl oxygen).[2]
The key distinction arises from the hydroxyethyl group in 4-(2-Hydroxyethyl)pyrrolidin-2-one. This substituent introduces:
-
A Primary Alcohol: A nucleophilic site capable of undergoing esterification, etherification, and oxidation.
-
Increased Polarity and Hydrophilicity: The hydroxyl group enhances water solubility and can participate in additional hydrogen bonding, both inter- and intramolecularly.[3]
-
Potential for Intramolecular Interactions: The hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen, which may influence the conformation and reactivity of the pyrrolidone ring.
Comparative Physicochemical Properties
| Property | 2-Pyrrolidone | 4-(2-Hydroxyethyl)pyrrolidin-2-one | Rationale for Difference |
| Molecular Formula | C₄H₇NO[4] | C₆H₁₁NO₂[5] | Addition of a C₂H₄O group. |
| Molar Mass | 85.11 g/mol [1] | 129.16 g/mol [5] | Addition of a C₂H₄O group. |
| Boiling Point | 245 °C[1] | ~347 °C (Predicted) | Increased mass and hydrogen bonding capability lead to stronger intermolecular forces. |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | 49.3 Ų | The additional hydroxyl group significantly increases the polar surface area. |
| Hydrogen Bond Donors | 1 (N-H) | 2 (N-H, O-H) | Presence of the hydroxyl group. |
| Hydrogen Bond Acceptors | 1 (C=O) | 2 (C=O, O-H) | Presence of the hydroxyl group. |
Comparative Reactivity Analysis
The differing structural features directly translate into distinct reactivity profiles. We will explore this through several key classes of reactions.
N-H Acidity and Deprotonation
The first step in many transformations, such as N-alkylation and anionic ring-opening polymerization, is the deprotonation of the lactam nitrogen to form a lactamate anion. This is typically achieved using a strong, non-nucleophilic base like sodium hydride (NaH).
The acidity of the N-H proton is a critical parameter. For 2-pyrrolidone, the hydrogen on the nitrogen is relatively active and susceptible to substitution.[4] In 4-(2-Hydroxyethyl)pyrrolidin-2-one, the presence of the nearby hydroxyl group can lead to a competitive deprotonation event. The use of two or more equivalents of a strong base may be necessary to deprotonate both the N-H and O-H groups if subsequent reaction at the nitrogen is desired. Alternatively, protection of the hydroxyl group is a common strategy to ensure regioselectivity.
N-Alkylation and N-Acylation
These are fundamental reactions for introducing substituents onto the lactam nitrogen. The general mechanism involves the nucleophilic attack of the nitrogen atom (or its conjugate base, the lactamate anion) on an alkyl halide or an acyl chloride.[4][6]
-
2-Pyrrolidone: Reactivity is straightforward. The nitrogen acts as the sole nucleophilic center (besides the carbonyl oxygen, which is less reactive). N-alkylation with alkyl halides in the presence of a base proceeds readily to form N-alkyl pyrrolidones.[4] Similarly, N-acylation with acyl chlorides or anhydrides yields N-acyl pyrrolidones.[7]
-
4-(2-Hydroxyethyl)pyrrolidin-2-one: Reactivity is more complex due to the two nucleophilic sites: the lactam nitrogen and the hydroxyl oxygen.
-
Competition: Without a protecting group strategy, reaction with an electrophile like an alkyl halide or acyl chloride can lead to a mixture of N-substituted, O-substituted, and potentially di-substituted products.
-
Regioselectivity: Achieving selective N-alkylation or N-acylation often requires protecting the hydroxyl group (e.g., as a silyl ether or benzyl ether), performing the nitrogen modification, and then deprotecting. In some cases, intramolecular acyl migration from oxygen to nitrogen has been observed, which can complicate product profiles.[8]
-
Ring-Opening Polymerization (ROP)
2-Pyrrolidone can undergo anionic ring-opening polymerization (AROP) at moderate temperatures (40–50 °C) in the presence of a strong base and an activator to form Nylon-4, a hydrophilic and crystalline polymer.[9] The propagation step involves the nucleophilic attack of a lactamate anion on the carbonyl group of a monomer or the growing polymer chain.[9]
For 4-(2-Hydroxyethyl)pyrrolidin-2-one, the propensity for ROP is less documented. However, two factors may influence the reaction:
-
Steric Hindrance: The substituent at the C4 position could sterically hinder the approach of the propagating chain, potentially slowing the rate of polymerization compared to the unsubstituted monomer.[10][11][12]
-
Side Reactions: The free hydroxyl group could interfere with the anionic polymerization mechanism, for instance, by protonating the lactamate anion and terminating the chain. Therefore, polymerization would likely require the protected form of the monomer.
Reactions of the Hydroxyl Group
This entire class of reactions is exclusive to 4-(2-Hydroxyethyl)pyrrolidin-2-one and represents its primary advantage in terms of synthetic versatility. The primary alcohol can be transformed into a wide array of functional groups, allowing it to be used as a handle for further molecular elaboration.
-
Esterification: Reaction with carboxylic acids (under Fischer conditions), acyl chlorides, or anhydrides will form esters at the terminus of the ethyl side chain.
-
Etherification: Deprotonation with a base followed by reaction with an alkyl halide (Williamson ether synthesis) yields ethers.
-
Oxidation: Selective oxidation can convert the primary alcohol to an aldehyde or a carboxylic acid, providing a key site for conjugation or further derivatization.
These reactions enable the tethering of 4-(2-Hydroxyethyl)pyrrolidin-2-one to other molecules, polymers, or surfaces, making it a valuable building block in medicinal chemistry and materials science.
Experimental Protocols and Data
To provide a practical context for the discussed reactivity, this section details standardized protocols for key transformations.
Protocol 1: N-Acylation of 2-Pyrrolidone with Benzoyl Chloride
This protocol describes a standard procedure for the N-acylation of the parent lactam.
Objective: To synthesize N-Benzoyl-2-pyrrolidone.
Methodology:
-
Preparation: To a dry, 250 mL round-bottom flask under an inert nitrogen atmosphere, add 2-pyrrolidone (5.0 g, 58.7 mmol) and 100 mL of anhydrous dichloromethane (DCM).
-
Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (9.0 mL, 64.6 mmol, 1.1 eq.) to the stirred solution.
-
Acylation: In a separate flask, dissolve benzoyl chloride (7.5 mL, 64.6 mmol, 1.1 eq.) in 20 mL of anhydrous DCM. Add this solution dropwise to the cooled pyrrolidone mixture over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Protocol 2: Selective O-Esterification of 4-(2-Hydroxyethyl)pyrrolidin-2-one
This protocol demonstrates the selective acylation of the hydroxyl group, leaving the lactam N-H intact.
Objective: To synthesize 2-(2-oxopyrrolidin-4-yl)ethyl acetate.
Methodology:
-
Preparation: In a 100 mL round-bottom flask, dissolve 4-(2-Hydroxyethyl)pyrrolidin-2-one (5.0 g, 38.7 mmol) in 40 mL of anhydrous pyridine and cool to 0 °C.
-
Acylation: Add acetic anhydride (4.0 mL, 42.6 mmol, 1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts and wash with 1M CuSO₄ solution to remove pyridine (3 x 50 mL), followed by brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can be further purified by column chromatography on silica gel.
Summary of Expected Reactivity
| Reaction Type | 2-Pyrrolidone | 4-(2-Hydroxyethyl)pyrrolidin-2-one | Key Considerations |
| N-Alkylation | High yield, single product.[4] | Potential mixture of N- and O-alkylated products. | Protection of the -OH group is recommended for selectivity. |
| N-Acylation | High yield, single product. | Potential mixture of N- and O-acylated products. | O- to N-acyl migration is possible under certain conditions.[8] |
| O-Esterification | Not Applicable | High yield with appropriate reagents (e.g., anhydrides). | N-H group is less nucleophilic than the primary -OH under neutral/mildly basic conditions. |
| Anionic ROP | Well-established process.[9] | Potentially slower due to steric hindrance; -OH interferes. | Monomer protection is likely required. |
| Hydrolysis | Forms 4-aminobutyric acid.[4] | Forms 4-amino-5-hydroxyhexanoic acid. | Rates are expected to be similar, with minor electronic effects from the substituent. |
Conclusion
The comparison between 2-pyrrolidone and 4-(2-Hydroxyethyl)pyrrolidin-2-one is a clear illustration of how a single functional group modification can dramatically expand the synthetic utility of a core scaffold.
-
2-Pyrrolidone remains a workhorse for applications requiring a simple, robust lactam core. Its reactivity is predictable and primarily centered on the lactam nitrogen, making it ideal for synthesizing N-substituted derivatives like N-vinylpyrrolidone or N-methylpyrrolidone.[13]
-
4-(2-Hydroxyethyl)pyrrolidin-2-one , by contrast, is a bifunctional building block. While it retains the fundamental reactivity of the pyrrolidone ring, the addition of the hydroxyl group introduces a second, orthogonal reactive handle. This dual functionality is a significant asset in drug development and polymer chemistry, allowing for the creation of more complex architectures, such as drug conjugates, functionalized polymers, and branched structures. However, this versatility comes at the cost of increased complexity in synthesis design; chemists must employ strategic use of protecting groups or carefully controlled reaction conditions to achieve regioselectivity and avoid unwanted side products.
Ultimately, the choice between these two molecules is dictated by the specific synthetic goal. For direct and uncomplicated modification of the lactam nitrogen, 2-pyrrolidone is the superior choice. For constructing more elaborate molecules where the pyrrolidone serves as a scaffold for further functionalization, the enhanced versatility of 4-(2-Hydroxyethyl)pyrrolidin-2-one is invaluable.
References
-
Sondari, et al. (n.d.). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. PMC. [Link]
-
De Vreese, et al. (n.d.). Bio-based N-alkyl-2-pyrrolidones by Pd-catalyzed reductive N-alkylation and decarboxylation of glutamic acid. Green Chemistry (RSC Publishing). [Link]
-
Ataman Kimya. (n.d.). 2-PYRROLIDONE. [Link]
-
ResearchGate. (n.d.). (PDF) Mild and Regioselective N -Alkylation of 2-Pyridones in Water. [Link]
-
ACS Omega. (2025, December 26). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. [Link]
-
Wikipedia. (n.d.). 2-Pyrrolidone. [Link]
-
PMC. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]
-
Ch.imperial. (n.d.). Alkylations of N-allyl-2-lithiopyrrolidines. Several analogies to reactions of N-methyl compounds and one surprise. [Link]
- Google Patents. (n.d.).
-
PMC. (n.d.). Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]
-
PMC. (2022, June 27). One-Pot Diastereoselective Synthesis of Pyrrolopiperazine-2,6-diones by a Ugi/Nucleophilic Substitution/N-Acylation Sequence. [Link]
-
ResearchGate. (2025, August 6). Sequential nucleophilic addition/1,2-rearrangement of N-iminolactam: A ring-contractive strategy for the synthesis of 2-acyl pyrrolidines. [Link]
-
HETEROCYCLES. (1995). STUDIES ON THE ALKYLATION OF CHIRAL, NON-RACEMIC, TRICYCLIC PYRROLIDINONES. [Link]
-
Chemistry Learner. (2024, April 12). Steric Hindrance: Definition, Factors, & Examples. [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. [Link]
-
PubChemLite. (n.d.). 4-(2-hydroxyethyl)pyrrolidin-2-one (C6H11NO2). [Link]
-
ACS Publications - ACS.org. (2023, October 4). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides | Organic Letters. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate. [Link]
-
Oreate AI Blog. (2026, January 15). Understanding Steric Hindrance: The Invisible Force in Chemistry. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units. [Link]
-
ResearchGate. (2025, November 13). Synthesis of N-vinyl pyrrolidone by acetylene process in a microreactor. [Link]
-
PMC. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]
-
Rsc.org. (2019, October 16). a novel value chain for the production of N-vinyl-2-pyrrolidones from biogenic acids. [Link]
- Google Patents. (n.d.).
-
industrialchemicals.gov.au. (2015, September 23). FULL PUBLIC REPORT 2-Pyrrolidinone, 1-(2-hydroxyethyl). [Link]
-
lookchem. (n.d.). Cas 3445-11-2,N-(2-Hydroxyethyl)-2-pyrrolidone. [Link]
-
PubChem. (n.d.). CID 159939819 | C12H22N2O4. [Link]
-
Ashland. (n.d.). HEP - N-2-Hydroxyethyl-2-Pyrrolidone. [Link]
-
ResearchGate. (2025, August 10). Hydrogen bonding characteristics of 2-pyrrolidinone: A joint experimental and theoretical study | Request PDF. [Link]
-
PubChem. (n.d.). 4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 152807. [Link]
-
Rsc.org. (n.d.). A Novel Value Chain for the Production of N-Vinyl-2-Pyrrolidones from Biogenic Acids. [Link]
-
RSC Publishing. (n.d.). Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study. [Link]
-
PubChem. (n.d.). (R)-(+)-4-Hydroxy-2-pyrrolidinone | C4H7NO2 | CID 185505. [Link]
Sources
- 1. 2-Pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. Hydrogen bonding characteristics of 2-pyrrolidinone: a joint experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Ethyl 4-[(2-hydroxyethyl)amino]-2-(4-methoxyphenyl)-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Pyrrolidinone: Synthesis method and chemical reaction_Chemicalbook [chemicalbook.com]
- 5. PubChemLite - 4-(2-hydroxyethyl)pyrrolidin-2-one (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steric Hindrance: Definition, Factors, & Examples [chemistrylearner.com]
- 11. Pyrrole studies. Part 28. The effect of steric hindrance upon the reaction of 2-vinylpyrroles with dimethyl acetylenedicarboxylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog [oreateai.com]
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High-Precision Purity Verification of Lactam Intermediates via GC-MS
Executive Summary: The Lactam Analysis Paradox
Lactam intermediates—ranging from simple solvents like N-methyl-2-pyrrolidone (NMP) to complex antibiotic precursors like 6-aminopenicillanic acid (6-APA)—present a distinct analytical paradox. While HPLC-UV is the industry standard for quantitative assay due to the thermal instability of the lactam ring, it often lacks the specificity to identify unknown volatile impurities or residual reagents.
GC-MS fills this critical gap. It is not the primary tool for potency, but it is the forensic tool for purity. It excels at identifying process-related impurities (PRIs) that co-elute in LC methods. However, successful GC-MS analysis of lactams requires a bifurcated strategy: direct injection for stable, simple lactams, and silylation derivatization for thermally labile beta-lactams.
This guide details the decision matrix, comparative performance, and validated protocols for both approaches.
Comparative Analysis: GC-MS vs. Alternatives
The choice of method depends on the specific "purity" question being asked. Is it main-peak assay (HPLC) or impurity profiling (GC-MS)?
Table 1: Performance Matrix for Lactam Purity Verification
| Feature | GC-MS (EI Source) | HPLC-UV (DAD) | LC-MS (ESI/Q-TOF) |
| Primary Utility | Identification of volatile/semi-volatile impurities & residual solvents. | Quantitative assay (Potency) & non-volatile impurity tracking. | Identification of non-volatile, thermally unstable degradants. |
| Lactam Compatibility | Conditional. Simple lactams (NVP, NMP) are fine. Complex beta-lactams require derivatization to prevent ring opening. | High. Ambient temperature analysis preserves the lactam ring. | High. Soft ionization prevents in-source fragmentation. |
| Limit of Detection (LOD) | Excellent (ppb range) for volatile impurities. | Good (ppm range), dependent on chromophore extinction coefficient. | Excellent (ppt-ppb range), but subject to matrix suppression. |
| Structural ID Power | Superior. NIST library matching provides instant ID of unknown side-products. | Poor. Retention time matching only. | Good. Requires MS/MS interpretation; no universal library like NIST. |
| Throughput | High (10–20 min runs). | Moderate (20–40 min runs). | Moderate to Low. |
Strategic Methodology: The Bifurcated Workflow
As an expert practitioner, you must categorize your intermediate before selecting the protocol.
Category A: Simple Lactams (Thermally Stable)
-
Examples: N-Methyl-2-pyrrolidone (NMP), N-Vinyl-2-pyrrolidone (NVP), 2-Pyrrolidone.[1]
-
Risk: Low.[2] These boil without decomposing.
-
Method: Direct Injection.
Category B: Complex/Beta-Lactams (Thermally Labile)
-
Examples: 6-APA, 7-ACA, Penicillin G intermediates.
-
Risk: High. The strained 4-membered ring opens at GC injector temperatures (>200°C), yielding false impurity peaks.
Visualization: Method Selection Workflow
The following diagram illustrates the decision logic and critical control points for analyzing lactam intermediates.
Caption: Decision matrix for selecting direct injection vs. silylation derivatization based on lactam thermal stability.
Detailed Experimental Protocols
Protocol A: Derivatization for Beta-Lactams (The "Gold Standard")
Objective: Replace active hydrogens (NH, OH, COOH) with trimethylsilyl (TMS) groups to increase volatility and thermal stability.
Reagents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane). Note: TMCS acts as a catalyst for sterically hindered sites.
-
Anhydrous Pyridine (Acid scavenger and solvent).
-
Internal Standard: Dodecane or a deuterated analog.
Step-by-Step:
-
Sample Prep: Weigh 5 mg of the lactam intermediate into a 2 mL GC vial.
-
Drying: If the sample contains moisture, dry under a gentle stream of nitrogen. Crucial: Silylation reagents react explosively with water.
-
Reagent Addition: Add 100 µL of Anhydrous Pyridine and 100 µL of BSTFA + 1% TMCS.
-
Reaction: Cap tightly (PTFE/Silicone septa). Vortex for 30 seconds.
-
Incubation: Heat the vial at 60°C for 30 minutes in a heating block.
-
Why? Amide hydrogens in lactams are slow to react. Heat drives the reaction to completion.
-
-
Injection: Inject 1 µL into the GC-MS.
Protocol B: Instrument Parameters (Agilent 7890/5977 or equivalent)
| Parameter | Setting | Causality / Rationale |
| Column | Rtx-5MS or DB-5MS (30m x 0.25mm x 0.25µm) | Low-polarity phase minimizes interaction with polar lactam residues. |
| Inlet Temp | 250°C (Derivatized) / 200°C (Direct) | High enough to flash-vaporize, but minimized to prevent pyrolysis. |
| Split Ratio | 1:20 to 1:50 | Prevents column saturation; improves peak shape for polar compounds. |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS vacuum stability. |
| Oven Program | 60°C (1 min) → 15°C/min → 300°C (5 min) | Slow ramp separates volatile impurities from the main lactam peak. |
| MS Source | EI (70 eV), 230°C | Standard ionization for NIST library matching. |
Scientific Integrity: Self-Validating Systems
To ensure the "Trustworthiness" of your data, you must implement these checks:
-
The "TMS Count" Validation: When analyzing the mass spectrum of a derivatized lactam, you must verify the molecular ion.
-
Calculation:
. -
Where
is the number of active hydrogens replaced. If you see a mix of mono-TMS and di-TMS peaks, your derivatization was incomplete (increase time/temp).
-
-
System Suitability (Tailing Factor): Lactams are prone to tailing due to interaction with silanols in the column.
-
Requirement: The tailing factor (
) of the main peak must be . -
Fix: If
, trim the column guard or re-deactivate the inlet liner with BSTFA injections.
-
-
Blank Subtraction: BSTFA degrades over time to form siloxane artifacts. Always run a "Reagent Blank" (Pyridine + BSTFA, heated) to identify background peaks that must be subtracted from the sample data.
References
-
Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.Link
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis: Volatile Mutagenic Impurities.Link
-
California Institute of Technology. (n.d.). Preparation of TMS Derivatives for GC/MS using BSTFA.Link
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC: Silylation Protocols.Link
-
National Institutes of Health (NIH). (2024). Comprehensive stability analysis of β-lactams in in vitro media using LC-MS/MS.Link
Sources
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- 3. scribd.com [scribd.com]
- 4. scispace.com [scispace.com]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
X-ray crystallography data for 4-(2-Hydroxyethyl)pyrrolidin-2-one
Structural Dynamics & Solid-State Analysis: 4-(2-Hydroxyethyl)pyrrolidin-2-one vs. N-Substituted Analogues
Executive Summary & Structural Context
In the development of pyrrolidone-based pharmacophores (e.g., racetam nootropics or chiral synthons), the position of the hydroxyethyl substituent dictates the solid-state landscape. This guide compares the crystallographic properties of 4-(2-Hydroxyethyl)pyrrolidin-2-one (4-HEP) against its widely used isomer, N-(2-Hydroxyethyl)-2-pyrrolidone (N-HEP) , and the parent scaffold 2-Pyrrolidone .[1]
The Core Problem: While N-HEP is a widely available solvent that exists as a liquid or low-melting solid (MP ~19–21°C) due to the loss of the amide hydrogen donor, 4-HEP retains the critical N–H moiety.[1] This structural retention allows 4-HEP to form robust intermolecular hydrogen bond networks (supramolecular synthons), rendering it a stable solid at room temperature but introducing significant crystallization challenges due to the conformational flexibility of the C4-alkyl tail.
This guide provides the experimental framework to isolate single crystals of 4-HEP and benchmarks its predicted lattice behavior against established analogues.
Comparative Crystallographic Data
The following table contrasts the solid-state metrics. Note that while 2-Pyrrolidone and N-HEP have well-established literature values, data for 4-HEP is derived from high-fidelity structural homology modeling of 4-substituted lactams (e.g., Levetiracetam intermediates) to guide your refinement process.[1]
| Feature | Target: 4-(2-Hydroxyethyl)pyrrolidin-2-one | Comparator A: N-(2-Hydroxyethyl)-2-pyrrolidone | Comparator B: 2-Pyrrolidone (Parent) |
| Primary H-Bond Donor | Amide N–H + Hydroxyl O–H | Hydroxyl O–H (Only) | Amide N–H |
| Crystal System | Monoclinic (Predicted P2₁/c) | Triclinic (P-1) or Amorphous Liquid | Monoclinic (P2₁/c) |
| Melting Point | 65–75°C (Est.[1] due to H-bond network) | 19–21°C (Liquid at RT) | 25°C (Hygroscopic Solid) |
| Primary Motif | R₂(8) Dimer (Amide) + Chain (OH) | Linear Chains (OH[1]···O=C) | R₂(8) Dimer (Amide) |
| Packing Coefficient | High (Efficient dimer packing) | Low (Disrupted by N-substitution) | Moderate |
| Formulation Risk | Polymorphism (Tail rotation) | Hygroscopicity / Melting | Hygroscopicity |
Technical Insight: The presence of the N–H donor in 4-HEP facilitates the formation of the classic R₂²(8) centrosymmetric dimer, a highly stable supramolecular synthon seen in Piracetam. N-HEP lacks this, relying solely on weaker OH[1]···O=C interactions, explaining its liquid state.
Structural Logic & Interaction Mapping
To understand the crystallization difficulty, we must visualize the competing forces. 4-HEP suffers from "conformational conflict"—the ring wants to stack flat, but the flexible hydroxyethyl tail demands space.
Figure 1: Comparative Hydrogen Bonding Topology. Note the lack of the primary stabilizing dimer in the N-substituted variant.
Experimental Protocol: Crystallizing the "Uncrystallizable"
4-HEP often presents as a viscous oil due to the rotational freedom of the ethyl chain inhibiting lattice nucleation. Standard evaporation will fail. You must use a Binary Anti-Solvent Vapor Diffusion method tailored for polar amphiphiles.
Phase 1: Solvent Screening (The "Golden Rule")
Do not use water or alcohols alone; the solubility is too high.
-
Good Solvents: Methanol, Acetonitrile (ACN).
-
Anti-Solvents: Diethyl ether, Hexane, Toluene.
Phase 2: The Vapor Diffusion Protocol
-
Dissolution: Dissolve 50 mg of 4-HEP oil in the minimum amount (approx. 0.2 mL) of dry Acetonitrile . ACN is preferred over methanol as it acts as a weaker H-bond acceptor, encouraging the molecule to self-associate.[1]
-
Filtration: Syringe-filter (0.22 µm PTFE) into a small inner vial (GC vial). Dust particles induce amorphous precipitation, not crystallization.
-
Chamber Assembly: Place the open inner vial inside a larger scintillation vial containing 3 mL of Toluene .
-
Why Toluene? It is non-polar enough to force precipitation but has a pi-system that can stabilize the pyrrolidone ring via CH-pi interactions during nucleation.[1]
-
-
Thermal Gradient: Seal the outer vial. Place at 4°C for 48 hours, then slowly warm to 20°C .
Phase 3: Data Collection Strategy
-
Mounting: Crystals will be hygroscopic. Mount immediately in Paratone-N oil and flash cool to 100 K . Do not collect at room temperature; the thermal motion of the hydroxyethyl tail will degrade high-angle resolution.
-
Refinement: Expect disorder in the C4-ethyl chain.[1] Use SADI or DFIX restraints in SHELXL if the terminal hydroxyl group shows high thermal ellipsoids.
Workflow Visualization
The following diagram outlines the decision logic for handling the crystallization outcome.
Figure 2: Crystallization Logic Tree for Flexible Pyrrolidone Derivatives.[1]
References
-
G. E. Delgado, et al. "Synthesis, Crystal Structure and Hydrogen-Bonding Patterns in (RS)-1-Carbamoyl Pyrrolidine-2-Carboxylic Acid."[1] Journal of Chemical Crystallography, 2012. (Establishes the R2,2(8) dimer motif in 4-substituted pyrrolidines).
-
P. Kuś, et al. "Crystal structures of two pyrrolidin-1-yl derivatives of cathinone."[1][5] Acta Crystallographica Section C, 2025. (Provides recent protocols for crystallizing flexible pyrrolidin-1-yl chains).
-
PubChem Compound Summary. "4-(2-hydroxyethyl)pyrrolidin-2-one (CID 18464561)."[1] National Center for Biotechnology Information. (Baseline chemical identifiers). [1]
-
NIST Chemistry WebBook. "N-(2-Hydroxyethyl)-2-pyrrolidone Phase Change Data." (Comparative data for the liquid N-isomer).
-
L. Dobrzycki, et al. "Pyrrolidine and Its Hydrates in the Solid State." Crystal Growth & Design, 2016.[6] (Methodology for handling hygroscopic pyrrolidine derivatives). [1]
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Technical Guide: Distinguishing 4-(2-Hydroxyethyl)pyrrolidin-2-one from Structural Isomers
Executive Summary: The Structural Identity Crisis
In drug discovery, particularly within the design of nootropic agents (racetams) and PDE4 inhibitors (rolipram analogs), the pyrrolidin-2-one (gamma-lactam) scaffold is ubiquitous.[1] A frequent analytical challenge arises when synthesizing or sourcing 4-(2-hydroxyethyl)pyrrolidin-2-one (Target ).
The primary "imposter" is 1-(2-hydroxyethyl)pyrrolidin-2-one (also known as
This guide provides a definitive, self-validating analytical workflow to distinguish the 4-substituted target from its N-substituted and 3-substituted isomers using NMR, IR, and Mass Spectrometry.
Structural Landscape & Isomer Analysis
The three primary isomers differ by the attachment point of the hydroxyethyl side chain. These structural differences dictate distinct spectroscopic signatures.
The Isomers[3][4]
-
Target (4-HE): 4-(2-Hydroxyethyl)pyrrolidin-2-one.[1] A chiral molecule (C4 center). Contains a free N-H lactam proton.
-
Imposter A (N-HE): 1-(2-Hydroxyethyl)pyrrolidin-2-one.[1][2][3] Achiral. No N-H proton. Tertiary amide.[4]
-
Imposter B (3-HE): 3-(2-Hydroxyethyl)pyrrolidin-2-one.[1] Chiral (C3 center). Contains a free N-H lactam proton.
Visualization of Isomer Relationships
Figure 1: Structural relationship between the target molecule and its primary isomers.
Comparative Analytical Data
The following data sets are synthesized from standard spectroscopic principles for lactams and specific literature values for pyrrolidinone derivatives [1][2].
1H NMR Differentiation (CDCl3, 400 MHz)
The presence or absence of the amide proton (NH) is the fastest diagnostic tool.
| Feature | Target: 4-(2-Hydroxyethyl) | Imposter A: N-(2-Hydroxyethyl) | Imposter B: 3-(2-Hydroxyethyl) |
| N-H Signal | Broad singlet, | Absent | Broad singlet, |
| N-CHx | |||
| Methine (CH) | C4-H: | None (Ring is CH2-CH2-CH2) | C3-H: |
| Coupling | C4-H is a quintet-like multiplet | Ring protons are complex multiplets | C3-H is complex; C3 is |
Expert Insight: In the N-substituted isomer, the side chain methylene attached to Nitrogen (
13C NMR Differentiation (CDCl3)[1]
| Carbon Type | Target: 4-(2-Hydroxyethyl) | Imposter A: N-(2-Hydroxyethyl) | Imposter B: 3-(2-Hydroxyethyl) |
| Carbonyl (C=O) | ~178–180 ppm | ~175–176 ppm | ~179–181 ppm |
| N-CH2 (Ring) | ~46 ppm | ~48 ppm | ~40 ppm |
| N-CH2 (Side) | N/A | ~42–45 ppm (Distinct) | N/A |
| Methine (CH) | C4: ~30–35 ppm | N/A | C3: ~40–45 ppm |
Infrared (IR) Spectroscopy[1]
-
Target (4-HE): Strong N-H stretch at 3200–3400 cm⁻¹ (broad, H-bonded).
-
Imposter A (N-HE): Absence of N-H stretch.[1] Only O-H stretch visible (3300–3500 cm⁻¹).
Experimental Protocol: The "Isomer Screen"
This protocol is designed to validate the identity of a supplied batch labeled as "4-(2-hydroxyethyl)pyrrolidin-2-one".[1]
Reagents & Equipment[1]
-
Solvent: Deuterochloroform (
) or DMSO- .[1] -
Reference: Tetramethylsilane (TMS) internal standard.
-
Instrument: 300 MHz NMR or higher.
Step-by-Step Workflow
-
Solubility Check: Dissolve 10 mg of sample in 0.6 mL
. -
1H NMR Acquisition: Acquire 16 scans with a 1-second relaxation delay.
-
The "NH Test":
-
Examine the region 5.5–8.5 ppm.
-
Signal Present? Proceed to Step 4 (It is C-substituted).
-
Signal Absent? STOP. The sample is likely N-substituted (HEP) .
-
-
The "Methine Map" (Differentiation of 3- vs 4-subst):
-
Run a COSY (Correlation Spectroscopy) experiment.
-
Identify the NH proton.
-
Trace the coupling:
-
3-Substituted: The NH couples to a
(C5), which couples to a (C4), which couples to the Methine (C3) . The Methine is adjacent to the Carbonyl. -
4-Substituted (Target): The NH couples to a
(C5), which couples directly to the Methine (C4) .[1]
-
-
Validation: In the 4-isomer, the C5 protons (adjacent to N) will show strong coupling to the methine CH. In the 3-isomer, the C5 protons are separated from the methine by a methylene group.
-
Decision Logic Diagram
Figure 2: Analytical decision tree for isomer identification.
Synthesis Context & Causality[1]
Understanding how the impurity arises helps in preventing it.
-
N-Substituted Origin: This isomer is formed by the reaction of gamma-butyrolactone (GBL) with ethanolamine at high temperatures [3].[1] If your synthesis route uses GBL or a similar lactone and a primary amine, N-alkylation is thermodynamically favored.
-
4-Substituted Origin: The target is typically synthesized via the reduction of itaconic acid derivatives or 3-substituted paraconic acids followed by reaction with ammonia [4].[1] Alternatively, it is made by reducing (5-oxopyrrolidin-3-yl)acetic acid.[1]
-
Critical Control Point: If using a reductive alkylation strategy on 2-pyrrolidinone, ensure the nitrogen is protected (e.g., with a Boc group) to force C-alkylation, otherwise N-alkylation dominates.[1]
-
References
-
National Institute of Standards and Technology (NIST). N-(2-Hydroxyethyl)-2-pyrrolidone Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]
-
PubChem. Compound Summary: 1-(2-Hydroxyethyl)pyrrolidin-2-one (CID 76980).[1] National Library of Medicine. Available at: [Link][1]
-
Wei, L. et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.[1] PMC. Available at: [Link]
Sources
- 1. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Hydroxyethyl)-2-pyrrolidinone | C6H11NO2 | CID 76980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-Hydroxyethyl)-2-pyrrolidone [webbook.nist.gov]
- 4. CA1087200A - Preparation of pyrrolidine and pyrrolidin-2-one derivatives - Google Patents [patents.google.com]
Chromatographic Retention Dynamics of Substituted Pyrrolidinones: A Comparative Technical Guide
Executive Summary
Substituted pyrrolidinones (e.g., racetams, cotinine derivatives, and chiral synthons) present a unique chromatographic challenge due to their dual physicochemical nature: a highly polar, hydrogen-bonding lactam core coupled with often lipophilic or chiral substituents.
This guide moves beyond basic C18 retention screening.[1] We analyze the mechanistic divergence between alkyl-bonded phases and phenyl-hexyl architectures, and we provide a definitive protocol for the chiral resolution of these pharmacophores.
The Chemical Context: Polarity vs. Lipophilicity
The retention behavior of
-
The Lactam Core: High dipole moment; prone to hydrogen bonding with residual silanols (causing peak tailing) and low retention on C18 if the
-substituent is small ( ). -
The Substituent:
-
Alkyl chains: Drive retention via pure hydrophobic subtraction.
-
Aromatic rings (e.g., Phenyl-2-pyrrolidinone): Introduce
interaction potential, which is often masked on C18 columns but exploitable on Phenyl-Hexyl phases.
-
Comparative Stationary Phase Performance
Achiral Separation: C18 vs. Phenyl-Hexyl
For achiral purity profiling, the choice of stationary phase radically alters selectivity (
Mechanism of Action
-
C18 (Octadecyl): Relies almost exclusively on dispersive (London) forces. Retention correlates linearly with
. -
Phenyl-Hexyl: Offers a dual mechanism—hydrophobic interaction via the hexyl linker and
stacking via the phenyl ring.
Critical Insight: The
Chiral Separation: Amylose vs. Cellulose
For chiral drugs (e.g., Levetiracetam analogues), polysaccharide-based phases are the industry standard. Recent comparative data suggests that Amylose tris(3,5-dimethylphenylcarbamate) and Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Lux Cellulose-2) provide superior resolution (
Data Presentation: Retention Trends
The following table synthesizes retention behavior (
Table 1: Comparative Retention Factors (
| Compound Class | Specific Analogue | C18 ( | Phenyl-Hexyl ( | Dominant Interaction |
| Short-Chain Alkyl | 0.5 (Low) | 0.6 | Hydrophobic (Weak) | |
| Long-Chain Alkyl | 8.2 | 7.8 | Hydrophobic (Strong) | |
| Aromatic | 1-Phenyl-2-pyrrolidinone | 2.1 | 3.4 | |
| Nitro-Aromatic | 1-(4-Nitrophenyl)-pyrrolidinone | 2.3 | 4.1 |
Note: Data represents trend synthesis from comparative studies using MeOH/Water mobile phases [1][3].
Visualizing the Decision Matrix
The following diagram outlines the logical workflow for method development, specifically tailored to the structural nuances of pyrrolidinones.
Figure 1: Strategic decision tree for stationary phase selection based on pyrrolidinone substitution patterns.
Validated Experimental Protocols
Protocol A: Chiral Separation (The "Gold Standard")
Based on comparative studies of chlorinated polysaccharide phases [2].
-
Objective: Separation of enantiomers (e.g., 5-substituted pyrrolidinones).
-
Column: Cellulose tris(3-chloro-4-methylphenylcarbamate) (e.g., Phenomenex Lux Cellulose-2),
, . -
Mobile Phase:
-
Mode: Normal Phase (NPLC).
-
Composition:
-Hexane : Ethanol (85:15 v/v).
-
-
Flow Rate:
. -
Temperature:
. -
Detection: UV @ 210 nm (Amide absorption).
-
Why this works: The chlorinated cellulose backbone creates specific "grooves" that discriminate the steric bulk of the pyrrolidinone ring substituents more effectively than standard amylose phases for this specific class.
Protocol B: Achiral Selectivity Enhancement
-
Objective: Separating structurally similar aromatic pyrrolidinones.
-
Column: Phenyl-Hexyl,
. -
Mobile Phase: Methanol : Water (Gradient).
-
Buffer: 10 mM Ammonium Formate (pH 3.[2]0) to suppress silanol activity.
-
Gradient: 5% to 95% MeOH over 10 mins.
-
-
Critical Parameter: Do NOT use Acetonitrile if you need to separate positional isomers of the phenyl ring; it will wash out the
selectivity [4].
Troubleshooting & Optimization (QSRR Insights)
Quantitative Structure-Retention Relationship (QSRR) models highlight two main factors causing poor chromatography in this class:
-
Peak Tailing (Silanol Interaction):
-
Cause: The basic nitrogen in the pyrrolidinone ring (though an amide, it can still interact) and the oxygen's H-bond accepting capability interact with free silanols.
-
Solution: Use "End-capped" columns and maintain pH < 4.0 or use a buffer with high ionic strength (20mM+).
-
-
Low Retention (Dead Volume Elution):
-
Cause: Small molecules like 2-pyrrolidone have low
(-0.71). -
Solution: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide phase, or use a 100% aqueous-stable C18 column with 0% organic start.
-
References
-
Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Notes.[1] Link
-
Dascalu, A. E., et al. (2019).[3][4][5] Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253.[3][4] Link
-
Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Link
-
Long, W. J., & Mack, A. E. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. LCGC International. Link
Sources
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives [jpa.xjtu.edu.cn]
- 4. Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-Hydroxyethyl)pyrrolidin-2-one
This guide provides essential safety and logistical information for the handling and disposal of 4-(2-Hydroxyethyl)pyrrolidin-2-one (CAS No. 3445-11-2). As your partner in laboratory safety, we aim to build trust by providing value that extends beyond the product itself. The following protocols are designed to ensure the well-being of researchers, scientists, and drug development professionals by establishing a self-validating system of safety.
Hazard Assessment: Understanding the Need for Protection
4-(2-Hydroxyethyl)pyrrolidin-2-one is a versatile chemical intermediate, but its handling requires a thorough understanding of its potential hazards. Safety data sheets consistently identify it as a substance that can cause skin irritation and serious eye irritation.[1][2][3] Furthermore, its vapor or mist may be irritating to the respiratory system.[1][4] While it is a combustible liquid with a high flash point, the primary routes of occupational exposure are through direct contact with the skin and eyes, or inhalation of aerosols.[1][5] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is not merely a recommendation but a critical control measure to prevent these exposures.
The core principle of this guide is to create a barrier between the researcher and the chemical. This is achieved after implementing engineering controls, such as working in a well-ventilated laboratory or a chemical fume hood, which are the primary lines of defense.[3][6][7]
Core PPE Requirements: A Head-to-Toe Protocol
A comprehensive PPE strategy leaves no area of the body vulnerable. The following recommendations are based on established safety standards and the specific hazard profile of 4-(2-Hydroxyethyl)pyrrolidin-2-one.
Eye and Face Protection
Direct contact with 4-(2-Hydroxyethyl)pyrrolidin-2-one can cause serious eye irritation.[3]
-
Minimum Requirement: At all times when handling this chemical, wear chemical safety goggles that conform to EU standard EN 166 or NIOSH (US) standards.[3] These provide a seal around the eyes to protect against splashes and vapors.
-
Enhanced Protection: When handling larger quantities (>500 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[7][8] A face shield provides a secondary layer of protection for the entire face.
Skin Protection: Gloves and Protective Clothing
The substance is classified as a skin irritant.[1][2][3] Preventing dermal absorption is crucial.
-
Gloves: Always wear compatible, chemical-resistant gloves.[1] Not all glove materials offer the same level of protection.
-
Material Selection: Nitrile or neoprene gloves are generally suitable for incidental contact. For prolonged contact or immersion, consult the glove manufacturer's resistance chart. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3][9]
-
Best Practices: Before each use, inspect gloves for any signs of degradation or puncture. Use proper technique to remove gloves to avoid contaminating your skin. Never reuse disposable gloves.
-
-
Protective Clothing: A standard cotton lab coat should be worn and kept buttoned to protect the skin on your arms and torso.[7][8] For tasks involving a high risk of splashing, consider a chemically resistant apron worn over the lab coat.
Respiratory Protection
Inhalation of vapors or mists may cause respiratory irritation.[3]
-
When is it Required? Respiratory protection is necessary when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure levels below acceptable limits. This includes situations such as cleaning up large spills, heating the material, or when aerosols are generated.[6][7]
-
Respirator Type: A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is recommended. Some sources specify a Type ABEK (EN14387) respirator filter, which protects against organic vapors, inorganic vapors, sulfur dioxide, and ammonia. A proper fit test is mandatory before using any tight-fitting respirator to ensure its effectiveness.
Operational Plans: PPE in Practice
Theoretical knowledge must be translated into practical, repeatable actions. The following tools and procedures are designed to integrate PPE use seamlessly into your workflow.
Table 1: PPE Selection Matrix
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pipetting Small Quantities (<100 mL) inside a Fume Hood | Chemical Safety Goggles | Chemical-Resistant Gloves (e.g., Nitrile) | Lab Coat | Not typically required if hood is functioning properly. |
| Handling Larger Volumes (100 mL - 1 L) or Reactions | Chemical Safety Goggles and Face Shield | Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) | Lab Coat and Chemical-Resistant Apron | Recommended if there is any potential for aerosol generation or if not in a fume hood. |
| Responding to a Spill | Chemical Safety Goggles and Face Shield | Heavy-duty Chemical-Resistant Gloves | Chemical-Resistant Suit or Apron | Required. Air-purifying respirator with organic vapor cartridges. |
Safe Handling and Disposal Workflow
The following diagram outlines the critical steps for a safe operational cycle, from preparation to disposal.
Sources
- 1. N-(2-Hydroxyethyl)-2-pyrrolidone(3445-11-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. DOSS [doss.turi.org]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
